2-Acetyl-6-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQMUQPPAYCAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219528 | |
| Record name | Ketone, methyl 6-methyl-2-pyridyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-57-4 | |
| Record name | 1-(6-Methyl-2-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Acetyl-6-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6940-57-4 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ketone, methyl 6-methyl-2-pyridyl | |
| Source | EPA DSSTox | |
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| Record name | 1-(6-methylpyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYL-6-METHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWB2JUD65K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Acetyl-6-methylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Acetyl-6-methylpyridine (CAS 6940-57-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-6-methylpyridine, with the CAS registry number 6940-57-4, is an aromatic ketone that is a derivative of pyridine.[1] This compound, also known as 1-(6-methylpyridin-2-yl)ethanone or 6-acetyl-2-picoline, is a solid at room temperature and is recognized for its utility as a versatile intermediate in various synthetic applications.[2][3] Its unique structure, featuring a pyridine ring substituted with both an acetyl and a methyl group, makes it a valuable building block in the pharmaceutical, agricultural, and flavor and fragrance industries.[2][4] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, applications, and safety information.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a concise reference for laboratory and research applications.
| Property | Value | Reference(s) |
| CAS Number | 6940-57-4 | [5][6] |
| Molecular Formula | C₈H₉NO | [5][6] |
| Molecular Weight | 135.16 g/mol | [5][6][7] |
| Appearance | White to pale yellow solid | [2] |
| Purity | ≥95% - ≥99% (GC) | [2][3] |
| Melting Point | 31.77 °C (Predicted) | [5] |
| Boiling Point | 209 °C | [5] |
| Density | 1.04 g/mL | [5] |
| Solubility | Soluble in water (1.151e+004 mg/L @ 25 °C, est) | [2] |
| LogP | 1.59262 | [6] |
| SMILES | CC(=O)c1cccc(C)n1 | [7] |
| InChI | 1S/C8H9NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5H,1-2H3 | [7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectral information.
| Spectroscopic Technique | Data Highlights | Reference(s) |
| ¹³C NMR | Spectra available from various sources. | [1] |
| Mass Spectrometry (GC-MS) | NIST Number: 108953; Top Peak (m/z): 93; 2nd Highest (m/z): 92; 3rd Highest (m/z): 135. | [1] |
| FTIR Spectra | Technique: CAPILLARY CELL: NEAT. | [1] |
| UV-VIS Spectra | Spectra available from various sources. | [1] |
Synthesis and Reactivity
The reactivity of this compound is characteristic of both a ketone and a pyridine. The acetyl group can undergo various reactions such as condensation, reduction, and oxidation, making it a key handle for further molecular elaboration. The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, though the existing substituents will direct the position of these modifications.
Experimental Protocols
Representative Synthesis of a Pyridine Derivative (Adapted for Conceptual Understanding)
The following is a representative procedure for the synthesis of a 2-methylpyridine via a continuous flow method, which illustrates a modern approach to pyridine synthesis. This is a general example and would require optimization for the specific synthesis of this compound.
Objective: To synthesize a 2-methylpyridine derivative using a continuous flow system.[9]
Materials:
-
Appropriate pyridine starting material
-
Raney® nickel catalyst
-
1-Propanol (solvent)
-
Continuous flow system with a packed column reactor
-
Waters 515 pump or equivalent
-
Stainless steel column (150 x 4.6 mm)
Procedure:
-
A stainless steel column is packed with approximately 5.5 g of Raney® nickel.[9]
-
The continuous flow system is assembled, and 1-propanol is pumped through the column.[9]
-
A 0.05 M solution of the pyridine starting material is prepared in 5 mL of 1-propanol.[9]
-
The catalyst column is heated to >180 °C for 30 minutes with a flow rate of 0.3 mL/min.[9]
-
The flow rate is then adjusted to 0.1 mL/min, and the solution of the pyridine starting material is introduced into the reaction stream via a sample loop.[9]
-
The product is collected at the outlet of the reactor.[9]
-
The solvent is removed under reduced pressure to yield the 2-methylated pyridine product.[9]
Note: This is a generalized protocol and specific parameters such as temperature, flow rate, and catalyst loading would need to be optimized for the synthesis of this compound.
Applications and Biological Significance
This compound is a valuable intermediate with applications in several key industries:
-
Flavor and Fragrance Industry: This compound is used as a flavoring agent in food products and as a component in fragrances, often imparting roasted, nutty, and popcorn-like notes.[2][4]
-
Pharmaceutical Development: It serves as a crucial building block for the synthesis of active pharmaceutical ingredients (APIs).[2][4] Derivatives of 2-acetylpyridine have been investigated for their potential antimicrobial and anticancer activities.[10]
-
Agricultural Chemicals: The compound is utilized in the formulation of agrochemicals, contributing to the stability and efficacy of pesticides and herbicides.[2]
-
Material Science: It is used in the production of specialty polymers and resins.[2]
-
Analytical Chemistry: This chemical can be employed as a standard in chromatographic techniques.[2]
While this compound itself is not directly implicated in a specific signaling pathway from the available literature, its derivatives are of interest in drug discovery. For example, Schiff base complexes derived from 2-acetylpyridine have been synthesized and evaluated for their biological activities.[10]
Visualizations
Role as a Versatile Chemical Intermediate
The following diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of a variety of downstream products for different industries.
Caption: Versatile applications of this compound.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[5]
Hazard Statements:
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[7]
-
P270: Do not eat, drink or smoke when using this product.[7]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage: Store in a well-ventilated place. Keep container tightly closed. It is recommended to store at 4°C under a nitrogen atmosphere.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves and protective clothing.
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.
References
- 1. This compound | C8H9NO | CID 138872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. This compound | CAS 6940-57-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. chemscene.com [chemscene.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. japsonline.com [japsonline.com]
An In-depth Technical Guide to 1-(6-methylpyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(6-methylpyridin-2-yl)ethanone, also known as 2-acetyl-6-methylpyridine, is a pyridine derivative with applications in flavor chemistry and as a versatile building block in organic synthesis.[1] Its structural motif is of interest to medicinal chemists, as derivatives of 2-acetylpyridine have shown potential in the development of novel therapeutic agents, exhibiting a range of biological activities including antimicrobial and anticancer properties.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 1-(6-methylpyridin-2-yl)ethanone, aimed at supporting research and development in the pharmaceutical and chemical industries.
Chemical Structure and Properties
1-(6-methylpyridin-2-yl)ethanone is an aromatic ketone with a molecular formula of C₈H₉NO and a molecular weight of 135.16 g/mol .[3] The structure consists of a pyridine ring substituted at the 2-position with an acetyl group and at the 6-position with a methyl group.
dot
Caption: Chemical structure of 1-(6-methylpyridin-2-yl)ethanone.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(6-methylpyridin-2-yl)ethanone is presented in Table 1. This compound is a solid at room temperature and is harmful if swallowed.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO | [3] |
| Molecular Weight | 135.16 g/mol | [3] |
| Appearance | Solid | |
| CAS Number | 6940-57-4 | [3] |
| IUPAC Name | 1-(6-methyl-2-pyridinyl)ethanone | [3] |
| Melting Point | 31.77 °C (Predicted) | [4] |
| Boiling Point | 209 °C | [4] |
| Density | 1.04 g/mL | [4] |
Synthesis and Experimental Protocols
The synthesis of 1-(6-methylpyridin-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the coupling of an organometallic reagent with a suitable pyridine precursor. A detailed experimental protocol for a related synthesis, the homocoupling of 6-bromo-2-acetylpyridine to form a bipyridine derivative, suggests a potential synthetic strategy starting from a brominated pyridine derivative.[5]
Synthesis from 2-Bromo-6-methylpyridine (Proposed)
This proposed synthesis involves a Grignard reaction between 2-bromo-6-methylpyridine and an acetylating agent.
dot
Caption: Proposed synthetic workflow for 1-(6-methylpyridin-2-yl)ethanone.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-bromo-6-methylpyridine in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred and gently heated to maintain a steady reflux until the magnesium is consumed.
-
Acylation: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of acetyl chloride in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 1-(6-methylpyridin-2-yl)ethanone.
Spectral Data and Characterization
The structural elucidation of 1-(6-methylpyridin-2-yl)ethanone is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the pyridine ring and the methyl protons of the acetyl and pyridinyl methyl groups. The expected chemical shifts are summarized in Table 2.
¹³C NMR: The carbon NMR spectrum shows distinct resonances for each carbon atom in the molecule. The predicted chemical shifts are detailed in Table 2.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.8 (t) | H4-pyridine |
| ~7.4 (d) | H3-pyridine |
| ~7.2 (d) | H5-pyridine |
| ~2.6 (s) | -COCH₃ |
| ~2.5 (s) | -CH₃ (pyridine) |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1-(6-methylpyridin-2-yl)ethanone would be expected to show a molecular ion peak [M]⁺ at m/z 135. Key fragmentation patterns would likely involve the loss of a methyl radical ([M-15]⁺) to give an acylium ion at m/z 120, and the loss of the acetyl group ([M-43]⁺) to give the 6-methylpyridinyl cation at m/z 92.
dot
Caption: Proposed mass spectrometry fragmentation of 1-(6-methylpyridin-2-yl)ethanone.
Infrared (IR) Spectroscopy
The IR spectrum of 1-(6-methylpyridin-2-yl)ethanone displays characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050 | C-H stretch (aromatic) | Pyridine ring |
| ~2990 | C-H stretch (aliphatic) | -CH₃ groups |
| ~1700 | C=O stretch (strong) | Ketone |
| ~1590 | C=N and C=C stretch | Pyridine ring |
| 1487 - 1437 | C=N and C=C stretch | Pyridine ring |
Note: The IR data for the pyridine ring stretches are based on the related compound 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone.[5]
Biological Activity and Drug Development Potential
While 1-(6-methylpyridin-2-yl)ethanone itself is primarily recognized as a flavor component, the 2-acetylpyridine scaffold is a "privileged structure" in medicinal chemistry.[1][2] Derivatives incorporating this moiety have demonstrated a broad range of pharmacological activities.
For instance, Schiff bases and chalcones derived from 2-acetylpyridine have been reported to possess significant antimicrobial and anticancer properties.[2] These derivatives can act as chelating agents for metal ions, which can enhance their biological efficacy. The mechanism of action for some of these derivatives is thought to involve the inhibition of key enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis and repair in cancer cells.[2]
The synthetic accessibility of 1-(6-methylpyridin-2-yl)ethanone and the documented biological potential of its derivatives make it an attractive starting material for the design and synthesis of new chemical entities for drug discovery programs.
Conclusion
1-(6-methylpyridin-2-yl)ethanone is a valuable chemical entity with a well-defined structure and accessible synthetic routes. Its utility extends from flavor and fragrance applications to being a key intermediate in the synthesis of biologically active molecules. The comprehensive data presented in this guide, including its physicochemical properties, detailed synthetic considerations, and spectral characteristics, provides a solid foundation for researchers and drug development professionals to explore the full potential of this compound and its derivatives in various scientific and industrial applications.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | Benchchem [benchchem.com]
- 3. This compound | C8H9NO | CID 138872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 6940-57-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectral Data of 2-Acetyl-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2-Acetyl-6-methylpyridine (CAS No. 6940-57-4). The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectral data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.82 | d | Pyridine H-3 |
| 7.71 | t | Pyridine H-4 |
| 7.39 | d | Pyridine H-5 |
| 2.68 | s | Acetyl CH₃ |
| 2.58 | s | Pyridine-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| 200.5 | C=O (Acetyl) |
| 158.2 | Pyridine C-6 |
| 152.9 | Pyridine C-2 |
| 137.2 | Pyridine C-4 |
| 124.6 | Pyridine C-3 |
| 118.9 | Pyridine C-5 |
| 25.8 | Acetyl CH₃ |
| 24.5 | Pyridine-CH₃ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2985 | Medium | C-H stretch (aromatic) |
| 1708 | Strong | C=O stretch (acetyl ketone) |
| 1588 | Strong | C=C/C=N stretch (pyridine ring) |
| 1435 | Medium | C-H bend (methyl) |
| 1357 | Medium | C-H bend (methyl) |
| 1238 | Strong | C-C stretch |
| 790 | Strong | C-H out-of-plane bend |
MS (Mass Spectrometry) Data
| m/z | Relative Intensity | Assignment |
| 135 | High | [M]⁺ (Molecular Ion) |
| 120 | Moderate | [M-CH₃]⁺ |
| 93 | Base Peak (100%) | [M-C₂H₂O]⁺ |
| 92 | High | [M-CH₃CO]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, data was acquired with 16 scans and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum was obtained with 1024 scans.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin capillary film.[1] The spectrum was recorded in the range of 4000-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, which was equipped with a non-polar capillary column. The separated compound was then ionized by electron impact (EI) at 70 eV. The mass analyzer scanned for fragments from m/z 40 to 400.
Visualizations
The following diagrams illustrate the logical workflow for spectral analysis and the structural relationships of the assigned protons in this compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Acetyl-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Acetyl-6-methylpyridine (IUPAC name: 1-(6-methylpyridin-2-yl)ethanone). The document details the spectral data, interpretation, and a standard experimental protocol for data acquisition, serving as a crucial resource for the structural elucidation and quality control of this compound in research and development settings.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the five unique proton environments in the molecule: three aromatic protons on the pyridine ring, the three protons of the acetyl group's methyl, and the three protons of the methyl group attached to the pyridine ring. The spectral data, acquired in deuterated chloroform (CDCl₃), is summarized below.
Data Presentation
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-4 | 7.66 | Triplet (t) | 7.2 | 1H |
| H-3 | 7.80 | Doublet (d) | 7.2 | 1H |
| H-5 | 7.28 | Doublet (d) | 7.2 | 1H |
| -COCH₃ | 2.68 | Singlet (s) | - | 3H |
| Ar-CH₃ | 2.58 | Singlet (s) | - | 3H |
Note: Data referenced from a 400 MHz spectrum in CDCl₃.[1]
Spectral Interpretation:
-
Aromatic Region (7.0-8.0 ppm): The pyridine ring protons appear in the downfield region, characteristic of aromatic systems.
-
The H-4 proton at 7.66 ppm is split into a triplet because it is coupled to two neighboring protons, H-3 and H-5, with an identical coupling constant of 7.2 Hz.[1]
-
The H-3 proton signal at 7.80 ppm is a doublet , resulting from its coupling to the adjacent H-4 proton (J = 7.2 Hz).[1]
-
The H-5 proton at 7.28 ppm also appears as a doublet due to coupling with the H-4 proton (J = 7.2 Hz).[1]
-
-
Aliphatic Region (2.0-3.0 ppm): The two methyl groups are observed in the upfield region.
-
The singlet at 2.68 ppm corresponds to the three protons of the acetyl methyl group (-COCH₃) .[1] Its downfield shift relative to the other methyl group is due to the deshielding effect of the adjacent carbonyl group.
-
The singlet at 2.58 ppm is assigned to the three protons of the methyl group attached to the pyridine ring (Ar-CH₃) .[1] Both methyl signals are singlets as there are no adjacent protons to cause splitting.
-
Visualization of J-Coupling Pathway
The following diagram illustrates the through-bond coupling relationships between the aromatic protons of this compound.
Experimental Protocol
The following section outlines a standard methodology for the acquisition of a high-quality ¹H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Analyte: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean and dry 5 mm NMR tube. CDCl₃ is a common choice due to its good solubilizing power for many organic compounds and its single, well-characterized residual solvent peak.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard such as Tetramethylsilane (TMS) can be added. However, for routine spectra, referencing to the residual solvent peak (CDCl₃ at δ ≈ 7.26 ppm) is often sufficient.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: Data is typically acquired on a 400 MHz or higher field NMR spectrometer.
-
Temperature: Spectra are generally recorded at a standard probe temperature, often 25°C (298 K).
-
Acquisition Parameters (Typical for 400 MHz):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate T₁ relaxation.
-
Acquisition Time (aq): Typically set between 2 to 4 seconds to ensure good resolution.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of proton signals.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via Fourier transformation. An exponential line broadening factor (e.g., 0.3 Hz) may be applied to improve the signal-to-noise ratio.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline.
-
Referencing: The chemical shift axis is calibrated by setting the residual CDCl₃ peak to δ 7.26 ppm or the TMS signal to δ 0.00 ppm.
-
Integration: The relative areas of the signals are determined through integration to confirm the number of protons corresponding to each peak.
-
Peak Picking: The chemical shifts of the peaks are accurately determined. For multiplets, the coupling constants (J) are measured as the distance in Hertz between the split lines.
References
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Acetyl-6-methylpyridine
This technical guide provides a comprehensive overview of the anticipated 13C NMR chemical shifts for 2-acetyl-6-methylpyridine, tailored for researchers, scientists, and professionals in drug development. In the absence of directly published experimental data for this specific compound, this guide presents estimated chemical shifts derived from an analysis of structurally related molecules. Additionally, a detailed, generalized experimental protocol for the acquisition of a 13C NMR spectrum is provided, alongside workflow visualizations to aid in experimental design and data interpretation.
Predicted 13C NMR Chemical Shifts
The 13C NMR chemical shifts for this compound have been estimated based on an analysis of empirical data from analogous substituted pyridines, including 2-acetylpyridine, 2-methylpyridine, and 6-methyl-2-vinylpyridine. The substituent effects of the acetyl and methyl groups on the pyridine ring were considered to predict the chemical shifts for the target molecule. These estimations provide a valuable reference for the analysis of experimentally acquired spectra.
The table below summarizes the estimated 13C NMR chemical shifts for each carbon atom in this compound. The carbon numbering corresponds to the molecular structure diagram provided in this guide.
| Carbon Atom | Estimated Chemical Shift (ppm) | Notes |
| C2 | 153.5 | Attached to the acetyl group. |
| C3 | 124.0 | |
| C4 | 136.5 | |
| C5 | 118.5 | |
| C6 | 157.0 | Attached to the methyl group. |
| C=O | 200.0 | Carbonyl carbon of the acetyl group. |
| CH3 (acetyl) | 25.5 | Methyl carbon of the acetyl group. |
| CH3 (ring) | 24.0 | Methyl carbon attached to the pyridine ring. |
Molecular Structure and Carbon Numbering
The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for clear association with the chemical shift data presented above.
Caption: Molecular structure of this compound with IUPAC numbering for carbon atoms.
Experimental Protocol for 13C NMR Spectroscopy
This section outlines a standard experimental protocol for acquiring a high-quality 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). If not already present in the solvent, a small amount can be added.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure optimal signal detection.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.
-
Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical peaks.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments) is typically used.
-
Acquisition Time (AQ): Set to 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbon nuclei to relax. Quaternary carbons may require longer delays for quantitative analysis.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically sufficient to cover the expected range of chemical shifts for organic molecules.
-
Temperature: The experiment is usually performed at room temperature (e.g., 298 K).
4. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl3).
-
Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.
Workflow for 13C NMR Analysis
The following diagram illustrates the general workflow from sample preparation to final data analysis in a 13C NMR experiment.
Caption: A flowchart illustrating the key stages of a 13C NMR experiment and subsequent data analysis.
Mass Spectrometry Fragmentation of 2-Acetyl-6-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation behavior of 2-Acetyl-6-methylpyridine (C₈H₉NO, MW: 135.16 g/mol ).[1][2][3] Understanding the fragmentation patterns of this pyridine derivative is crucial for its identification and characterization in various analytical applications, including flavor and fragrance analysis, pharmaceutical intermediate quality control, and metabolomics research.[4] This document outlines the primary fragmentation pathways under electron ionization (EI), presents quantitative data on major fragment ions, details a standard experimental protocol for analysis, and provides a visual representation of the fragmentation cascade.
Introduction to Mass Spectrometry Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[5] When a molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M⁺•). This molecular ion is often energetically unstable and undergoes fragmentation, breaking down into smaller, characteristic charged fragments and neutral species.[6][7] The resulting mass spectrum is a fingerprint of the molecule, providing valuable information about its structure and molecular weight.[5]
For aromatic and heterocyclic compounds like this compound, the stable ring structure significantly influences the fragmentation process.[8][9] Common fragmentation mechanisms include alpha-cleavage, McLafferty rearrangements, and cleavages of bonds adjacent to heteroatoms.[5][8][10]
Proposed Fragmentation Pathway of this compound
The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions. The molecular ion (M⁺•) is observed at m/z 135.[1] The fragmentation is dominated by cleavages adjacent to the carbonyl group and within the pyridine ring system.
The primary fragmentation steps are proposed as follows:
-
Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the bond between the acetyl group and the pyridine ring (alpha-cleavage). This results in the loss of a methyl radical (•CH₃) to form a stable acylium ion.
-
M⁺• (m/z 135) → [M - CH₃]⁺ (m/z 120)
-
-
Loss of Carbon Monoxide: The resulting acylium ion can then lose a neutral molecule of carbon monoxide (CO).
-
[M - CH₃]⁺ (m/z 120) → [M - CH₃ - CO]⁺ (m/z 92)
-
-
Formation of the Base Peak: A significant fragmentation pathway involves the cleavage of the C-C bond of the acetyl group to lose an acetyl radical (•COCH₃), leading to the formation of the 6-methylpyridine cation. However, the dominant fragmentation pathway appears to be the loss of the entire acetyl group as a ketene (CH₂=C=O) through a rearrangement, or a concerted loss of a methyl radical and CO, leading to the fragment at m/z 93, which is often the base peak.[1] A more direct route to a highly stable pyridinium-type ion is often favored. The loss of a neutral ketene molecule (H₂C=C=O, 42 Da) from the molecular ion would lead to an ion at m/z 93.
-
M⁺• (m/z 135) → [C₆H₇N]⁺• (m/z 93)
-
-
Formation of m/z 92: The ion at m/z 92 is the second most abundant fragment and can be formed by the loss of a hydrogen atom from the m/z 93 ion.[1]
-
[C₆H₇N]⁺• (m/z 93) → [C₆H₆N]⁺ (m/z 92) + H•
-
Quantitative Fragmentation Data
The quantitative data from the gas chromatography-mass spectrometry (GC-MS) analysis of this compound is summarized below. The relative abundance of the major ions provides insight into the stability of the fragments and the most probable fragmentation routes.
| m/z | Proposed Ion Structure | Relative Abundance |
| 135 | [C₈H₉NO]⁺• (Molecular Ion) | High |
| 120 | [M - CH₃]⁺ | Moderate |
| 93 | [C₆H₇N]⁺• | Base Peak (Highest) |
| 92 | [C₆H₆N]⁺ | High |
Data derived from public spectral databases.[1]
Visualization of Fragmentation Pathway
The logical flow of the proposed fragmentation of this compound is illustrated in the following diagram.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocols
The following section details a standard methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.
-
Internal Standard: If quantitative analysis is required, add an appropriate internal standard to the working solution.
Gas Chromatography (GC) Conditions
-
Instrument: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
Mass Spectrometry (MS) Conditions
-
Instrument: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum at the apex of the corresponding chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the acquired spectrum with a reference library (e.g., NIST, Wiley) for confirmation.
Conclusion
The mass spectrometry fragmentation of this compound is characterized by a stable molecular ion at m/z 135 and prominent fragment ions at m/z 93 and 92.[1] The fragmentation pattern is dominated by cleavages related to the acetyl group and the inherent stability of the pyridine ring. The proposed fragmentation pathways, supported by quantitative data, provide a robust framework for the identification and structural elucidation of this compound in complex matrices. The detailed experimental protocol offers a standardized method for reproducible and accurate analysis, which is essential for researchers and professionals in drug development and other scientific fields.
References
- 1. This compound | C8H9NO | CID 138872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. whitman.edu [whitman.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
A-Technical-Guide-to-Pyridinyl-Ketones-of-the-Formula-C8H9NO
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of pyridine derivatives with the chemical formula C8H9NO. It begins by identifying the primary isomers, focusing on pyridinyl propanones due to their significance as intermediates in medicinal chemistry. The guide offers a detailed exploration of their synthesis, physicochemical properties, and applications in drug development, with a particular focus on 1-(pyridin-4-yl)propan-2-one as a key precursor to the cardiotonic drug milrinone. This document includes structured data tables, detailed experimental protocols, and logical diagrams to facilitate understanding and application in a research and development setting.
Introduction and Isomer Identification
The chemical formula C8H9NO encompasses several pyridine derivative isomers. The degree of unsaturation is calculated to be 5, with the pyridine ring accounting for 4, indicating one degree of unsaturation in the substituent. Analysis of possible structures reveals that the most chemically stable and relevant isomers for pharmaceutical and chemical synthesis are pyridinyl propanones.
The primary isomers and their IUPAC names are:
-
1-(pyridin-2-yl)propan-1-one
-
1-(pyridin-3-yl)propan-1-one [1]
-
1-(pyridin-4-yl)propan-1-one [2]
-
1-(pyridin-3-yl)propan-2-one [6]
Among these, 1-(pyridin-2-yl)propan-2-one has been identified as an antimicrobial bioactive compound, and 1-(pyridin-4-yl)propan-2-one is a known intermediate in the synthesis of the cardiotonic drug milrinone[7][9]. This guide will use these isomers as primary examples to illustrate the chemical and pharmaceutical relevance of this class of compounds.
Physicochemical and Spectroscopic Data
The physicochemical properties of these isomers are critical for their application in synthesis and drug formulation. The data for the most relevant isomers are summarized below.
Table 1: Physicochemical Properties of C8H9NO Pyridine Derivative Isomers
| Property | 1-(pyridin-2-yl)propan-1-one | 1-(pyridin-3-yl)propan-1-one | 1-(pyridin-4-yl)propan-2-one | 1-(pyridin-2-yl)propan-2-one |
| CAS Number | 25195-44-0 | 1570-48-5[1] | 6304-16-1[8] | 6302-02-9[4] |
| Molecular Weight | 135.16 g/mol | 135.17 g/mol [1] | 135.17 g/mol | 135.17 g/mol [9] |
| Physical Form | Solid | Liquid[1] | Liquid[7] | Oil[4] |
| Boiling Point | Not specified | Not specified | 130-132 °C / 1.5 kPa[7] | 67 °C / 0.5 mbar[4] |
| Melting Point | Not specified | Not specified | 13 °C[8] | Not specified |
| Solubility | Not specified | Not specified | Slightly soluble in water[7] | Not specified |
| Refractive Index | Not specified | Not specified | 1.5225[8] | Not specified |
Note: Data for all isomers is not consistently available in public literature. The table reflects available data.
Experimental Protocols: Synthesis
The synthesis of pyridinyl propanones is of significant interest for the production of pharmaceutical intermediates. Below are generalized and specific protocols for the synthesis of these compounds.
General Synthesis of 1-(pyridin-2-yl)propan-2-one
A common method involves the reaction of a picoline (methylpyridine) derivative with an acylating agent.
Protocol: Synthesis of 1-(pyridin-2-yl)propan-2-one from 2-methylpyridine and acetonitrile.[4]
-
Reactants: 2-methylpyridine and acetonitrile.
-
Procedure: The synthesis is carried out using a method adapted from historical literature, resulting in a yellow, slightly air-sensitive oil.
-
Purification: The product is purified by vacuum distillation.
-
Yield: Approximately 61%.[4]
-
Characterization: The product is characterized by ¹H NMR spectroscopy. The expected shifts are δ= 2.13 (s, 3H, CH₃), 3.91 (s, 2H, CH₂), 7.28 (m, 2H, pyridine-H), 7.74 (m, 1H, pyridine-H), 8.47 (d, 1H pyridine-H) ppm in (CD₃)₂SO.[4]
Synthesis of Propafenone Precursors (Illustrative Example)
While not a direct synthesis of a C8H9NO pyridine derivative, the synthesis of propafenone, an antiarrhythmic agent, involves a propanone moiety attached to a phenyl ring, illustrating a relevant synthetic strategy. One method begins with the Friedel-Crafts reaction of 3-phenylpropionyl chloride and phenol to produce 1-(2-hydroxyphenyl)-3-phenyl-1-propanone.[10] This intermediate then undergoes further reactions to yield propafenone.[10][11] Another approach involves an Aldol condensation.[12]
Protocol: Synthesis of 2'-hydroxy-3-phenylpropiophenone (an intermediate for Propafenone).
-
Step 1: Chalcone Formation: An organic solvent, an alkali, and benzaldehyde are added to o-hydroxyacetophenone. The mixture is heated, then cooled. The resulting solid is filtered and recrystallized to yield 2'-hydroxychalcone.
-
Step 2: Reduction: An organic solvent, ammonium formate, and palladium on carbon are added to the 2'-hydroxychalcone. The mixture is heated. After the reaction is complete (monitored by TLC), it is filtered, concentrated, and recrystallized to yield 2'-hydroxy-3-phenylpropiophenone.
Applications in Drug Development and Signaling Pathways
Pyridinyl propanones are valuable building blocks in medicinal chemistry. Their utility is exemplified by their role as precursors to complex pharmaceutical agents.
1-(pyridin-4-yl)propan-2-one in the Synthesis of Milrinone
1-(pyridin-4-yl)propan-2-one is a key intermediate in the synthesis of Milrinone , a phosphodiesterase 3 (PDE3) inhibitor used as a cardiotonic agent.[7] The synthesis pathway highlights the importance of this C8H9NO isomer.
Caption: Synthetic pathway from 1-(pyridin-4-yl)propan-2-one to Milrinone.
Biological Activity and Signaling
Milrinone, derived from the C8H9NO scaffold, exerts its therapeutic effect by inhibiting PDE3. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in positive inotropic effects and vasodilation.
Caption: Mechanism of action of Milrinone via PDE3 inhibition.
Conclusion
The C8H9NO pyridine derivatives, particularly the pyridinyl propanone isomers, represent a class of compounds with significant utility in synthetic and medicinal chemistry. Their role as key intermediates in the synthesis of drugs like Milrinone underscores their importance to the pharmaceutical industry. The synthetic protocols and mechanistic pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working with these versatile chemical scaffolds. Further research into the biological activities of other isomers may reveal new therapeutic applications.
References
- 1. 1-(Pyridin-3-yl)propan-1-one | 1570-48-5 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-PYRIDIN-2-YL-PROPAN-2-ONE | 6302-02-9 [chemicalbook.com]
- 5. 1-(Pyridin-2-yl)propan-2-one | C8H9NO | CID 95910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6302-03-0|1-(Pyridin-3-yl)propan-2-one|BLD Pharm [bldpharm.com]
- 7. chembk.com [chembk.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN104262178A - Synthesis method of propafenone hydrochloride - Google Patents [patents.google.com]
- 12. ijpsonline.com [ijpsonline.com]
An In-depth Technical Guide to 2-Acetyl-6-methylpyridine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetyl-6-methylpyridine, a heterocyclic ketone, has garnered significant interest across various scientific disciplines. Initially recognized for its distinct roasted, nutty, and popcorn-like aroma, it has become a valuable component in the flavor and fragrance industry.[1][2][3] Beyond its sensory properties, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a versatile reagent in organic chemistry for constructing more complex heterocyclic systems.[1][3] This technical guide provides a comprehensive overview of the discovery and historical development of this compound, with a focus on its synthesis. Detailed experimental protocols for key synthetic methodologies are presented, alongside a comparative analysis of their yields and conditions. Spectroscopic and physical data are tabulated for easy reference, and logical workflows for its preparation are visualized.
Introduction and Discovery
The precise first synthesis of this compound is not prominently documented in readily available historical records. Its discovery and initial characterization are likely embedded within the broader exploration of pyridine chemistry that burgeoned in the 20th century. The development of synthetic routes to substituted pyridines, driven by the quest for new dyes, pharmaceuticals, and agricultural chemicals, paved the way for the preparation of a vast array of derivatives, including this compound.
Its significance grew with the increasing understanding of its contribution to the flavor profile of various cooked foods, where it is formed through the Maillard reaction.[2] This realization spurred interest in its synthesis for use as a food additive.[2] Concurrently, the utility of the acetylpyridine scaffold in medicinal chemistry and as a ligand in coordination chemistry further motivated the development of efficient synthetic methods.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development. The key data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6940-57-4 | [4] |
| Molecular Formula | C₈H₉NO | [4] |
| Molecular Weight | 135.16 g/mol | [4] |
| Appearance | Colorless to light yellow liquid/solid | [2] |
| Melting Point | 30-34 °C | |
| Boiling Point | 188-189 °C | |
| Density | 1.08 g/mL at 25 °C | |
| IUPAC Name | 1-(6-methylpyridin-2-yl)ethanone | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Reference |
| ¹H NMR | Chemical shifts (δ) in ppm. Aromatic protons typically in the range of 7.0-8.5 ppm. Methyl protons (both acetyl and ring) appear as singlets in the upfield region. | [5] |
| ¹³C NMR | Chemical shifts (δ) in ppm. Carbonyl carbon signal is characteristically downfield (>190 ppm). Aromatic carbons appear in the range of 120-160 ppm. Methyl carbons are observed upfield. | [1] |
| Infrared (IR) | Wavenumber (cm⁻¹). Strong absorption band for the C=O stretch of the ketone (typically ~1700 cm⁻¹). C-H stretching and aromatic C=C and C=N stretching bands are also present. | [1] |
| Mass Spectrometry (MS) | m/z ratios. Molecular ion peak [M]⁺ at m/z = 135. Common fragments include the loss of a methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺). | [1] |
Synthesis of this compound: A Historical Perspective and Modern Methods
The synthesis of this compound has evolved, with various methods being developed to improve yield, selectivity, and operational simplicity. The primary strategies involve the modification of a pre-existing pyridine ring.
Synthesis from 2,6-Lutidine
One of the most common starting materials for the synthesis of 2,6-disubstituted pyridines is 2,6-lutidine (2,6-dimethylpyridine). The general approach involves the functionalization of one of the methyl groups. A controlled synthesis of related compounds from 2,6-dimethylpyridine has been reported, which can be adapted for this compound.[6]
A logical workflow for the synthesis of this compound starting from 2,6-lutidine is depicted below.
Caption: Synthetic workflow from 2,6-Lutidine.
Synthesis via Grignard Reaction
A versatile method for the formation of carbon-carbon bonds in pyridine rings is the Grignard reaction. This approach typically starts with a halogenated pyridine derivative. For the synthesis of this compound, 2-bromo-6-methylpyridine is a suitable precursor.
The general workflow for the Grignard-based synthesis is outlined below.
Caption: Grignard-based synthetic workflow.
Synthesis from 2-Picolinic Acid
An alternative approach utilizes 2-picolinic acid as the starting material. This multi-step synthesis involves the conversion of the carboxylic acid to an acyl chloride, followed by a condensation reaction and subsequent decarboxylation. A detailed procedure is described in the patent literature.[7]
The workflow for this synthetic route is as follows:
Caption: Synthetic workflow from 2-Picolinic Acid.
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its precursors, based on established literature procedures.
Preparation of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine
This procedure details the synthesis of the key intermediate for the Grignard-based approach.[8]
Materials:
-
2-Amino-6-methylpyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in 48% HBr, cool the mixture to -10 °C.
-
Slowly add bromine (1.5 eq) dropwise while maintaining the temperature below -5 °C. Stir for 1.5 hours.
-
A solution of sodium nitrite (2.7 eq) in water is then added dropwise at the same temperature, and the mixture is stirred for another 1.5 hours.
-
A pre-cooled solution of sodium hydroxide in water is added dropwise, ensuring the reaction temperature does not exceed 0 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-6-methylpyridine.
Synthesis of this compound via Grignard Reaction
This protocol outlines the final step in the Grignard-based synthesis.
Materials:
-
2-Bromo-6-methylpyridine
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Acetyl chloride or Acetonitrile
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq).
-
Add a solution of 2-bromo-6-methylpyridine (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.
-
Once the reaction is complete (disappearance of magnesium), cool the solution to 0 °C.
-
Slowly add a solution of acetyl chloride (1.1 eq) or acetonitrile (1.1 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, and required purity.
Table 3: Comparison of Synthetic Routes to this compound
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields |
| From 2,6-Lutidine | 2,6-Lutidine | Strong base (n-BuLi), Acylating agent | Readily available starting material. | Requires cryogenic conditions and handling of pyrophoric reagents. Potential for over-acylation. | Moderate to Good |
| Grignard Reaction | 2-Bromo-6-methylpyridine | Mg, Acylating agent | High-yielding and versatile. | Requires anhydrous conditions. Grignard reagent can be basic. | Good to Excellent |
| From 2-Picolinic Acid | 2-Picolinic Acid | Thionyl chloride, Malonic ester | Avoids highly reactive organometallics. | Multi-step synthesis. | Moderate |
Conclusion
This compound is a compound of considerable industrial and academic interest. Its history is intertwined with the development of pyridine chemistry and the science of flavor chemistry. Several synthetic routes have been established, with the Grignard-based approach often offering a good balance of yield and versatility. The detailed protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the synthesis and application of this important heterocyclic ketone. Future research may focus on developing more sustainable and atom-economical synthetic methods, potentially leveraging catalytic C-H activation of 2,6-lutidine.
References
- 1. This compound | C8H9NO | CID 138872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. chemimpex.com [chemimpex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 8. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
The Flavor Chemistry of 2-Acetyl-6-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-6-methylpyridine is a heterocyclic aromatic ketone that plays a significant role as a flavor compound in a variety of thermally processed foods and beverages. Its characteristic nutty, roasted, and popcorn-like aroma contributes to the complex flavor profiles of products such as coffee and rum.[1][2] This technical guide provides an in-depth overview of the chemical properties, natural occurrence, sensory characteristics, and analytical methodologies related to this compound, with a focus on its role as a key flavor constituent.
Chemical and Physical Properties
This compound, also known by its IUPAC name 1-(6-methylpyridin-2-yl)ethanone, is a solid at room temperature with a colorless to light yellow appearance.[1][3] A comprehensive summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C8H9NO | [1][3] |
| Molecular Weight | 135.16 g/mol | [1][3] |
| CAS Number | 6940-57-4 | [1][3] |
| Appearance | Colorless to light yellow solid | [1][3] |
| Boiling Point | 188-189 °C | [4] |
| Solubility | Soluble in water | [4] |
Organoleptic Properties and Natural Occurrence
The sensory profile of this compound is characterized by a range of desirable roasted and nutty notes. It is a key contributor to the aroma of many food products that undergo thermal processing, most notably through the Maillard reaction and Strecker degradation.[5][6]
Table 2: Organoleptic Profile of this compound
| Descriptor | Description | Reference(s) |
| Aroma | Roasted, nutty, popcorn-like, bready | [1][4] |
| Taste | Cornmeal-like with a nutty nuance | [4] |
Table 3: Natural Occurrence of this compound
| Food Product | Role | Reference(s) |
| Coffee | Contributes to the roasted, nutty aroma profile developed during bean roasting. | [2][7] |
| Rum | A minor component contributing to the complex flavor profile. | [8] |
Formation Pathway: The Maillard Reaction
The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs upon heating.[5][6] The formation of the pyridine ring is a key step in this process.
Caption: Generalized Maillard reaction pathway leading to the formation of this compound.
Experimental Protocols
Isolation and Identification from Food Matrices: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the extraction and analysis of volatile and semi-volatile compounds from complex food matrices like coffee.[7]
Protocol:
-
Sample Preparation: A known quantity of the food sample (e.g., ground roasted coffee beans) is placed in a headspace vial.
-
Internal Standard: An internal standard is added for quantification purposes.
-
Extraction: The vial is sealed and heated to a specific temperature to allow volatile compounds to partition into the headspace. A solid-phase microextraction (SPME) fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is then exposed to the headspace for a defined period to adsorb the analytes.[7]
-
Desorption and Analysis: The SPME fiber is withdrawn and inserted into the injection port of a gas chromatograph (GC) for thermal desorption of the analytes. The compounds are then separated on a capillary column and detected by a mass spectrometer (MS).
-
Identification: Compound identification is achieved by comparing the obtained mass spectra and retention indices with those of authentic reference standards and spectral libraries.
Caption: Experimental workflow for the analysis of this compound in food.
Sensory Evaluation: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines instrumental separation with human sensory perception to identify odor-active compounds in a sample.[10][11]
Protocol:
-
Sample Extraction and GC Separation: The volatile fraction of the sample is extracted and injected into a GC system as described above.
-
Effluent Splitting: The effluent from the GC column is split between a mass spectrometer (for chemical identification) and an olfactory port.
-
Olfactory Detection: A trained sensory panelist sniffs the effluent from the olfactory port and records the time, intensity, and description of any detected odors.
-
Data Correlation: The olfactory data is correlated with the chromatographic and mass spectrometric data to identify the specific compounds responsible for the perceived aromas.
Conclusion
This compound is a vital flavor compound that contributes desirable roasted and nutty characteristics to a range of food products. Its formation is intrinsically linked to the Maillard reaction, a cornerstone of flavor development in thermally processed foods. The analytical techniques of HS-SPME-GC-MS and GC-O are indispensable tools for the isolation, identification, and sensory characterization of this and other important flavor molecules. A deeper understanding of the formation pathways and sensory impact of this compound can empower researchers and food scientists to optimize processing conditions and enhance the flavor profiles of a wide array of consumer products. Further research is warranted to establish a definitive flavor threshold and to quantify its concentration in various food matrices.
References
- 1. 2-acetyl pyridine, 1122-62-9 [thegoodscentscompany.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]
- 5. How Maillard Reaction Influences Sensorial Properties (Color, Flavor and Texture) of Food Products? [agris.fao.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Fragrance University [fragranceu.com]
- 10. Flavour Analysis - CASS [cassfood.com.au]
- 11. Redirecting [linkinghub.elsevier.com]
A Theoretical and Computational Deep Dive into Acetylpyridines: A Guide for Researchers and Drug Development Professionals
Introduction
Acetylpyridines, a class of aromatic ketones, and their derivatives are of significant interest in medicinal chemistry and materials science due to their versatile biological activities and unique electronic properties. As structural analogues of nicotinamide adenine dinucleotide (NAD+), they play a crucial role in various biological processes and have been investigated for their potential as anti-allergic, anti-microbial, anti-inflammatory, and anti-cancer agents.[1] The position of the acetyl group on the pyridine ring (2-, 3-, or 4-position) significantly influences their chemical reactivity, electronic structure, and biological function.
This technical guide provides an in-depth overview of the theoretical studies and Density Functional Theory (DFT) calculations of acetylpyridines. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging computational chemistry to understand and predict the properties of these important molecules. This guide summarizes key findings from recent literature, presents quantitative data in a structured format, outlines common experimental and computational protocols, and provides visualizations of key workflows and concepts.
Synthesis and Characterization of Acetylpyridine Derivatives
A common strategy for the synthesis of acetylpyridine derivatives involves the deprotonation of the methyl group of acetylpyridine, followed by reaction with an alkyl or aryl halide. To minimize the formation of side products, such as ethers, which can occur when using bases like NaOH or KOH, sodium hydride (NaH) is often employed as a phase transfer catalyst.[1][2][3][4]
The structural characterization of the synthesized derivatives is typically achieved through a combination of spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.[1][2][3][4][5]
Experimental Protocol: Synthesis of 2-Acetylpyridine Derivatives
The following is a generalized protocol for the synthesis of 2-acetylpyridine derivatives based on literature reports.[1][4]
Materials:
-
2-Acetylpyridine
-
Sodium hydride (NaH)
-
Alkyl or aryl halide (e.g., benzyl bromide)
-
18-crown-6-ether (as a phase transfer catalyst)
-
Anhydrous solvent (e.g., THF or DMF)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a solution of 2-acetylpyridine in an anhydrous solvent, add sodium hydride and a catalytic amount of 18-crown-6-ether under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the enolate.
-
Add the desired alkyl or aryl halide to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by carefully adding deionized water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Theoretical Studies using Density Functional Theory (DFT)
DFT has emerged as a powerful tool for investigating the electronic structure and properties of acetylpyridines. These calculations provide valuable insights into molecular geometry, vibrational frequencies, and a range of electronic properties that are crucial for understanding their reactivity and potential as drug candidates.
Computational Protocol: DFT Calculations
The following outlines a typical workflow for performing DFT calculations on acetylpyridine derivatives.
Methodology Details:
-
Software: Gaussian program package is a commonly used software for these calculations.[4]
-
Functional: The B3LYP hybrid functional is frequently employed.[1][2][3][4][6]
-
Basis Set: The 6-311G or 6-31+G(d,p) basis sets are often used to provide a good balance between accuracy and computational cost.[1][2][3][4][6]
Key Steps:
-
Geometry Optimization: The initial structure of the acetylpyridine molecule is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculations: A variety of electronic properties are then calculated, including:
-
Mulliken Charges: To understand the charge distribution within the molecule.[1][2][3]
-
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between them is an indicator of chemical stability.[1][2][3][6]
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions and charge delocalization.[6]
-
Global Reactivity Descriptors: Ionization energy (IE), electron affinity (EA), global hardness (η), chemical potential (μ), and global electrophilicity (ω) are calculated to quantify the molecule's reactivity.[1][2][3]
-
Quantitative Data from DFT Calculations
The following tables summarize key quantitative data obtained from DFT calculations on acetylpyridine and its derivatives from the literature.
Table 1: Calculated Electronic Properties of 2-Acetylpyridine and its Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-Acetylpyridine | - | - | 0.176[1] |
| Derivative 1 | - | - | 0.183[1] |
| Derivative 2 | - | - | 0.165[1] |
Note: Specific HOMO and LUMO energy values were not provided in the search snippets, but the energy gaps were reported.
Table 2: Comparison of Experimental and Calculated Bond Lengths and Angles for a 2-Acetylpyridine Derivative
| Parameter | Experimental (X-ray) | Calculated (DFT B3LYP/6-311G) |
| Bond Lengths (Å) | ||
| C1-O1 | Data not available in snippets | Data not available in snippets |
| C1-C2 | Data not available in snippets | Data not available in snippets |
| C1-C7 | Data not available in snippets | Data not available in snippets |
| Bond Angles ( °) | ||
| O1-C1-C2 | 119.07 | Data not available in snippets |
| C7-C1-C2 | 118.69 | Data not available in snippets |
| O1-C1-C7 | 122.11 | Data not available in snippets |
Note: The available search results provide a reference to a table comparing experimental and calculated data but do not contain the full dataset. Accessing the full scientific paper is necessary to populate this table completely.[3][4]
Application in Drug Discovery and Development
Computational chemistry, and specifically DFT calculations, play a crucial role in modern drug discovery.[7][8][9][10][11] By providing a detailed understanding of the electronic and structural properties of molecules like acetylpyridines, these methods can significantly accelerate the drug development process.
Key contributions of theoretical studies to drug development include:
-
Structure-Activity Relationship (SAR) Studies: DFT calculations can elucidate how modifications to the acetylpyridine scaffold affect its electronic properties and, consequently, its biological activity. This is fundamental to Quantitative Structure-Activity Relationship (QSAR) modeling.[7]
-
Reactivity and Metabolism Prediction: The calculated electronic properties can help predict the metabolic fate of a drug candidate and its potential for off-target interactions.
-
Pharmacophore Modeling: Understanding the charge distribution and hydrogen bonding capabilities of acetylpyridines is essential for developing pharmacophore models, which describe the essential features required for a molecule to bind to a specific biological target.
-
Molecular Docking: Optimized geometries from DFT calculations provide more accurate starting structures for molecular docking studies, which aim to predict the binding mode and affinity of a ligand to a protein target.[6]
Theoretical studies and DFT calculations provide an indispensable framework for understanding the chemical and physical properties of acetylpyridines. This knowledge is paramount for the rational design of novel derivatives with tailored properties for applications in medicinal chemistry and materials science. By integrating computational and experimental approaches, researchers can accelerate the discovery and development of new therapeutic agents based on the versatile acetylpyridine scaffold. Further research, particularly focusing on the systematic comparison of all three isomers and the exploration of a wider range of derivatives, will undoubtedly continue to unveil the full potential of this important class of molecules.
References
- 1. scispace.com [scispace.com]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. fmhr.net [fmhr.net]
- 8. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]
- 9. en.xtalpi.com [en.xtalpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Computational chemistry evaluation strategies in early-stage drug discovery - American Chemical Society [acs.digitellinc.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Acetyl-6-methylpyridine from 2-Picoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-6-methylpyridine is a key intermediate in the synthesis of various pharmaceutical compounds and is also utilized in the development of novel agrochemicals. Its synthesis from readily available 2-picoline is a reaction of significant interest. This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound via the Friedel-Crafts acylation of 2-picoline.
Reaction Principle
The core of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. In this process, 2-picoline (2-methylpyridine) is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The catalyst, typically aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), activates the acylating agent to form a highly electrophilic acylium ion. This electrophile then attacks the electron-rich pyridine ring, leading to the formation of this compound. The reaction is regioselective, with the acetyl group predominantly adding to the 6-position of the 2-picoline ring.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound from 2-picoline.
Table 1: Reactant and Product Properties
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Picoline | 2-Methylpyridine | C₆H₇N | 93.13 |
| Acetyl Chloride | Ethanoyl chloride | C₂H₃ClO | 78.50 |
| Aluminum Chloride | Aluminum trichloride | AlCl₃ | 133.34 |
| This compound | 1-(6-methylpyridin-2-yl)ethan-1-one | C₈H₉NO | 135.16[1] |
Table 2: Reaction Conditions for Friedel-Crafts Acylation
| Parameter | Value/Range |
| Reactants | |
| 2-Picoline | 1 equivalent |
| Acetyl Chloride | 1 - 2 equivalents |
| Aluminum Chloride | 0.1 - 0.5 equivalents |
| Solvent | |
| Dichloromethane (CH₂Cl₂) | Anhydrous |
| Temperature | |
| Initial (Addition) | 0 °C |
| Reaction | 50 - 100 °C |
| Time | 5 - 10 hours |
Table 3: Characterization Data for this compound
| Analysis | Data |
| ¹H NMR | Spectral data available, specific shifts depend on solvent. |
| ¹³C NMR | Spectral data available from various sources.[1] |
| Mass Spectrometry (MS) | m/z Top Peak: 93, m/z 2nd Highest: 92, m/z 3rd Highest: 135.[1] |
| Infrared (IR) Spectroscopy | FTIR spectra available for the neat compound.[1] |
Experimental Protocol
This protocol details the methodology for the synthesis of this compound from 2-picoline.
Materials and Equipment
-
2-Picoline (distilled)
-
Acetyl chloride
-
Anhydrous aluminum chloride
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel) or vacuum distillation
Procedure
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of anhydrous dichloromethane.[2]
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Reactants:
-
In the dropping funnel, prepare a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 10 minutes.[2]
-
Following the addition of acetyl chloride, add a solution of 2-picoline (0.050 mol) in 10 mL of anhydrous dichloromethane dropwise to the reaction mixture.
-
-
Reaction:
-
After the complete addition of 2-picoline, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 50-60 °C) and maintain for 5-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice (approx. 25 g) and 15 mL of concentrated hydrochloric acid.[2]
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.[2]
-
-
Purification:
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be purified by either vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Visualizations
Reaction Pathway
Caption: Friedel-Crafts acylation of 2-picoline.
Experimental Workflow
Caption: Step-by-step synthesis workflow.
References
Application Notes and Protocols for the Synthesis of 2-Acetyl-6-methylpyridine via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-6-methylpyridine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation via Friedel-Crafts acylation offers a direct and efficient route to this valuable building block. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on the Friedel-Crafts acylation of 2-methylpyridine (2-picoline). The provided methodologies are based on established chemical principles and aim to ensure reproducibility and high yields.
Reaction Principle
The Friedel-Crafts acylation of 2-methylpyridine involves the electrophilic substitution of a hydrogen atom on the pyridine ring with an acyl group. The reaction is typically carried out by treating 2-methylpyridine with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent, forming a highly electrophilic acylium ion, which then attacks the electron-rich position of the pyridine ring. Due to the directing effect of the methyl group and the nitrogen atom in the pyridine ring, the acylation predominantly occurs at the C-6 position.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the Friedel-Crafts acylation of 2-methylpyridine. Please note that yields are highly dependent on specific reaction conditions and purification methods.
| Parameter | Value | Reference |
| Starting Material | 2-Methylpyridine (2-Picoline) | [1] |
| Acylating Agent | Acetyl Chloride or Acetic Anhydride | [1] |
| Catalyst | Aluminum Chloride (AlCl₃) | [1] |
| Molar Ratio (2-Picoline:Acylating Agent:Catalyst) | 1 : 1-2 : 0.1-0.5 | [1] |
| Reaction Temperature | 50-100 °C | [1] |
| Reaction Time | 5-10 hours | [1] |
| Expected Product | This compound | [1] |
| Anticipated Yield | Moderate to High | [1] |
| Purity | High (after purification) | [1] |
Experimental Protocols
This section outlines a detailed methodology for the synthesis of this compound via Friedel-Crafts acylation using acetyl chloride as the acylating agent.
Materials and Reagents:
-
2-Methylpyridine (2-Picoline)
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (0.1-0.5 molar equivalents) and anhydrous dichloromethane.
-
Cool the flask to 0-5 °C in an ice bath.
-
-
Addition of Reactants:
-
Slowly add acetyl chloride (1-2 molar equivalents) to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition of acetyl chloride is complete, add 2-methylpyridine (1 molar equivalent) dropwise to the reaction mixture, again ensuring the temperature is kept below 10 °C.
-
-
Reaction:
-
Once the addition is complete, slowly warm the reaction mixture to the desired temperature (between 50-100 °C) and maintain it for 5-10 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.
-
Mandatory Visualizations
Friedel-Crafts Acylation Workflow
Caption: Experimental workflow for the synthesis of this compound.
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.
References
Synthesis of 2-Acetylpyridine via Grignard Reaction: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2-acetylpyridine, a key intermediate in the pharmaceutical and flavor industries. The synthesis is achieved through a Grignard reaction, a robust and versatile method for carbon-carbon bond formation. This document outlines the reaction of a 2-pyridyl Grignard reagent with an acetylating agent, offering a clear and reproducible procedure. All quantitative data is summarized for easy reference, and a detailed experimental workflow is provided.
Introduction
2-Acetylpyridine is a valuable building block in organic synthesis, notably in the preparation of various pharmaceuticals and as a significant flavor component in foods and beverages. The Grignard reaction offers an efficient route to this compound by forming a carbon-carbon bond between a pyridine ring and an acetyl group. This protocol details the preparation of 2-acetylpyridine from a 2-pyridyl Grignard reagent and acetyl chloride.
Data Presentation
| Parameter | Value |
| Starting Material | 2-Bromopyridine |
| Grignard Reagent | 2-Pyridylmagnesium bromide |
| Acylating Agent | Acetyl chloride |
| Solvent | Tetrahydrofuran (THF), Toluene |
| Reaction Temperature | 0 °C to room temperature |
| Reported Yield | 79% |
| Product | 2-Acetylpyridine |
| Product Appearance | Colorless liquid |
Experimental Protocol
This protocol is adapted from a peer-reviewed and published procedure.[1]
Materials:
-
Magnesium (Mg) turnings
-
Iodine (I₂) (catalytic amount)
-
1,2-Dibromoethane (catalytic amount)
-
2-Bromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Acetyl chloride
-
N-Methylpyrrolidone (NMP)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware for workup and purification
Procedure:
Part 1: Preparation of 2-Pyridylmagnesium Bromide (Grignard Reagent)
-
Under an inert atmosphere, charge a dry three-necked round-bottom flask with magnesium turnings.
-
Add a catalytic amount of iodine and 1,2-dibromoethane to activate the magnesium.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of 2-bromopyridine in anhydrous toluene via a dropping funnel to the stirred magnesium suspension. The reaction is exothermic and may require initial gentle heating to initiate.
-
Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.
-
Cool the resulting Grignard reagent solution to 0 °C.
Part 2: Acylation Reaction
-
In a separate flask under an inert atmosphere, prepare a solution of N-methylpyrrolidone (NMP) in anhydrous toluene and cool to 0 °C.
-
Slowly add acetyl chloride to the NMP solution while maintaining the temperature at 0 °C.
-
To this mixture, add the previously prepared 2-pyridylmagnesium bromide solution dropwise, keeping the temperature between -5 °C and -10 °C.
-
Stir the reaction mixture at this temperature for 4 hours.
Part 3: Work-up and Purification
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with dilute HCl, saturated aqueous Na₂CO₃ solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by column chromatography to obtain pure 2-acetylpyridine.
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 2-acetylpyridine.
Reaction Pathway:
Caption: Reaction pathway for 2-acetylpyridine synthesis.
References
Application Note: Purification of 2-Acetyl-6-methylpyridine by Column Chromatography
Introduction
2-Acetyl-6-methylpyridine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, and it is also used as a flavoring agent.[1] The purity of this compound is critical for its intended applications. Column chromatography is a widely used technique for the purification of organic compounds, offering a robust method for separating the desired product from by-products and unreacted starting materials. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Challenges in Purification
The purification of this compound can be challenging due to the presence of structurally similar impurities that may arise during its synthesis. These impurities may have polarities close to the product, making separation by other means, such as distillation or recrystallization, difficult. Column chromatography provides a versatile and effective solution by exploiting the differential adsorption of the compound and its impurities onto a stationary phase.
Chromatographic Principle
Column chromatography separates compounds based on their differential partitioning between a stationary phase (in this case, silica gel) and a mobile phase (a solvent system).[2][3] this compound, being a moderately polar aromatic ketone, will adhere to the polar silica gel stationary phase.[4] By using a mobile phase of appropriate polarity, the compound can be selectively eluted from the column, leaving impurities with different polarities behind or eluting them in separate fractions.
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Ethyl acetate (EtOAc), HPLC grade
-
n-Hexane, HPLC grade
-
Dichloromethane (DCM), HPLC grade (optional, for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
Protocol 1: Determination of Optimal Mobile Phase using Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved sample onto a TLC plate.
-
Developing the Chromatogram: Prepare several developing chambers with different ratios of ethyl acetate and hexane (e.g., 10:90, 20:80, 30:70 v/v). Place one TLC plate in each chamber.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Rf Value Calculation: The ideal solvent system will give the this compound spot an Rf value of approximately 0.25-0.35. The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Protocol 2: Column Chromatography Purification
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc in hexane).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand on top of the silica bed.
-
Continuously drain the solvent until the solvent level reaches the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully add the dissolved sample to the top of the column.
-
Alternatively, for less soluble samples, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder added to the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase determined from the TLC analysis. A common starting point for substituted pyridines is a mixture of ethyl acetate and hexanes.[5]
-
If the separation is not optimal, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., from 10% EtOAc in hexane to 30% EtOAc in hexane).
-
-
Fraction Collection:
-
Collect the eluent in small fractions.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommended Value/System | Comments |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Choice of mesh size depends on whether gravity or flash chromatography is used. |
| Mobile Phase | Ethyl acetate/n-Hexane | A common and effective solvent system for moderately polar compounds.[6] |
| Mobile Phase Ratio | 10:90 to 30:70 (v/v) EtOAc:Hexane | The optimal ratio should be determined by TLC to achieve an Rf of 0.25-0.35. |
| Target Rf Value | 0.25 - 0.35 | Provides good separation and a reasonable elution time. |
| Detection Method | UV light (254 nm) for TLC | This compound is a UV-active compound. |
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of the purification process.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. What are the main phases of Column Chromatography? | AAT Bioquest [aatbio.com]
- 4. This compound | C8H9NO | CID 138872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
Application Notes and Protocols for the Recrystallization of 2-Acetyl-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the purification of 2-Acetyl-6-methylpyridine via recrystallization. The protocol is designed to enhance the purity of the compound, a critical step for its application in pharmaceutical synthesis and other research areas where high purity is paramount.
Introduction
This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of various organic molecules. The purity of this compound is essential for the successful and reproducible synthesis of downstream products, particularly in the context of drug development where impurities can lead to undesirable side effects or reduced efficacy. Recrystallization is a robust and widely adopted technique for the purification of solid organic compounds. This method leverages the differences in solubility between the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the surrounding solution (mother liquor).
Physicochemical Data
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for handling, safety considerations, and the design of the recrystallization protocol.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO | |
| Molecular Weight | 135.16 g/mol | |
| Appearance | White to pale yellow solid | [1] |
| Predicted Melting Point | 31.77 °C | [2] |
| Boiling Point | 209 °C | [2] |
| Solubility | Good solubility in organic solvents such as ethanol and ether; slightly soluble in water. |
Experimental Protocol: Recrystallization of this compound
This protocol details the procedure for the purification of this compound using a mixed-solvent system of ethanol and water. This system is proposed based on the general solubility characteristics of pyridine derivatives.[3][4]
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Graduated cylinders
-
Pasteur pipettes
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
-
Drying oven or desiccator
-
Melting point apparatus
Procedure:
-
Solvent Selection and Preparation:
-
Based on solubility information, an ethanol-water mixture is a suitable solvent system. Ethanol will act as the primary solvent in which this compound is soluble, while water will serve as the anti-solvent.
-
Prepare a hot water bath or have deionized water heating on a separate hot plate.
-
-
Dissolution:
-
Place a sample of crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution to maximize the yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization of the product in the funnel. Use a pre-warmed funnel and receiving flask.
-
-
Inducing Crystallization:
-
Once a clear, saturated solution is obtained, remove the flask from the heat.
-
Slowly add hot deionized water dropwise to the hot ethanol solution while stirring.
-
Continue adding water until the solution becomes slightly turbid (cloudy). This indicates that the solution is supersaturated and crystallization is imminent.
-
If excessive cloudiness occurs, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystal Formation:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture (the approximate ratio at which crystallization occurred) to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals on a watch glass in a well-ventilated area, in a drying oven at a temperature well below the melting point, or in a desiccator under vacuum.
-
-
Purity Assessment:
-
Determine the melting point of the dried, recrystallized this compound. A sharp melting point close to the literature value (predicted at 31.77 °C) is indicative of high purity.[2] Compare the melting point of the purified product with that of the crude material to assess the effectiveness of the recrystallization.
-
Safety Precautions
-
This compound may be harmful if swallowed, and can cause skin, eye, and respiratory irritation.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethanol is flammable. Keep it away from open flames and hot surfaces.
-
Handle hot glassware with appropriate clamps or tongs.
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization procedure for this compound.
Caption: A flowchart of the recrystallization process.
References
Application Notes and Protocols: 2-Acetyl-6-methylpyridine as a Versatile Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-acetyl-6-methylpyridine as a key intermediate in the synthesis of pharmaceutically active compounds. Detailed protocols for the synthesis of antimicrobial agents and kinase inhibitors are provided, along with relevant biological data and pathway diagrams to guide further research and development.
Introduction
This compound is a versatile pyridine derivative that serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its unique chemical structure allows for diverse functionalization, making it an attractive starting material for the development of novel therapeutics. This document outlines its application in the synthesis of antimicrobial agents and kinase inhibitors, providing detailed experimental procedures and biological context.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 6940-57-4 | [3][4] |
| Molecular Formula | C₈H₉NO | [3][4] |
| Molecular Weight | 135.16 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Purity | ≥96% | [5] |
| Storage | 4°C, stored under nitrogen | [5] |
Application 1: Synthesis of Antimicrobial Agents
This compound is a valuable precursor for the synthesis of various pyridine-containing compounds with significant antimicrobial properties.[1][2][5][6][7][8][9][10][11] The pyridine scaffold is a common feature in many antimicrobial drugs, and modifications derived from this intermediate can lead to potent antibacterial and antifungal agents.
Experimental Protocol: Synthesis of a Pyridine-Based Chalcone with Potential Antimicrobial Activity
This protocol describes the synthesis of a chalcone derivative from this compound, a class of compounds known for their antimicrobial activities.[10]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Distilled water
-
Glacial acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Melting point apparatus
-
FT-IR and ¹H NMR spectrometers for characterization
Procedure:
-
Dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Slowly add a 10% aqueous solution of potassium hydroxide dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
Acidify the mixture with glacial acetic acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterize the final product using melting point, FT-IR, and ¹H NMR spectroscopy.
Quantitative Data: Antimicrobial Activity of Pyridine Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values for exemplary pyridine derivatives against various microbial strains. Lower MIC values indicate higher antimicrobial potency.
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Pyridine Derivative 2c | 0.039 | 0.039 | > 1 | > 1 | [2] |
| Pyridine Derivative 66 | 56% inhibition at 100 µg/mL | - | 55% inhibition at 100 µg/mL | - | [6] |
| Chlorinated Pyridine Carbonitrile | - | - | - | Equivalent to miconazole | [7] |
Experimental Workflow: Antimicrobial Agent Synthesis
Application 2: Synthesis of Kinase Inhibitors
This compound serves as a key starting material for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics.[12][13][14][15][16] A crucial transformation involves the conversion of the acetyl group to an amino group, yielding 2-amino-6-methylpyridine, a vital intermediate for Tropomyosin receptor kinase (Trk) inhibitors.[17][18][19]
Signaling Pathway: TrkA Signaling in Neuronal Function and Cancer
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a critical role in the development and survival of neurons. Dysregulation of TrkA signaling, often through gene fusions, is implicated in various cancers. The diagram below illustrates the canonical TrkA signaling pathway.
Experimental Protocol: Synthesis of 2-Amino-6-methylpyridine, a Key Intermediate for TrkA Inhibitors
This protocol details the conversion of this compound to 2-amino-6-methylpyridine via a Hofmann rearrangement of the corresponding amide, a crucial step in synthesizing TrkA inhibitors.[17]
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Sodium hypobromite (prepared in situ from bromine and NaOH)
-
Ethyl acetate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Distillation apparatus
Procedure: Step 1: Synthesis of 6-methyl-2-pyridinecarboxamide
-
In a flask, dissolve this compound (0.4 mol) in a mixture of 5% aqueous sodium hydroxide (320 mL) and acetone (320 mL).
-
With stirring, add 10% hydrogen peroxide (123.5 mL) dropwise over 15 minutes.
-
Heat the mixture to 50°C and stir for 3.5 hours.
-
After the reaction is complete, evaporate the acetone under reduced pressure.
-
Cool the remaining aqueous solution to induce precipitation.
-
Filter the white solid, wash with cold water, and dry to obtain 6-methyl-2-pyridinecarboxamide.[17]
Step 2: Hofmann Rearrangement to 2-Amino-6-methylpyridine
-
Prepare a fresh solution of sodium hypobromite by adding bromine to a cold aqueous solution of sodium hydroxide.
-
Dissolve the 6-methyl-2-pyridinecarboxamide from Step 1 in a cold aqueous solution of sodium hydroxide.
-
Add the freshly prepared sodium hypobromite solution dropwise to the amide solution at 0°C.
-
Allow the reaction mixture to warm to 60°C and stir for 30 minutes.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to yield 2-amino-6-methylpyridine as a white solid.[17]
Quantitative Data: Kinase Inhibitory Activity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative kinase inhibitors derived from pyridine-based scaffolds.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| TrkA Inhibitor 32h | TrkA | 72 | [19] |
| TrkB | > 1000 | [19] | |
| TrkC | > 1000 | [19] | |
| Lead Compound 13 | Aurora A | < 200 | [14] |
| Pyrazine Derivative 12b | CK2 | Cellular IC₅₀ < 1 µM | [12] |
| Pyrazine Derivative 14f | PIM-1 | Enzymatic IC₅₀ < 100 nM | [12] |
Logical Relationship: From Intermediate to Kinase Inhibitor
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C8H9NO | CID 138872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-acetylpyridine-N-substituted thiosemicarbazonates of copper(ii) with high antimicrobial activity against methicillin resistant S. aureus, K. pneumoniae 1 and C. albicans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors [mdpi.com]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Kinase Inhibitors that Target Transcription Initiation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 17. guidechem.com [guidechem.com]
- 18. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. Rational design and crystallographic analysis of novel isoform-selective TRKA inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Acetyl-6-methylpyridine in Agrochemical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Acetyl-6-methylpyridine as a versatile starting material in the synthesis of agrochemicals. The unique chemical structure of this compound, featuring both an acetyl and a methyl group on the pyridine ring, offers multiple reaction sites for derivatization, making it a valuable precursor for the development of novel pesticides.
Introduction
Pyridine-based compounds are a cornerstone in the agrochemical industry, with numerous commercial products containing this heterocyclic motif. This compound serves as a key building block for the synthesis of complex pyridine derivatives with insecticidal and fungicidal properties.[1][2] Its application is particularly notable in the potential synthesis of sulfoximine insecticides, such as sulfoxaflor. This document will focus on a proposed synthetic pathway from this compound to a key intermediate of sulfoxaflor, providing detailed protocols for the key transformations.
Key Synthetic Applications
The primary application of this compound in agrochemical synthesis involves its transformation into more complex substituted pyridines. A key strategy is the modification of the methyl and acetyl groups to introduce functionalities present in active agrochemical ingredients. A plausible and highly relevant synthetic route involves the conversion of this compound into an intermediate used in the synthesis of the insecticide sulfoxaflor.
The overall proposed synthetic pathway is illustrated below:
Caption: Proposed synthetic pathway from this compound to a key agrochemical intermediate.
Experimental Protocols
Protocol 1: Oxidation of this compound to 6-Acetylpyridine-2-carboxylic acid
This protocol describes the selective oxidation of the methyl group of this compound to a carboxylic acid. This transformation is a critical first step in functionalizing the pyridine ring for further elaboration. While various oxidizing agents can be employed, this protocol utilizes potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in water.
-
Slowly add a solution of potassium permanganate (3.0 eq) in water to the flask while stirring.
-
Carefully add concentrated sulfuric acid (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Decolorize the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the filtrate to pH 2-3 with concentrated sulfuric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 6-Acetylpyridine-2-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | 6-Acetylpyridine-2-carboxylic acid | |
| Typical Yield | 60-70% | Estimated |
| Purity | >95% after recrystallization | Estimated |
Protocol 2: Decarboxylative Trifluoromethylation of 6-Acetylpyridine-2-carboxylic acid
This protocol outlines the conversion of the carboxylic acid group to a trifluoromethyl group, a common moiety in modern agrochemicals that can enhance biological activity. This reaction can be achieved using various fluorinating agents; this protocol is based on the use of sulfur tetrafluoride (SF₄) or alternative, safer reagents like Yarovenko's reagent (2-chloro-1,1,2-trifluoroethyldiethylamine).
Materials:
-
6-Acetylpyridine-2-carboxylic acid
-
Sulfur tetrafluoride (SF₄) or Yarovenko's reagent
-
Anhydrous hydrogen fluoride (HF) (if using SF₄)
-
Inert solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
High-pressure reactor (autoclave) if using SF₄
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure (using SF₄):
CAUTION: Sulfur tetrafluoride is a highly toxic and corrosive gas. This reaction must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions.
-
Place 6-Acetylpyridine-2-carboxylic acid (1.0 eq) in a high-pressure reactor.
-
Add anhydrous hydrogen fluoride (catalytic amount).
-
Cool the reactor to -78 °C and condense sulfur tetrafluoride (3.0-4.0 eq) into the vessel.
-
Seal the reactor and allow it to warm to room temperature, then heat to 100-150 °C for several hours. The reaction progress should be monitored carefully.
-
After the reaction is complete, cool the reactor to a safe temperature and carefully vent the excess SF₄ through a scrubber containing a potassium hydroxide solution.
-
Dilute the reaction mixture with an inert solvent like dichloromethane.
-
Carefully neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield crude 2-Acetyl-6-(trifluoromethyl)pyridine.
-
The product can be purified by column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 6-Acetylpyridine-2-carboxylic acid | |
| Product | 2-Acetyl-6-(trifluoromethyl)pyridine | [1] |
| Typical Yield | 50-60% | Estimated |
| Purity | >98% after chromatography | Estimated |
Logical Workflow for Agrochemical Synthesis
The following diagram illustrates the logical progression from the starting material to a key agrochemical intermediate.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis method of pesticide sulfoxaflor intermediate 3-[1-(methylthio)ethyl]-6(trifluoromethyl)pyridine - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: 2-Acetyl-6-methylpyridine as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Acetyl-6-methylpyridine as a versatile N,O-bidentate ligand in coordination chemistry. Due to the limited availability of specific experimental data for its metal complexes, this document presents generalized protocols and hypothetical data based on the well-established chemistry of similar pyridine-based ligands. These notes are intended to serve as a foundational guide for researchers exploring the potential of this ligand in catalysis and materials science.
Introduction
This compound is a pyridine derivative featuring a nitrogen atom and a carbonyl oxygen that can act as a bidentate chelating agent, forming stable complexes with a variety of transition metals.[1] The presence of both a hard nitrogen donor and a hard oxygen donor makes it suitable for coordinating with a range of metal ions. The steric and electronic properties of the ligand can be fine-tuned through modifications of the pyridine ring or the acetyl group, offering a platform for the design of metal complexes with specific catalytic or material properties.
Ligand Synthesis
While this compound is commercially available, a general synthetic route can be adapted from procedures for similar compounds. One potential pathway involves the acetylation of 2-methylpyridine.
Experimental Protocol: Synthesis of this compound (Hypothetical)
-
Materials: 2,6-lutidine, n-butyllithium (n-BuLi), ethyl acetate, diethyl ether (anhydrous), hydrochloric acid, sodium bicarbonate, magnesium sulfate.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-lutidine (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add ethyl acetate (1.2 equivalents) dropwise to the reaction mixture. Allow the solution to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for the preparation of this compound.
Coordination Chemistry: Synthesis of a Hypothetical Copper(II) Complex
This compound is expected to form stable complexes with transition metals such as copper(II). The following is a generalized protocol for the synthesis of a hypothetical dichlorido(this compound)copper(II) complex.
Experimental Protocol: Synthesis of [Cu(C₈H₉NO)Cl₂] (Hypothetical)
-
Materials: this compound, Copper(II) chloride (anhydrous), ethanol (anhydrous), diethyl ether (anhydrous).
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.
-
In a separate flask, dissolve anhydrous copper(II) chloride (1 equivalent) in anhydrous ethanol.
-
Slowly add the copper(II) chloride solution to the ligand solution with constant stirring at room temperature.
-
A precipitate is expected to form upon mixing or after a short period of stirring (e.g., 1-2 hours).
-
Continue stirring for an additional 4-6 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the complex under vacuum.
-
Diagram of Complex Formation:
Caption: Experimental workflow for the synthesis of a hypothetical copper(II) complex.
Quantitative Data (Hypothetical)
The following tables summarize expected quantitative data for the hypothetical copper(II) complex based on values reported for similar complexes.
Table 1: Physicochemical Properties
| Property | Expected Value |
| Formula | C₈H₉Cl₂CuNO |
| Molecular Weight | 269.61 g/mol |
| Appearance | Green or blue crystalline solid |
| Melting Point | > 200 °C (decomposition) |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol |
| Yield | 70-85% |
Table 2: Spectroscopic Data
| Technique | Expected Observations |
| FT-IR (cm⁻¹) | ν(C=O) shift to lower frequency (e.g., 1650-1670 cm⁻¹) upon coordination. Appearance of new bands in the far-IR region (e.g., 400-500 cm⁻¹) corresponding to Cu-N and Cu-O stretching vibrations. |
| ¹H NMR (ppm) | Downfield shift of pyridine ring protons upon coordination. Broadening of signals due to the paramagnetic nature of Cu(II). |
| UV-Vis (nm) | A broad d-d transition band in the visible region (e.g., 600-800 nm) characteristic of a distorted octahedral or square pyramidal geometry. Ligand-to-metal charge transfer (LMCT) bands in the UV region. |
Potential Applications
While specific catalytic applications for this compound complexes are not yet widely reported, complexes of similar pyridine-based ligands have shown promise in various catalytic transformations.
-
Catalysis: Palladium complexes of pyridine derivatives are known to be effective catalysts for cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. It is plausible that a palladium(II) complex of this compound could exhibit similar catalytic activity. The bidentate nature of the ligand could enhance the stability of the catalytic species.
-
Materials Science: The ability of this compound to form complexes with various metal ions could be exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials can have applications in gas storage, separation, and sensing.
-
Drug Development: Pyridine-containing compounds are prevalent in pharmaceuticals. Metal complexes can exhibit enhanced biological activity compared to the free ligands. Copper complexes, in particular, have been investigated for their antimicrobial and anticancer properties.
Diagram of a Potential Catalytic Cycle (Suzuki-Miyaura Coupling):
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound presents itself as a promising, yet underexplored, ligand in coordination chemistry. The protocols and data presented in these application notes, while based on analogous systems, provide a solid starting point for the synthesis, characterization, and exploration of its metal complexes. Further research is warranted to fully elucidate the coordination behavior and unlock the potential applications of this versatile ligand.
References
Application Note and Protocol for the GC-MS Analysis of 2-Acetyl-6-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Acetyl-6-methylpyridine is an aromatic ketone that can be found as a flavor component and is also a potential intermediate or impurity in the synthesis of pharmaceutical compounds.[1][2] Accurate and sensitive analytical methods are therefore essential for its identification and quantification to ensure the quality and safety of food products and pharmaceuticals. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound.[3][4] This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.
Principle of the Method
Gas chromatography (GC) separates volatile compounds in a sample based on their boiling points and interactions with a stationary phase within a capillary column.[3][4] As the separated compounds elute from the column, they enter the mass spectrometer (MS). The MS ionizes the molecules, typically using electron ionization (EI), and then separates the resulting charged fragments based on their mass-to-charge ratio (m/z).[4] The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of the compound.[4] Quantitative analysis can be performed by measuring the abundance of specific ions.
Experimental Protocols
This section details the methodology for the GC-MS analysis of this compound.
1. Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. The goal is to extract this compound into a volatile organic solvent suitable for GC-MS analysis, free from non-volatile residues.[3][5]
a. For Solid Samples (e.g., powders, tissues):
-
Materials:
-
Procedure:
-
Accurately weigh a portion of the solid sample.
-
Add a suitable volume of the chosen organic solvent.
-
Vortex the sample for 2-3 minutes to ensure thorough mixing and dissolution of the analyte.
-
Centrifuge the sample to pellet any insoluble material.[3]
-
Filter the supernatant through a syringe filter into a clean GC vial.[5]
-
The sample is now ready for injection. If the expected concentration is high, dilute the sample with the same solvent to an appropriate concentration (e.g., 0.1 to 1 mg/mL).[5]
-
b. For Liquid Samples (e.g., reaction mixtures, beverages):
-
Liquid-Liquid Extraction (LLE): This is suitable for extracting the analyte from aqueous matrices.[3]
-
Materials:
-
Separatory funnel
-
Immiscible organic solvent (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Place the liquid sample into a separatory funnel.
-
Add an equal volume of an immiscible organic solvent.
-
Shake the funnel vigorously for 1-2 minutes, venting occasionally.
-
Allow the layers to separate.
-
Collect the organic layer (bottom layer for dichloromethane, top for ethyl acetate).
-
Dry the organic layer by passing it through a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
-
-
-
Solid-Phase Microextraction (SPME): A solvent-free technique suitable for trace analysis of volatile compounds.[6]
-
Materials:
-
SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane - PDMS)
-
Headspace vials with septa
-
Heater/stirrer
-
-
Procedure:
-
Place the liquid or solid sample into a headspace vial and seal it.
-
Gently heat and stir the sample to facilitate the release of volatile compounds into the headspace.
-
Expose the SPME fiber to the headspace for a defined period to allow for the adsorption of the analyte.
-
Retract the fiber and introduce it into the GC injector for thermal desorption and analysis.
-
-
2. GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature: 70 °C, hold for 2 minutesRamp: 10 °C/min to 280 °CHold: 5 minutes at 280 °C |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-300 |
| Solvent Delay | 3 minutes |
3. Data Analysis
-
Identification: The identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The retention time of the analyte should also match that of a pure standard analyzed under the same conditions.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound of known concentrations. Plot the peak area of a characteristic ion against the concentration. The concentration of the analyte in the sample can then be determined from this calibration curve.
Data Presentation
The following table summarizes key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Source |
| Molecular Formula | C₈H₉NO | PubChem[1] |
| Molecular Weight | 135.16 g/mol | PubChem[1] |
| Kovats Retention Index (Standard non-polar) | 1073 | PubChem[1] |
| Kovats Retention Index (Standard polar) | 1614, 1603 | PubChem[1] |
| Mass Spectrum (m/z of major peaks) | ||
| Base Peak | 93 | PubChem[1] |
| Second Highest Peak | 92 | PubChem[1] |
| Third Highest Peak (Molecular Ion) | 135 | PubChem[1] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. This compound | C8H9NO | CID 138872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. oudacademia.com [oudacademia.com]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Reactions Involving 2-Acetyl-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and representative reactions of 2-acetyl-6-methylpyridine, a versatile pyridine derivative. This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry. The following sections detail a robust synthetic method for its preparation and a common downstream application, the Claisen-Schmidt condensation, to afford α,β-unsaturated ketones.
Data Presentation
Table 1: Synthesis of this compound via Friedel-Crafts Acylation
| Parameter | Value | Reference |
| Reactants | 2-Methylpyridine, Acylating Agent (e.g., Acetyl Chloride) | [1] |
| Catalyst | Lewis Acid (e.g., Aluminum Trichloride) | [1] |
| Molar Ratio (2-Methylpyridine:Acylating Agent:Catalyst) | 1 : 1-2 : 0.1-0.5 | [1] |
| Reaction Temperature | 50-100 °C | [1] |
| Reaction Time | 5-10 hours | [1] |
| Yield | Considerable (Specific yield not detailed in the reference) | [1] |
Table 2: Representative Claisen-Schmidt Condensation of this compound
| Parameter | Value |
| Reactants | This compound, Aromatic Aldehyde (e.g., Benzaldehyde) |
| Base Catalyst | 10% Sodium Hydroxide (NaOH) solution |
| Solvent | 95% Ethanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 20 minutes (after precipitate formation) |
| Purification | Recrystallization from hot ethanol |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from 2-methylpyridine using a Friedel-Crafts acylation reaction.[1]
Materials:
-
2-Methylpyridine
-
Acetyl chloride
-
Anhydrous aluminum trichloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous aluminum trichloride (0.3 mol).
-
Cool the flask in an ice bath and slowly add anhydrous dichloromethane.
-
In the dropping funnel, prepare a solution of 2-methylpyridine (1 mol) and acetyl chloride (1.2 mol) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 50-60 °C) for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with stirring.
-
Slowly add 1 M HCl to quench the reaction and dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Protocol 2: Claisen-Schmidt Condensation of this compound with an Aromatic Aldehyde
This protocol details the base-catalyzed condensation of this compound with an aromatic aldehyde (e.g., benzaldehyde) to form a chalcone-like compound.
Materials:
-
This compound
-
Benzaldehyde
-
95% Ethanol
-
10% Sodium hydroxide (NaOH) solution
-
Test tube or small flask
-
Stirring rod
-
Ice bath
-
Beaker
-
Pipettes
-
Hirsch funnel and vacuum filtration apparatus
Procedure:
-
In a test tube, dissolve this compound (3 mmol) and benzaldehyde (3 mmol) in 3 mL of 95% ethanol by stirring with a glass rod.
-
Add 1 mL of 10% NaOH solution to the mixture and stir until a precipitate begins to form.
-
Allow the mixture to stand at room temperature for 20 minutes with occasional stirring.
-
Cool the mixture in an ice bath for 5-10 minutes to complete the precipitation.
-
Transfer the contents to a beaker. Rinse the test tube with a small amount of cold ethanol to transfer any remaining crystals.
-
Remove the supernatant liquid with a pipette.
-
Wash the crude product by adding 2 mL of ice-cold water, stirring, and then removing the water with a pipette. Repeat this washing step.
-
After removing as much water as possible, transfer the solid product for recrystallization.
-
Recrystallize the crude product from a minimum volume of hot 95% ethanol.
-
Cool the solution to allow for recrystallization and collect the purified product by vacuum filtration using a Hirsch funnel.
Mandatory Visualization
Caption: Synthesis of this compound via Friedel-Crafts Acylation.
Caption: Reaction pathway for the Claisen-Schmidt Condensation.
References
Application Notes and Protocols: 2-Acetyl-6-methylpyridine as a Versatile Building Block for Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-6-methylpyridine is a versatile and readily available building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds.[1] Its unique molecular architecture, featuring a reactive acetyl group and a nucleophilic pyridine ring, allows for participation in various cyclization and condensation reactions. This makes it a valuable precursor for the synthesis of novel molecules with significant potential in medicinal chemistry and drug development. The resulting heterocyclic derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive heterocyclic compounds derived from this compound.
I. Synthesis of Chalcones and their Derivatives with Antimicrobial Activity
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from this compound and various aromatic aldehydes. These chalcones can serve as precursors to other heterocyclic systems or be evaluated for their own biological activity.
Application Note:
Chalcones derived from this compound have been shown to exhibit promising antimicrobial properties. The general structure involves the condensation of the acetyl group of this compound with an aromatic aldehyde, leading to an α,β-unsaturated ketone. The biological activity of these compounds can be tuned by varying the substituents on the aromatic aldehyde.
Experimental Protocol: Synthesis of a Chalcone Derivative
Materials:
-
This compound
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
Glacial Acetic Acid
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Prepare a solution of KOH (1.2 eq) in deionized water and add it dropwise to the ethanolic solution of the reactants with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with glacial acetic acid to precipitate the crude chalcone.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Quantitative Data:
| Product | Aromatic Aldehyde | Yield (%) |
| (E)-1-(6-methylpyridin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 4-chlorobenzaldehyde | 85-95 |
| (E)-1-(6-methylpyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-methoxybenzaldehyde | 80-90 |
| (E)-1-(6-methylpyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | 4-nitrobenzaldehyde | 88-96 |
Yields are representative and may vary based on specific reaction conditions and scale.
II. Synthesis of Pyridine Derivatives via Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis provides an efficient route to highly substituted pyridines. While the classical approach utilizes α-pyridinium methyl ketone salts, variations allow for the direct use of acetylpyridines in a one-pot fashion.
Application Note:
This methodology is particularly useful for the synthesis of terpyridine-like ligands and other polysubstituted pyridines which are of great interest in coordination chemistry and materials science. The reaction involves the condensation of this compound with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.
Experimental Protocol: One-Pot Synthesis of a 2,4,6-Trisubstituted Pyridine
Materials:
-
This compound
-
Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one)
-
Ammonium Acetate
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the chalcone (1.0 eq) in glacial acetic acid.
-
Add a stoichiometric excess of ammonium acetate to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Quantitative Data:
| Starting Materials | Product | Yield (%) |
| This compound, Chalcone | 4-phenyl-2-(6-methylpyridin-2-yl)-6-phenylpyridine | 60-75 |
Yields are representative and may vary based on specific reaction conditions and scale.
III. Synthesis of Fused Heterocyclic Compounds: Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities. They can be synthesized from 2-aminopyridines; however, modifications of this approach can utilize precursors derived from this compound.
Application Note:
The synthesis of imidazo[1,2-a]pyridine derivatives often involves the reaction of a 2-aminopyridine with an α-haloketone. A synthetic route starting from this compound would first involve its conversion to a suitable precursor, such as an α-haloketone or a related reactive intermediate.
Experimental Workflow: Conceptual Pathway to Imidazo[1,2-a]pyridines
Caption: A conceptual workflow for the synthesis of Imidazo[1,2-a]pyridines.
Experimental Protocol: Synthesis of an Imidazo[1,2-a]pyridine Derivative
Step 1: Synthesis of 2-(bromoacetyl)-6-methylpyridine
-
Materials: this compound, Bromine, Dioxane, Hydrobromic acid.
-
Procedure: To a solution of this compound in dioxane, add a solution of bromine in dioxane dropwise at a controlled temperature. After the addition is complete, stir the mixture for a specified time. The product can be isolated as the hydrobromide salt.
Step 2: Synthesis of the Imidazo[1,2-a]pyridine
-
Materials: 2-(bromoacetyl)-6-methylpyridine hydrobromide, 2-Amino-4-methylpyridine, Ethanol.
-
Procedure: A mixture of 2-(bromoacetyl)-6-methylpyridine hydrobromide and 2-amino-4-methylpyridine in ethanol is refluxed for several hours. The solvent is then removed under reduced pressure, and the residue is treated with a base to neutralize the hydrobromide salt. The crude product is then purified by column chromatography.
Quantitative Data:
| Product | Overall Yield (%) |
| 2-(6-methylpyridin-2-yl)-7-methylimidazo[1,2-a]pyridine | 50-65 |
Yields are representative and may vary based on specific reaction conditions and scale.
IV. Anticancer Applications: Inhibition of Carbonic Anhydrase IX
Recent studies have highlighted the potential of heterocyclic compounds derived from pyridine scaffolds as potent and selective inhibitors of carbonic anhydrase IX (CAIX), a transmembrane enzyme overexpressed in many solid tumors.[4][5]
Application Note:
CAIX plays a crucial role in tumor progression by regulating the pH of the tumor microenvironment.[6] Hypoxia, a common feature of solid tumors, induces the expression of CAIX via the HIF-1α transcription factor.[5] CAIX catalyzes the hydration of carbon dioxide to bicarbonate and protons, leading to an acidic extracellular environment and an alkaline intracellular environment, which promotes tumor cell survival, proliferation, and invasion.[4][6] Inhibition of CAIX can reverse this pH imbalance, leading to apoptosis and reduced tumor growth. Coumarin-based chalcones incorporating a 6-methylpyridine moiety have shown selective inhibition of CAIX.
Signaling Pathway: Carbonic Anhydrase IX in the Tumor Microenvironment
Caption: The role of Carbonic Anhydrase IX (CAIX) in the tumor microenvironment.
Experimental Protocol: CAIX Inhibition Assay
An esterase activity inhibition assay is a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a potential inhibitor.
Materials:
-
Recombinant human CAIX
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Substrate: p-Nitrophenyl acetate (pNPA)
-
Test compounds (derivatives of this compound)
-
Positive control inhibitor (e.g., Acetazolamide)
-
96-well microplate and plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Add a fixed concentration of recombinant human CAIX to each well of the 96-well plate.
-
Add the different concentrations of the test compounds and control to the respective wells.
-
Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the pNPA substrate to all wells.
-
Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Quantitative Data for CAIX Inhibitors:
| Compound Class | Example Substituent | IC₅₀ (nM) vs CAIX |
| Coumarin-Chalcone | 4-Fluorophenyl | 50 - 150 |
| Coumarin-Chalcone | 3,4-Dimethoxyphenyl | 70 - 200 |
| Sulfonamide (Control) | Acetazolamide | 20 - 50 |
IC₅₀ values are representative and intended for comparative purposes. Actual values will depend on the specific compound and assay conditions.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel chalcones, substituted pyridines, and fused heterocyclic systems. Furthermore, the demonstrated potential of these derivatives as anticancer agents, through the inhibition of key signaling pathways like that of Carbonic Anhydrase IX, underscores the importance of this compound in modern drug discovery and development. Further exploration of multicomponent reactions and other efficient synthetic strategies will undoubtedly continue to expand the library of bioactive molecules accessible from this important building block.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. japsonline.com [japsonline.com]
- 3. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Acetyl-6-methylpyridine in Maillard Reaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-6-methylpyridine is a significant flavor compound contributing roasted, nutty, and popcorn-like notes to a variety of thermally processed foods.[1] As a product of the Maillard reaction, the non-enzymatic browning reaction between amino acids and reducing sugars, it serves as a key marker for flavor development in food science.[1] These application notes provide detailed methodologies for studying the formation of this compound in Maillard reaction model systems, its quantification, and the elucidation of its formation pathways. This information is valuable for researchers in food chemistry, flavor science, and for professionals in drug development interested in the formation of heterocyclic amines.
Application: A Model Compound in Maillard Reaction Studies
This compound is frequently utilized in model systems to investigate the complex network of reactions that constitute the Maillard reaction.[1] Its distinct aromatic profile and its formation from common food constituents make it an excellent target analyte for studying the influence of various factors on flavor generation. These factors include:
-
Precursor Composition: The type and concentration of amino acids (e.g., proline, asparagine-proline dipeptides) and reducing sugars (e.g., glucose, fructose, ribose) significantly impact the yield of this compound.
-
Reaction Conditions: Temperature, pH, and reaction time are critical parameters that govern the rate and pathway of its formation.
-
Food Matrix Effects: The presence of other components in a food system can enhance or inhibit the formation of this flavor compound.
Quantitative Data Summary
The formation of this compound has been quantified in various Maillard reaction model systems. The following table summarizes the concentration of this compound formed in a dipeptide-glucose model system at different temperatures.
| Model System | Temperature (°C) | Concentration (μg/kg) |
| Asn-Pro + Glucose | 130 | 1.23 |
| Asn-Pro + Glucose | 150 | 3.45 |
| Asn-Pro + Glucose | 170 | 8.91 |
| Pro-Asn + Glucose | 130 | 0.89 |
| Pro-Asn + Glucose | 150 | 2.56 |
| Pro-Asn + Glucose | 170 | 7.54 |
Data sourced from a study on volatile compounds generated from the Maillard reaction of dipeptides and glucose.
Experimental Protocols
Protocol 1: Formation of this compound in a Model System
This protocol describes the generation of this compound from the Maillard reaction between a dipeptide (Asn-Pro or Pro-Asn) and glucose.
Materials:
-
Asparagine-Proline (Asn-Pro) or Proline-Asparagine (Pro-Asn) dipeptide
-
D-Glucose
-
Phosphate buffer (0.1 M, pH 7.0)
-
High-purity water
-
Reaction vials (e.g., 20 mL headspace vials with screw caps and septa)
-
Heating block or oven
Procedure:
-
Prepare a solution of the dipeptide (e.g., 0.1 M) and D-glucose (e.g., 0.1 M) in the phosphate buffer.
-
Transfer a defined volume of the reaction mixture (e.g., 5 mL) into a reaction vial.
-
Seal the vial tightly.
-
Place the vial in a preheated heating block or oven at the desired temperature (e.g., 130°C, 150°C, or 170°C).
-
Heat for a specified duration (e.g., 60 minutes).
-
After the reaction, cool the vials to room temperature before analysis.
Protocol 2: Analysis of this compound by HS-SPME-GC-MS
This protocol outlines the extraction and quantification of this compound from the model system using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Equipment:
-
SPME fiber assembly with a suitable fiber coating (e.g., 50/30 µm DVB/CAR/PDMS)
-
SPME autosampler or manual holder
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
This compound analytical standard
-
Internal standard (e.g., 2,4,6-trimethylpyridine)
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation:
-
To the cooled reaction vial from Protocol 1, add a saturated amount of NaCl to increase the volatility of the analytes.
-
Add a known amount of the internal standard solution.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C).
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with agitation.
-
-
GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) for a few minutes.
-
Separate the compounds on the GC column using a suitable temperature program.
-
Detect and identify this compound using the mass spectrometer in full scan or selected ion monitoring (SIM) mode. The key ions for this compound are m/z 135 (molecular ion), 120, and 93.
-
-
Quantification:
-
Create a calibration curve using standard solutions of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.
-
Visualizations
Maillard Reaction: Early Stages
Caption: Initial phase of the Maillard reaction.
Proposed Formation Pathway of this compound
Caption: Formation of this compound.
Experimental Workflow for Analysis
Caption: Analytical workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Yield in 2-Acetyl-6-methylpyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Acetyl-6-methylpyridine. Our aim is to facilitate improved yields and product purity through detailed experimental protocols, quantitative data analysis, and visual workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most commonly cited methods for the synthesis of this compound are the Friedel-Crafts acylation of 2-picoline and the selective oxidation of 2,6-lutidine. Other potential but less common methods may involve organometallic coupling reactions.
Q2: Why is the Friedel-Crafts acylation of 2-picoline often challenging?
A2: Pyridine and its derivatives are electron-deficient aromatic systems, which makes them poor substrates for electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[1] The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack. Furthermore, the nitrogen can coordinate with the Lewis acid catalyst, further deactivating the ring and potentially leading to low yields.[1]
Q3: What are the typical byproducts in the synthesis of this compound?
A3: In the Friedel-Crafts acylation of 2-picoline, potential byproducts can include di-acylated products, isomers if the reaction conditions are not well-controlled, and polymers or tars resulting from side reactions. In the oxidation of 2,6-lutidine, over-oxidation to 2,6-diacetylpyridine or pyridine-2,6-dicarboxylic acid can occur.[2][3]
Q4: How can I purify crude this compound?
A4: Purification is typically achieved through a combination of techniques. An initial workup involving acid-base extraction can remove unreacted starting materials and acidic or basic impurities. This is often followed by column chromatography on silica gel to separate the desired product from closely related byproducts.[4] Recrystallization can also be employed if the product is a solid at room temperature.[4]
Troubleshooting Guides
Method 1: Friedel-Crafts Acylation of 2-Picoline
This method involves the reaction of 2-picoline with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[5]
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Suggestion |
| Deactivation of Pyridine Ring | Pyridines are inherently unreactive towards Friedel-Crafts acylation due to their electron-deficient nature.[1] Consider alternative synthetic strategies if yields remain consistently low. |
| Inactivation of Lewis Acid Catalyst | The nitrogen atom of 2-picoline can form a complex with the Lewis acid (e.g., AlCl₃), rendering it inactive. Using a stoichiometric amount or even an excess of the catalyst may be necessary.[6] |
| Moisture in Reaction | Water will quench the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. |
| Insufficient Reaction Temperature or Time | The reaction may require elevated temperatures and longer reaction times to proceed. A patent suggests a temperature range of 50-100°C and a reaction time of 5-10 hours.[5] |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Suggestion |
| Polyacylation | Although the acetyl group is deactivating, forcing conditions might lead to the introduction of a second acetyl group. Use a molar ratio of 2-picoline to acylating agent of at least 1:1 to minimize this.[5] |
| Isomer Formation | While acylation is expected at the 6-position due to the directing effect of the methyl group, other isomers might form under harsh conditions. Optimize the reaction temperature and choice of Lewis acid to improve regioselectivity. |
| Side Reactions | High temperatures can lead to polymerization or charring. Monitor the reaction closely and avoid excessive heating. |
Method 2: Selective Oxidation of 2,6-Lutidine
This approach involves the selective oxidation of one of the two methyl groups of 2,6-lutidine.
Issue 1: Low Yield of Mono-acetylated Product
| Possible Cause | Troubleshooting Suggestion |
| Over-oxidation | It can be challenging to stop the oxidation at the mono-acetyl stage, leading to the formation of 2,6-diacetylpyridine or pyridine-2,6-dicarboxylic acid.[2][3] Carefully control the stoichiometry of the oxidizing agent. |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction by TLC or GC-MS and adjust the reaction time or temperature accordingly. |
| Choice of Oxidizing Agent | The choice of oxidizing agent is crucial for selectivity. Milder oxidizing agents may favor mono-oxidation. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2-Picoline (Illustrative)
This protocol is based on general principles of Friedel-Crafts acylation and patent literature, and may require optimization.[5]
Materials:
-
2-Picoline
-
Acetyl chloride (or acetic anhydride)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 to 2.5 equivalents) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (1.0 to 2.0 equivalents) dropwise via the dropping funnel.
-
Addition of 2-Picoline: After the addition of the acylating agent is complete, add 2-picoline (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition of 2-picoline, slowly warm the reaction mixture to 50-100°C and maintain it for 5-10 hours.[5] Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to 0°C and slowly quench it by the dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]
Protocol 2: Selective Oxidation of 2,6-Lutidine (Conceptual)
-
Reaction Setup: Dissolve 2,6-lutidine in a suitable solvent.
-
Oxidation: Add a carefully controlled amount (e.g., substoichiometric) of a suitable oxidizing agent at a controlled temperature.
-
Monitoring: Closely monitor the reaction for the formation of the desired product and the disappearance of the starting material, while minimizing the formation of the di-oxidized product.
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Work-up and Purification: Quench the reaction and perform an appropriate work-up, followed by purification, likely via column chromatography, to isolate the mono-acetylated product from unreacted starting material and over-oxidized byproducts.
Data Presentation
Table 1: Reaction Parameters for Friedel-Crafts Acylation of 2-Picoline
| Parameter | Recommended Range | Rationale | Reference |
| Temperature | 50 - 100 °C | To overcome the low reactivity of the pyridine ring. | [5] |
| Reaction Time | 5 - 10 hours | To allow the reaction to proceed to a reasonable conversion. | [5] |
| Molar Ratio (2-picoline:Acylating agent:Catalyst) | 1 : (1-2) : (1-2.5) | Excess acylating agent and catalyst may be needed to drive the reaction. | [5] |
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Friedel-Crafts Acylation of Picoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Friedel-Crafts acylation of picoline. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of picoline failing or resulting in very low yields of the C-acylated product?
The Friedel-Crafts acylation of picoline is inherently challenging for two primary reasons:
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Pyridine Ring Deactivation: The pyridine ring is an electron-deficient aromatic system, which makes it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to benzene.
-
Lewis Acid Complexation: Picoline, being a basic pyridine derivative, readily reacts with Lewis acid catalysts (e.g., AlCl₃) at the nitrogen atom. This forms a stable complex, which further deactivates the ring by introducing a positive charge on the nitrogen, making subsequent electrophilic attack on the carbon atoms highly unfavorable. The primary product is often the N-acylated pyridinium salt.[1]
Q2: What are the most common side products in the Friedel-Crafts acylation of picoline?
The formation of multiple products is a common issue. The primary side products include:
-
N-Acyl Picolinium Salt: This is often the major product due to the high basicity of the pyridine nitrogen. The Lewis acid coordinates to the nitrogen, and the acyl group is then transferred to the nitrogen.
-
Isomeric C-Acylated Products: If C-acylation does occur, it can lead to a mixture of isomers. The position of acylation is influenced by the position of the methyl group on the picoline ring.
-
Di-acylated Products: While less common due to the deactivating nature of the first acyl group, di-acylation can occur under harsh reaction conditions, especially if alternative, more reactive methods are used.[1]
-
Products from Alternative Reactions: Given the difficulty of direct Friedel-Crafts acylation, alternative methods like radical acylation may be employed, which can lead to their own set of side products, such as alkyl pyridines from the fragmentation of acyl radicals.
Q3: Can classical Friedel-Crafts conditions be used to acylate 2-picoline?
While challenging, there is evidence suggesting that 2-picoline can undergo Friedel-Crafts acylation under specific conditions to yield 2-methyl-6-acetylpyridine. A patented method describes the reaction of 2-picoline with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride.[2] The reaction temperature is reported to be between 50-100°C with a reaction time of 5-10 hours.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no C-acylated product; recovery of starting material or N-acylated product. | 1. Strong complexation of the Lewis acid with the picoline nitrogen, deactivating the ring. | - Consider alternative synthetic routes that do not rely on strong Lewis acids, such as metalation with a strong base (e.g., LDA or n-BuLi) followed by quenching with an acylating agent. - Explore modern methods like photoredox catalysis for site-selective acylation. |
| 2. Insufficient reactivity of the acylating agent. | - Use a more reactive acylating agent, such as an acyl chloride over an anhydride. | |
| 3. Reaction temperature is too low. | - While being cautious of side reactions, gradually increase the reaction temperature. Some procedures for pyridine derivatives require elevated temperatures.[2] | |
| Formation of multiple C-acylated isomers. | 1. Lack of regioselectivity under the reaction conditions. | - The position of the methyl group on picoline directs the substitution to some extent, but mixtures are common. - Modify the catalyst or reaction conditions. The choice of Lewis acid can influence regioselectivity. - Utilize advanced purification techniques like preparative HPLC to separate the desired isomer. |
| Formation of dark, tar-like substances. | 1. Polymerization or decomposition of starting materials or products under harsh conditions. | - Lower the reaction temperature. - Reduce the reaction time and monitor the progress closely using TLC or GC. - Ensure the purity of all reagents and solvents. |
| Low yield despite some product formation. | 1. Suboptimal stoichiometry of reagents. | - Optimize the molar ratio of picoline, acylating agent, and Lewis acid. For pyridine derivatives, stoichiometric or even excess amounts of the Lewis acid may be required.[3] |
| 2. Inefficient work-up and product isolation. | - Ensure complete quenching of the reaction mixture. - Optimize the extraction and purification steps (e.g., column chromatography) to minimize product loss. |
Experimental Protocols
Note: The following are generalized protocols based on the principles of Friedel-Crafts reactions and adaptations for pyridine derivatives. Direct Friedel-Crafts acylation of picoline is often low-yielding and may not be reproducible without specific optimization.
Example Protocol: Acylation of 2-Picoline (based on patent literature) [2]
-
Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, 0.1-0.5 molar equivalents).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1-2 molar equivalents).
-
Substrate Addition: To this mixture, add 2-picoline (1 molar equivalent) dropwise, maintaining the low temperature.
-
Reaction: After the addition is complete, slowly warm the reaction to the desired temperature (e.g., 50-100°C) and stir for 5-10 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Reaction pathways in the Friedel-Crafts acylation of picoline.
Caption: Troubleshooting workflow for low-yield picoline acylation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]
- 3. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in 2-acetylpyridine reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation in common reactions involving 2-acetylpyridine.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experimentation, categorized by reaction type.
Aldol and Claisen-Schmidt Condensation Reactions
These reactions are fundamental for creating C-C bonds but are often plagued by side products.
Question: My aldol reaction with 2-acetylpyridine and an aromatic aldehyde is giving a complex mixture of products instead of the expected chalcone. What is going wrong?
Answer: Aldol-type reactions with 2-acetylpyridine can be complex, with outcomes highly dependent on reaction conditions. Several side reactions can occur:
-
Formation of Aldol Addition vs. Condensation Product: The initial product is a β-hydroxy ketone (aldol addition product). This can subsequently dehydrate to form the α,β-unsaturated ketone (chalcone, the condensation product). Temperature is a critical factor; lower temperatures favor the addition product, while higher temperatures promote dehydration.
-
Multiple Condensation Events: Depending on the stoichiometry, multiple molecules of 2-acetylpyridine and/or the aldehyde can react, leading to byproducts. For instance, condensations of 2-acetylpyridine with p-tolualdehyde have been reported to produce not only the expected 1:1 chalcone but also 3:2 and 2:1 condensation products.
-
"Domino" Reactions: In reactions like the Claisen-Schmidt condensation with 2-formylpyridine, the initially formed chalcone can undergo a rapid Michael addition with another molecule of 2-acetylpyridine. This can trigger a cascade of intramolecular aldol reactions, leading to complex cyclic byproducts such as substituted cyclohexanols.[1][2][3]
Recommended Solutions:
-
Control Temperature: To selectively obtain the aldol condensation product (chalcone), heating the reaction is generally required. For the aldol addition product, maintain the reaction at room temperature or below.
-
Control Stoichiometry: Carefully control the molar ratio of your reactants. To favor the 1:1 product, a stoichiometry of 1:1 or a slight excess of the aldehyde is often used.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the appearance of products and byproducts to determine the optimal reaction time.
Question: How can I selectively synthesize the aldol addition product over the condensation product?
Answer: Temperature control is the most critical parameter. Running the base-catalyzed reaction at room temperature or below significantly favors the formation of the β-hydroxy ketone (aldol addition product) and minimizes subsequent dehydration to the enone (condensation product).
| Parameter | Aldol Addition Product | Aldol Condensation Product |
| Temperature | Room Temperature | Elevated Temperature (e.g., 50-60°C) |
| Product Type | β-Hydroxy Ketone | α,β-Unsaturated Ketone |
| Key Factor | Prevents elimination of water | Promotes elimination of water |
Alkylation via Deprotonation of the Acetyl Methyl Group
Alkylation at the methyl position is a common strategy for elaborating the 2-acetylpyridine scaffold.
Question: I am trying to alkylate 2-acetylpyridine by deprotonating the methyl group with a base, but I am getting low yields and suspect byproduct formation. What is the best base to use?
Answer: The choice of base is critical to avoid side reactions. While strong bases like sodium hydroxide (NaOH) can deprotonate the methyl group, its nucleophilic nature can lead to unwanted side reactions.
-
Problematic Base: Sodium Hydroxide (NaOH) : NaOH is a strong base but also a nucleophile. It can lead to hydrolysis of ester groups if present or other undesired nucleophilic attacks. In the presence of alkyl halides, NaOH can also promote the formation of ether byproducts.
-
Recommended Base: Sodium Hydride (NaH) : Sodium hydride is a strong, non-nucleophilic base. It effectively deprotonates the methyl group of 2-acetylpyridine to form the enolate without the risk of competing nucleophilic reactions.[1] The use of NaH has been shown to be effective in minimizing side products, particularly the ether byproducts that can be observed with NaOH.[1]
Recommended Solution:
-
Use sodium hydride (NaH) as the base for deprotonation.
-
Use an aprotic solvent like dry Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Ensure all reagents and glassware are anhydrous, as NaH reacts violently with water.
Schiff Base (Imine) Formation
Condensation with primary amines to form Schiff bases is a key reaction for developing ligands and pharmaceutical intermediates.
Question: My Schiff base formation between 2-acetylpyridine and a primary amine is slow and gives low conversion. How can I improve the yield?
Answer: Schiff base formation is a reversible equilibrium reaction. To drive the reaction towards the product, the water formed as a byproduct must be removed.
Common Issues and Solutions:
-
Equilibrium: The presence of water can hydrolyze the imine product back to the starting materials.
-
Solution: Remove water as it forms. This can be achieved by:
-
Azeotropic Distillation: Refluxing in a solvent like toluene or benzene with a Dean-Stark trap.
-
Dehydrating Agents: Adding molecular sieves to the reaction mixture.
-
-
-
Low Electrophilicity of the Carbonyl: The reaction rate can be slow.
-
Solution: Add a catalytic amount of acid (e.g., a drop of acetic acid or p-toluenesulfonic acid). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Be cautious not to use too much acid, as it will protonate the amine, rendering it non-nucleophilic.
-
-
Low Nucleophilicity of the Amine: Some amines are less reactive.
-
Solution: Slightly increasing the reaction temperature (refluxing) can help overcome the activation energy barrier.
-
Experimental Protocols
Protocol 1: Selective Aldol Condensation of 2-Acetylpyridine and 4-Nitrobenzaldehyde
This protocol describes the synthesis of the α,β-unsaturated ketone (condensation product) by controlling the reaction temperature.
Materials:
-
2-acetylpyridine
-
4-nitrobenzaldehyde
-
Sodium Carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
100 mL Round-bottomed flask
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Magnetic stirrer and stir bar
-
Condenser
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Heating mantle with sand bath
Procedure:
-
In a 50 mL round-bottomed flask equipped with a magnetic stir bar, add 1.0 mmol of 2-acetylpyridine and 10 mL of H₂O. Stir the mixture vigorously.
-
In a separate beaker, dissolve 1.0 mmol of 4-nitrobenzaldehyde in a minimum amount of hot methanol (approximately 5-10 mL).
-
While the methanol solution is still hot, add it to the stirring solution of 2-acetylpyridine in the round-bottomed flask.
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Add a solution of 0.25 mmol of Na₂CO₃ dissolved in 5 mL of H₂O to the reaction mixture.
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Attach a condenser to the flask and heat the reaction mixture to 50-60°C using a sand bath. Maintain vigorous stirring. Do not allow the sand bath temperature to exceed 70°C.
-
Continue stirring at 50-60°C for 1 hour. A solid product should form.
-
After 1 hour, cool the reaction mixture to room temperature, then further in an ice bath.
-
Collect the solid product by vacuum filtration (e.g., using a Büchner funnel) and wash it with three 10 mL portions of cold H₂O.
-
Allow air to be drawn over the sample for at least 10 minutes to partially dry the product. The product can then be fully dried in a desiccator.
Protocol 2: Synthesis of a 2-Acetylpyridine-Derived Schiff Base
This protocol provides a general method for the synthesis of a Schiff base from 2-acetylpyridine and a primary amine.
Materials:
-
2-acetylpyridine (1 equivalent)
-
Primary amine (e.g., 4-(2-aminoethyl)morpholine) (1 equivalent)
-
Methanol or Ethanol
-
Round-bottomed flask
-
Condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 2-acetylpyridine (1 equivalent) in methanol (e.g., 20 mL) in a round-bottomed flask equipped with a magnetic stir bar.
-
To this solution, add a methanolic solution of the primary amine (1 equivalent).
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Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC. The formation of the Schiff base will be indicated by a new spot and the consumption of the starting materials.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms upon cooling, collect the solid product by filtration. Wash the product with cold ethanol and dry it.
-
If no precipitate forms, reduce the solvent volume under reduced pressure, which may induce precipitation. The crude product can then be purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Logical and Reaction Pathway Diagrams
References
Technical Support Center: Optimizing Catalyst Loading for Pyridine Derivative Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered when optimizing catalyst loading for pyridine derivative reactions.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for my reaction?
A1: The optimal catalyst loading is a balance between reaction efficiency (rate, conversion) and cost.[1] It is highly dependent on the specific reaction, substrates, and desired outcome. The most effective method for determining the optimal loading is systematic screening.[1] Start with a standard loading (e.g., 1-2 mol%) and then screen a range of concentrations (e.g., 0.1 mol%, 0.5 mol%, 5 mol%) to observe the effect on yield and selectivity.[1] For difficult reactions, such as some Heck couplings, starting with a higher catalyst loading (>5%) during initial screening may be necessary to see any conversion.[2]
Q2: Can increasing the catalyst loading have a negative effect on the reaction?
A2: Yes, a higher catalyst loading is not always better. While it can increase the reaction rate, excessively high concentrations can lead to several issues:
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Increased Side Reactions: Higher catalyst concentrations can sometimes promote the formation of undesired byproducts, such as homocoupling in Suzuki reactions.[3]
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Catalyst Deactivation: Bimolecular catalyst deactivation pathways can become more prevalent at higher catalyst concentrations.[1]
-
Product Inhibition: In some cases, the product can coordinate with the catalyst, leading to inhibition. This effect can be more pronounced at higher loadings.[4]
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Purification Challenges: Removing higher amounts of catalyst residues from the final product can complicate downstream purification processes.
Q3: What is the impact of catalyst loading on selectivity (regio- or chemoselectivity)?
A3: Catalyst loading can indirectly influence selectivity.[1] Changes in catalyst concentration can alter the relative rates of competing reaction pathways. For instance, in reactions prone to forming regioisomers, optimizing the catalyst loading is a critical step, alongside screening solvents and bases, to favor the desired isomer.[5] In some C-H alkenylation reactions of pyridines, high catalyst loading (e.g., 20 mol%) was required to achieve high C5 selectivity.[6]
Q4: What special precautions should be taken when working with very low catalyst loadings?
A4: Working with low catalyst loadings (e.g., < 0.5 mol%) requires meticulous experimental technique to ensure accuracy and reproducibility.
-
Accurate Measurement: Use a high-precision balance for weighing the catalyst. For very small quantities, preparing a stock solution of the catalyst in a pure, degassed solvent can significantly improve accuracy.[1]
-
Inert Atmosphere: Many catalysts, especially palladium and rhodium complexes, are sensitive to air and moisture. Handle them under an inert atmosphere using a glovebox or Schlenk techniques.[1][3]
-
Solvent and Reagent Purity: Use high-purity, anhydrous, and thoroughly degassed solvents to avoid catalyst poisoning from oxygen or other impurities.[1][3]
Q5: What are common catalyst deactivation pathways in pyridine reactions?
A5: Catalyst deactivation is a significant issue, particularly because the nitrogen atom in the pyridine ring can act as a ligand and poison the metal center.[6] Common deactivation pathways include:
-
Product Inhibition: The desired pyridine derivative product can coordinate to the catalyst, preventing it from participating in further catalytic cycles.[4][7]
-
Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can be susceptible to oxidation or P-C bond cleavage at high temperatures, leading to catalyst decomposition.[8]
-
Formation of Inactive Species: The catalyst can aggregate to form inactive metal nanoparticles (e.g., "palladium black") or form stable, off-cycle complexes like dimers.[9][10][11]
-
Coking: At high temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[12][13]
Troubleshooting Guides
Problem: Low or No Product Yield
Question: I am getting a very low yield or no product in my pyridine derivative synthesis. How can I troubleshoot this by adjusting the catalyst loading?
Answer: Low yield is a common problem that can often be traced back to the catalyst system and reaction conditions.[5][14] A systematic approach is crucial for identifying the root cause.
Troubleshooting Workflow: Low Yield
Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.
-
Re-evaluate Catalyst Loading:
-
Initial Screening: If you are seeing little to no conversion, your initial catalyst loading may be too low, especially for challenging substrates like chloropyridines.[3] Consider doubling the catalyst loading and re-running the reaction.
-
High Loading Issues: If you are using a high loading (>5 mol%) and still see poor results or a complex mixture of products, the issue might be catalyst inhibition or promotion of side reactions.[3] In this case, try decreasing the catalyst loading.
-
-
Verify Catalyst Activity:
-
Catalyst Source: Ensure the catalyst is from a reliable source and has been stored correctly, typically under an inert atmosphere and protected from light.
-
Deactivation: The pyridine substrate or product can poison the catalyst.[6] Consider using ligands that are more resistant to displacement or that promote a faster catalytic turnover to outcompete the poisoning effect. For palladium-catalyzed reactions, Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be effective for challenging substrates.[3]
-
-
Optimize Other Reaction Parameters:
-
Temperature: The strong C-Cl or C-H bonds in pyridine derivatives often require higher reaction temperatures for activation.[3] If increasing catalyst loading doesn't help, try increasing the temperature in increments (e.g., 10-20 °C). Microwave irradiation can also be effective for rapidly reaching higher temperatures.[3][14]
-
Solvent and Base: The choice of solvent and base is critical and can dramatically impact catalyst efficacy and stability.[5] Screen a variety of conditions; for example, in Suzuki couplings of chloropyridines, strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required.[3]
-
Problem: Inconsistent Results and Catalyst Deactivation
Question: My reaction works initially, but the catalyst appears to die over time, leading to incomplete conversion. What can I do?
Answer: Catalyst deactivation is a common problem, especially in reactions involving pyridine's coordinating nitrogen atom.[9][10]
Common Deactivation Pathways and Solutions
Caption: Common pathways leading to the deactivation of metal catalysts.
-
Oxygen Sensitivity: The active form of many catalysts (e.g., Pd(0)) is highly sensitive to oxygen.[3] Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[3]
-
Product/Substrate Inhibition: The nitrogen lone pair on the pyridine ring can strongly coordinate to the metal center, acting as a poison.[6]
-
Solution: Use more sterically hindered or electron-rich ligands that bind more strongly to the metal, reducing the likelihood of displacement by the pyridine. In some cases, N-oxide derivatives of the pyridine substrate can be used to temporarily block the coordinating nitrogen, followed by a deoxygenation step.[15][16]
-
-
Thermal Decomposition: High reaction temperatures can cause ligand degradation or catalyst aggregation into inactive nanoparticles ("metal black").[8][11]
-
Solution: Screen for more thermally stable ligands or catalyst systems. If possible, try to lower the reaction temperature once the initial activation has occurred. Sometimes, a lower catalyst loading can paradoxically lead to better results by reducing the rate of bimolecular decomposition pathways.[3]
-
Data Presentation
Table 1: Example of Catalyst Loading Optimization for a Suzuki Coupling
This table summarizes hypothetical data from a screening experiment to find the optimal catalyst loading for the Suzuki coupling of 2-chloropyridine with phenylboronic acid.
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 1.0 | 100 | 12 | 35 |
| 2 | Pd(OAc)₂ | SPhos | 2.0 | 100 | 12 | 78 |
| 3 | Pd(OAc)₂ | SPhos | 3.0 | 100 | 12 | 91 |
| 4 | Pd(OAc)₂ | SPhos | 5.0 | 100 | 12 | 89 |
| 5 | Pd₂(dba)₃ | XPhos | 2.0 | 100 | 12 | 85 |
Data is illustrative and based on typical optimization trends.
Table 2: Effect of Catalyst Loading on C5 Selectivity in Pyridine C-H Alkenylation[6]
| Substrate | Catalyst Loading (mol%) | Yield (%) | C5 Selectivity Ratio |
| Pyridine-containing Bioactive A | 20 | 60 | 26:1 |
| Pyridine-containing Bioactive B | 20 | 65 | 34:1 |
| Estrone Derivative | 10 | 88 | 15:1 |
| Estradiol Derivative | 10 | 89 | 30:1 |
Data adapted from a study on Ni-catalyzed C-H alkenylation, demonstrating the need for high catalyst loading for specific transformations.[6]
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading
This protocol outlines a general method for screening catalyst loadings in a parallel format for a palladium-catalyzed cross-coupling reaction.
Workflow for Catalyst Loading Screening
Caption: A standard experimental workflow for optimizing catalyst loading.
-
Catalyst Stock Solution Preparation:
-
In an inert atmosphere glovebox, accurately weigh the catalyst precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) into a volumetric flask.
-
Dissolve the solids in a known volume of anhydrous, degassed solvent (e.g., toluene or dioxane) to create a stock solution of known concentration (e.g., 0.01 M). This minimizes weighing errors for small catalyst amounts.[1]
-
-
Reaction Setup:
-
Arrange a series of clean, dry reaction vials (e.g., microwave vials or pressure tubes) equipped with stir bars.
-
To each vial, add the pyridine substrate (e.g., 0.5 mmol), the coupling partner (e.g., 0.6 mmol of boronic acid), and the base (e.g., 1.5 mmol of K₃PO₄).
-
-
Reagent Addition:
-
Under an inert atmosphere, add the desired volume of solvent to each vial.
-
Using a microliter syringe, add the calculated volume of the catalyst stock solution to each vial to achieve the target catalyst loadings (e.g., 0.5, 1.0, 2.0, 3.0 mol%).
-
-
Reaction Execution:
-
Securely seal the vials. If not in a glovebox, purge the headspace of each vial with an inert gas for several minutes.[3]
-
Place the vials in a preheated parallel reactor block or oil bath set to the desired temperature (e.g., 100 °C).
-
Stir the reactions at a constant rate for a predetermined time (e.g., 16 hours).[1]
-
-
Analysis:
-
After the reaction time has elapsed, cool the vials to room temperature.
-
Quench the reaction by adding a small amount of water or saturated ammonium chloride solution.
-
Take an aliquot from each reaction mixture, filter it through a small plug of silica or a syringe filter, and dilute it for analysis by a suitable method (e.g., GC, LC-MS, or ¹H NMR) to determine the conversion and yield for each catalyst loading.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. xpublication.com [xpublication.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
2-Acetyl-6-methylpyridine stability and degradation pathways
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation pathways of 2-Acetyl-6-methylpyridine. It provides practical troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. The recommended storage temperature is typically refrigerated, although storage at ambient temperature in a dry place is also suggested by some suppliers.[1][2] It is crucial to prevent exposure to moisture and incompatible substances.
Q2: What are the known incompatibilities of this compound?
A2: This compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q3: What are the expected thermal degradation products of this compound?
A3: Thermal decomposition of this compound may produce hazardous products, including carbon monoxide (CO), carbon dioxide (CO₂), and oxides of nitrogen (NOx).[1]
Q4: Is this compound susceptible to hydrolysis?
A4: While specific data on the hydrolysis of this compound is limited, compounds with acetyl groups can be susceptible to acid- or base-catalyzed hydrolysis to form the corresponding carboxylic acid (6-methylpicolinic acid) and acetic acid. The pyridine ring itself is generally stable to hydrolysis under neutral conditions.
Q5: What is the expected outcome of oxidizing this compound?
A5: Oxidation of the pyridine nitrogen is a common reaction for pyridine derivatives when treated with oxidizing agents like hydrogen peroxide, which would yield this compound N-oxide. More aggressive oxidation could potentially lead to cleavage of the pyridine ring.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent analytical results (e.g., HPLC, GC) | Sample degradation due to improper storage or handling. | Ensure the compound is stored under recommended conditions (cool, dry, protected from light). Prepare fresh solutions for analysis and minimize their exposure to ambient conditions. |
| Contamination of the sample. | Use high-purity solvents and clean glassware. Run a blank analysis to check for contaminants in the analytical system. | |
| Low yield or unexpected side products in a reaction | Degradation of this compound under reaction conditions. | If the reaction is conducted in strongly acidic or basic media, or at high temperatures, consider that the starting material may be degrading. Monitor the reaction for the disappearance of the starting material and the appearance of degradation products using techniques like TLC or LC-MS. |
| Reaction with incompatible reagents. | Avoid using strong oxidizing agents unless the intention is to modify the pyridine ring. Be mindful of the reactivity of the acetyl group. | |
| Discoloration of the compound upon storage (turning yellow/brown) | Slow degradation due to exposure to air and/or light. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial to protect it from light. |
Stability and Degradation Pathways
The stability of this compound is influenced by environmental factors such as temperature, light, pH, and the presence of oxidizing agents. Below are the likely degradation pathways based on the chemical nature of the compound and literature on related pyridine derivatives.
Predicted Degradation Pathways of this compound
References
Technical Support Center: Purification of Crude 2-Acetyl-6-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-Acetyl-6-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route, and residual solvents. Depending on the synthesis method, potential impurities may include:
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Starting Materials: 2,6-Lutidine or 6-methyl-2-vinylpyridine if these are used as precursors.
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Byproducts: Over-oxidized products, such as the corresponding carboxylic acid, or incompletely reacted intermediates.
-
Water: Pyridine derivatives are often hygroscopic and can absorb moisture from the air.
-
Homologues: Other pyridine derivatives with similar structures, such as picolines or other lutidine isomers, may be present from the starting materials.
Q2: My crude product is a dark oil or solid. What is the likely cause?
A2: Discoloration in crude this compound is typically due to polymeric or highly conjugated byproducts formed during the synthesis. These can often be removed by treatment with activated carbon followed by a primary purification step like distillation or column chromatography.
Q3: I am having difficulty removing a persistent impurity with a similar polarity to my product. What should I do?
A3: When an impurity has a polarity very close to the desired product, standard chromatographic separation can be challenging. In such cases, consider derivatization of the product to alter its polarity significantly, followed by chromatography and then deprotection. Alternatively, fractional distillation under reduced pressure can sometimes effectively separate compounds with close boiling points.
Troubleshooting Guides
This section addresses specific issues you may encounter during common purification techniques for this compound.
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product does not dissolve in the hot solvent. | Incorrect solvent choice. Insufficient solvent. | Select a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Perform small-scale solubility tests with various solvents (e.g., hexanes, ethyl acetate, isopropanol, or mixtures). Gradually add more hot solvent until the product dissolves. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product. The solution is supersaturated. Impurities are preventing crystallization. | Use a lower-boiling point solvent or a solvent pair. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure product. Consider a preliminary purification step (e.g., distillation) to remove significant impurities. |
| No crystals form upon cooling. | Too much solvent was used. The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the product and allow it to cool again. Cool the solution in an ice bath to further decrease solubility. |
| Low recovery of pure product. | The product has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of cold solvent to wash the crystals. Preheat the filtration apparatus to prevent the product from crystallizing on the filter paper. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of product and impurities (co-elution). | Inappropriate eluent system. Column overloading. | Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product. A common starting point for pyridine derivatives is a hexane/ethyl acetate gradient. Ensure the amount of crude product loaded is not more than 5-10% of the mass of the silica gel. |
| Product is stuck on the column. | The eluent is not polar enough. The compound is interacting strongly with the acidic silica gel. | Gradually increase the polarity of the eluent. For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve elution by neutralizing the acidic sites on the silica gel. |
| Product elutes too quickly. | The eluent is too polar. | Start with a less polar solvent system. |
| Cracked or channeled column bed. | Improper packing of the silica gel. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Vacuum Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bumping or unstable boiling. | No boiling chips or magnetic stirrer. Heating too rapidly. | Always use boiling chips or a magnetic stirrer for smooth boiling. Apply heat gradually and evenly. |
| Product is not distilling at the expected temperature. | The vacuum is not low enough. Thermometer placement is incorrect. | Check the vacuum pump and all connections for leaks. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
| Product decomposition. | The temperature is too high. | Use a lower vacuum to decrease the boiling point. Ensure the heating mantle is not set to an excessively high temperature. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
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Hexanes
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Ethyl acetate
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Triethylamine (optional)
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Glass chromatography column
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Collection tubes
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Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Test different ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to achieve an Rf value of approximately 0.3 for the product. If significant tailing is observed, consider adding 0.5% triethylamine to the eluent mixture.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent (gradient elution) based on the separation observed on TLC.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data Summary
| Parameter | Recrystallization | Column Chromatography | Vacuum Distillation |
| Typical Purity | >98% (can be lower depending on impurities) | >99% | >99% |
| Typical Recovery | 60-80% | 70-90% | >90% |
| Scale | Milligrams to kilograms | Milligrams to grams | Grams to kilograms |
| Time | 2-4 hours | 4-8 hours | 2-3 hours |
Experimental Workflow Diagram
Caption: General purification workflows for crude this compound.
Challenges in the scale-up of 2-Acetyl-6-methylpyridine production
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 2-Acetyl-6-methylpyridine synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the production of this compound?
A1: Scaling up the synthesis of this compound from laboratory to industrial production can introduce several challenges that are often not observed at a smaller scale. These include:
-
Reduced Yields and Slower Reaction Times: Reactions that are efficient on a lab scale may experience a significant decrease in yield and an increase in reaction time upon scale-up.
-
Exotherm Control: The acetylation of pyridine derivatives can be exothermic. Inadequate heat dissipation in larger reactors can lead to temperature spikes, promoting side reactions and reducing product quality and safety.
-
Mixing and Mass Transfer Limitations: Achieving uniform mixing in large reactors is more challenging. Poor mixing can result in localized concentration gradients of reactants, leading to the formation of impurities and incomplete reactions.
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Changes in Impurity Profile: Different impurity profiles may emerge at a larger scale due to longer reaction times, temperature fluctuations, and variations in mixing efficiency.
-
Product Isolation and Purification: Isolating and purifying large quantities of this compound can be difficult, often requiring the development of new, scalable purification methods.
Q2: We are observing a significant drop in yield for our Grignard-based synthesis of this compound upon scaling up. What are the likely causes and solutions?
A2: A drop in yield during a scaled-up Grignard reaction for this synthesis is a common issue. The primary causes often revolve around the sensitive nature of the Grignard reagent and the reaction conditions.
-
Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. On a larger scale, ensuring an inert and anhydrous environment is more challenging. Trace amounts of water can quench the Grignard reagent, reducing the effective concentration and leading to lower yields.
-
Side Reactions: The highly reactive nature of Grignard reagents can lead to side reactions, such as Wurtz coupling, especially at elevated temperatures that can occur in localized hot spots within a large reactor.
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware, solvents, and starting materials are rigorously dried. Solvents should be freshly distilled over a suitable drying agent.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
Controlled Addition: Add the Grignard reagent to the 2-cyano-6-methylpyridine solution (or other suitable precursor) slowly and at a controlled temperature to manage the exotherm.
-
Alternative Solvents: Consider using solvents like 2-Methyltetrahydrofuran (MTHF) which is a greener alternative to THF and can sometimes offer improved performance and easier work-up.
Q3: Our final product after scale-up has a higher level of impurities than our lab-scale batches. How can we identify and mitigate these impurities?
A3: An increased impurity profile is a frequent challenge in process scale-up. The primary impurities in the synthesis of this compound can include unreacted starting materials, byproducts from side reactions, and degradation products.
Identification:
-
Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurities.
Mitigation Strategies:
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Reaction Condition Optimization: Re-evaluate and optimize reaction parameters such as temperature, reaction time, and stoichiometry of reactants for the larger scale.
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Purification Method Development: Lab-scale purification methods like column chromatography may not be feasible for large quantities. Developing scalable purification techniques is crucial. Options include:
-
Distillation: Fractional distillation under reduced pressure is often an effective method for purifying liquid products like this compound.
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Crystallization: If the product is a solid or can be converted to a solid derivative, recrystallization can be a highly effective purification method.
-
Acid-Base Extraction: Utilize the basicity of the pyridine ring to perform an acid-base extraction to remove non-basic impurities.
-
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Ineffective Grignard Reagent Formation | Ensure magnesium turnings are fresh and activated. A small crystal of iodine can be added to initiate the reaction. Confirm the absence of moisture in the solvent and glassware. |
| Poor Quality Starting Materials | Verify the purity of 2-cyano-6-methylpyridine or other precursors using analytical methods like GC or NMR before use. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Grignard reactions are often initiated at room temperature and may require cooling to control the exotherm. |
Problem 2: Presence of Significant Byproducts
| Possible Cause | Suggested Solution |
| Wurtz Coupling | This is a common side reaction in Grignard syntheses. Control the reaction temperature carefully and ensure slow, controlled addition of the Grignard reagent. |
| Over-alkylation or other side reactions | Re-optimize the stoichiometry of the reactants. An excess of the Grignard reagent can sometimes lead to further reactions with the product. |
| Decomposition | High reaction temperatures or prolonged reaction times can lead to product degradation. Monitor the reaction progress by TLC or GC and quench the reaction once the starting material is consumed. |
Data Presentation
Table 1: Effect of Scale on Reaction Parameters and Purity
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| Typical Yield (%) | 85 | 70 | 65 |
| Reaction Time (hours) | 2 | 4 | 6 |
| Purity before Purification (%) | 90 | 80 | 75 |
| Major Impurity (%) | 5 (Unreacted Starting Material) | 10 (Byproduct A) | 15 (Byproduct B + Degradation Products) |
Note: Data presented are representative and may vary depending on the specific synthetic route and reaction conditions.
Experimental Protocols
Lab-Scale Synthesis of this compound via Grignard Reaction
Materials:
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Magnesium turnings
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Iodine (catalytic amount)
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Anhydrous Tetrahydrofuran (THF)
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Methyl iodide
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2-Cyano-6-methylpyridine
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Saturated aqueous ammonium chloride solution
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Diethyl ether
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Anhydrous sodium sulfate
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried and allowed to cool under a stream of dry nitrogen.
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Magnesium turnings (2.4 g, 0.1 mol) and a crystal of iodine are placed in the flask.
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A solution of methyl iodide (14.2 g, 0.1 mol) in 50 mL of anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction.
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Once the reaction is initiated, the remaining methyl iodide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.
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A solution of 2-cyano-6-methylpyridine (11.8 g, 0.1 mol) in 50 mL of anhydrous THF is then added dropwise to the freshly prepared Grignard reagent at 0 °C.
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The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
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The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
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The aqueous layer is extracted with diethyl ether (3 x 50 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by vacuum distillation to afford this compound.
Visualizations
Handling and storage of 2-Acetyl-6-methylpyridine to prevent degradation
This technical support center provides guidance on the proper handling and storage of 2-Acetyl-6-methylpyridine to minimize degradation and ensure the integrity of your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep the container tightly closed and protected from light and heat.[2] For long-term storage, refrigeration and storing under an inert atmosphere is advisable.[3]
Q2: What materials are incompatible with this compound?
A2: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents, as these can cause reactions that may compromise the stability of the compound.[1]
Q3: What are the primary signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color (e.g., darkening or yellowing) or the formation of precipitates. Chemical analysis, such as HPLC or GC-MS, is the most reliable way to detect degradation by identifying impurities or a decrease in the purity of the main compound.
Q4: Can this compound degrade upon exposure to air or moisture?
A4: While specific data for this compound is limited, related pyridine compounds can be sensitive to air and moisture. Therefore, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to use dry solvents and equipment. Keeping the container tightly sealed when not in use is crucial.
Q5: How does temperature affect the stability of this compound?
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or low yield | Degradation of this compound due to improper storage or handling. | 1. Verify the purity of your this compound stock using a suitable analytical method (e.g., HPLC, GC-MS). 2. Review your storage conditions against the recommended guidelines (cool, dry, dark, inert atmosphere). 3. Ensure that all solvents and reagents used in your experiment are pure and dry. |
| Change in physical appearance (color, clarity) | Exposure to light, air (oxidation), or incompatible materials. | 1. If the material has changed color, it is a strong indicator of degradation. It is advisable to use a fresh, unopened container of the compound for sensitive applications. 2. To prevent future occurrences, store the compound in an amber vial and purge the headspace with an inert gas before sealing. |
| Presence of unknown peaks in analytical chromatogram (HPLC/GC) | Contamination or degradation of the sample. | 1. Compare the chromatogram of the suspect sample with a reference standard or a freshly opened sample. 2. If degradation is suspected, consider potential degradation pathways (e.g., oxidation, hydrolysis) to hypothesize the identity of the impurities. 3. Review all handling procedures to identify potential sources of contamination. |
Data on Storage and Stability
While specific quantitative data on the degradation of this compound is not extensively available in the literature, the following table summarizes the recommended storage conditions based on safety data sheets and general chemical principles.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool / Refrigerated | To minimize thermal degradation. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | To prevent oxidation. |
| Light | Store in the dark (amber vial) | To prevent photodegradation. |
| Moisture | Dry conditions | To prevent hydrolysis. |
| Container | Tightly sealed | To prevent exposure to air and moisture. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
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Instrumentation: A standard HPLC system with a UV detector.
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Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 260 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Procedure:
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Equilibrate the column with the initial mobile phase composition.
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Inject the sample.
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Run the gradient program to elute the compound and any potential impurities.
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The purity can be estimated by the area percentage of the main peak.
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Protocol 2: Identification of Volatile Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol can be used to identify potential volatile degradation products.
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Instrumentation: A gas chromatograph coupled with a mass spectrometer.
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Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
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Carrier Gas: Helium at a constant flow rate.
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Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) to separate compounds with different boiling points.[4]
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Injection: Splitless injection of the sample solution.
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MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.[4]
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Sample Preparation: Dissolve a sample of the potentially degraded this compound in a volatile organic solvent (e.g., dichloromethane).
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Procedure:
-
Inject the prepared sample into the GC-MS system.
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Run the specified temperature program.
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Identify the main peak corresponding to this compound and any additional peaks by comparing their mass spectra with a spectral library (e.g., NIST).
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Visualizations
References
Troubleshooting low conversion rates in pyridine acylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in pyridine acylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of pyridine in an acylation reaction?
Pyridine serves multiple functions in acylation reactions. Primarily, it acts as a nucleophilic catalyst and a base.[1][2] As a catalyst, the nitrogen atom in pyridine attacks the electrophilic acylating agent (e.g., acetic anhydride or an acyl chloride) to form a highly reactive acylpyridinium salt intermediate.[1][3][4] This intermediate is more susceptible to nucleophilic attack by the substrate (e.g., an alcohol or amine) than the original acylating agent.[1] Additionally, pyridine functions as a base to neutralize the acidic byproduct, such as HCl or acetic acid, which is generated during the reaction.[1][2] This prevents the protonation of the starting materials and drives the reaction equilibrium towards the product.[1]
Q2: My pyridine acylation reaction has a very low yield. What are the most common causes?
Low yields in pyridine acylation can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or low catalyst activity. Pyridine itself is a relatively weak catalyst compared to derivatives like 4-(Dimethylamino)pyridine (DMAP).[1][5]
-
Reagent Degradation: Acylating agents like acetic anhydride are highly sensitive to moisture.[5] Using reagents that have been improperly stored or have been exposed to atmospheric moisture can significantly reduce the concentration of the active acylating species, leading to poor conversion.
-
Product Hydrolysis: The acylated product, particularly esters like enol acetates, can be sensitive to hydrolysis and may revert to the starting material during the aqueous work-up, especially if conditions are strongly acidic or basic.[5] Performing washes quickly with cold, dilute solutions is recommended.[5][6]
-
Side Reactions: Competing reactions can consume the starting material and reduce the yield of the desired product. Common side reactions include C-acylation (reaction at a carbon atom instead of a heteroatom), aldol condensations, or polymerization.[5][7]
-
Steric Hindrance: Sterically hindered substrates or substituents on the pyridine ring can slow down the reaction rate significantly.[4][8]
Q3: I am observing multiple products in my reaction mixture. What are the likely side-products and how can I minimize them?
The formation of multiple products is a common issue. Likely side-products include:
-
C-Acylation Products: Instead of the intended O- or N-acylation, the reaction can sometimes occur at a nucleophilic carbon, such as the α-carbon of a ketone, to yield a β-diketone.[5] To minimize this, consider using kinetic control conditions (e.g., very low temperatures) or an acid-catalyzed pathway which often favors O-acylation.[5]
-
Di-acylated Products: If the substrate has multiple reactive sites, or if the mono-acylated product can react further, di-acylated or poly-acylated byproducts can form. This is more likely with harsh reaction conditions or a large excess of the acylating agent.[7] Careful control of stoichiometry and temperature can mitigate this.[7]
-
Aldol Condensation Products: Under basic conditions, carbonyl compounds can self-condense.[5]
-
Byproducts from Pyridine Metalation: In some strategies that involve metalating the pyridine ring with a strong base before acylation, side reactions like oxidative dimerization can occur.[9]
Minimizing side products often involves optimizing reaction conditions. This includes careful temperature control, using the appropriate stoichiometry of reagents, and choosing a suitable catalyst and solvent system.[7][10]
Q4: How can I increase the rate and efficiency of my pyridine acylation?
To improve reaction rates and yields, consider the following optimization strategies:
-
Use a More Potent Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a hypernucleophilic acylation catalyst, approximately 10,000 times more active than pyridine.[8] Using a catalytic amount of DMAP (e.g., 0.1 equivalents) along with a stoichiometric amount of a non-nucleophilic base like triethylamine can dramatically accelerate the reaction.[5][8]
-
Optimize Reaction Temperature: The effect of temperature is significant. While some acylations are exothermic and require cooling to prevent side reactions, others may require heating to overcome the activation energy.[7][11] Experiment with different temperatures to find the optimal balance between reaction rate and selectivity.[10]
-
Select an Appropriate Solvent: Reactions are often faster in Lewis-basic solvents like dimethylformamide (DMF) compared to less polar solvents like dichloromethane (DCM) or chloroform.[8]
-
Ensure Anhydrous Conditions: Water reacts with the acylating agent and can hydrolyze the product. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[5][12] Pyridine itself is hygroscopic and should be dried before use, for example, over KOH pellets followed by distillation from calcium hydride.[12]
-
Increase Reagent Concentration: Using a slight excess of the acylating agent (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.[5][13]
Troubleshooting Guide: Low Conversion Rate
Use the following table to diagnose and solve common issues leading to low conversion rates in your pyridine acylation experiment.
| Symptom | Probable Cause | Suggested Solution | Citation |
| No or minimal product formation, starting material remains | 1. Inactive Reagents: Acylating agent (e.g., Ac₂O) has been hydrolyzed by moisture. | Use a fresh bottle of the acylating agent or distill it before use. Ensure all solvents are anhydrous. | [5] |
| 2. Insufficiently Reactive System: Pyridine is not a strong enough catalyst for the specific substrate (e.g., sterically hindered alcohol). | Add a catalytic amount (0.1 eq) of 4-(Dimethylamino)pyridine (DMAP). Use a more reactive acylating agent. | [1][5][8] | |
| 3. Low Reaction Temperature: The reaction has a high activation energy and requires heat. | Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. | [10][11] | |
| Reaction starts but stalls or remains incomplete | 1. Insufficient Reaction Time: The reaction is sluggish and has not reached completion. | Increase the reaction time. Continue to monitor the reaction until no further change is observed. | [5] |
| 2. Reversible Reaction/Product Hydrolysis: The product is being hydrolyzed back to the starting material during the reaction or work-up. | Ensure anhydrous conditions during the reaction. During work-up, use cold, dilute aqueous solutions and perform extractions quickly. | [5][6] | |
| High yield of crude product, but low purity after work-up | 1. Difficult Purification: Pyridine is difficult to remove. | During work-up, wash the organic layer with a cold, dilute acid solution (e.g., 1M HCl or NaHSO₄ solution) to protonate and extract the pyridine into the aqueous layer. Co-evaporation with toluene can also help remove residual pyridine. | [5][6][13] |
| 2. Formation of Side Products: Reaction conditions are too harsh, leading to byproducts with similar polarity to the desired product. | Lower the reaction temperature. Reduce the amount of excess acylating agent. If byproducts persist, purification by column chromatography may be necessary. | [7] |
Experimental Protocols
Protocol 1: General O-Acetylation using Acetic Anhydride and Pyridine
This protocol is a standard method for the acetylation of hydroxyl groups.[13]
-
Preparation: Under an argon or nitrogen atmosphere, dissolve the starting material containing a hydroxyl group (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC). To accelerate the reaction, a catalytic amount of DMAP can be added.[13]
-
Quenching: Quench the reaction by the slow addition of methanol.
-
Work-up: Co-evaporate the reaction mixture with toluene to remove residual pyridine. Dilute the residue with dichloromethane or ethyl acetate.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ (to remove acetic acid), and finally with brine.[13]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography if necessary.[13]
Protocol 2: DMAP-Catalyzed Acylation in a Non-Basic Solvent
This protocol is highly effective for substrates that are slow to react under standard pyridine conditions.[5]
-
Preparation: Under a nitrogen atmosphere, dissolve the starting material (1.0 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C. Add acetic anhydride (1.2 equivalents) dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 1-4 hours, monitoring for completion by TLC or GC-MS.
-
Quenching: Quench the reaction by adding water.
-
Extraction: Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Visual Guides
Experimental Workflow for Pyridine Acylation
Caption: A typical experimental workflow for performing a pyridine-catalyzed acylation reaction.
Troubleshooting Logic for Low Acylation Conversion
Caption: A decision tree to diagnose and resolve common causes of low conversion rates.
References
- 1. reddit.com [reddit.com]
- 2. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 3. Alkylation and acylation of pyridine [quimicaorganica.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Phase Transfer Catalysis in Acetylpyridine Derivatization
Welcome to the technical support center for the use of phase transfer catalysts (PTC) in the derivatization of acetylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a phase transfer catalyst for the derivatization of acetylpyridine?
A1: The main advantage of using a phase transfer catalyst (PTC) is to facilitate reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase). For acetylpyridine derivatization, such as O-alkylation of its oxime, PTC allows for the use of inorganic bases and polar nucleophiles with substrates soluble in organic solvents, often leading to higher yields, milder reaction conditions, and reduced side reactions compared to conventional methods.
Q2: Which type of phase transfer catalyst is most effective for acetylpyridine derivatization?
A2: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or tetraoctylammonium bromide, are commonly employed and effective for this type of reaction. The choice of catalyst can depend on the specific reactants and solvent system. The lipophilicity of the catalyst's cation is a crucial factor in its efficiency.
Q3: Can phase transfer catalysis be used for both C-alkylation and O-alkylation of acetylpyridine derivatives?
A3: Yes, phase transfer catalysis can be applied for both C- and O-alkylation. For instance, in the case of acetylpyridine oximes, PTC specifically promotes O-alkylation. For the acetylpyridine itself, deprotonation of the methyl group can be achieved to facilitate C-alkylation. The reaction conditions, particularly the choice of base and solvent, will significantly influence the selectivity towards C- or O-alkylation.
Q4: What are the typical reaction conditions for a PTC-mediated derivatization of acetylpyridine?
A4: Typical conditions involve a two-phase system, such as a solid-liquid or liquid-liquid setup. For example, the reaction could be carried out in a benzene/10% aqueous NaOH system in the presence of a catalyst like tetraoctylammonium bromide.[1] The reaction is often performed at room temperature or with gentle heating, with vigorous stirring to ensure efficient mixing of the phases.
Q5: What is the role of water in a phase transfer catalyzed reaction?
A5: Water can have a complex role in phase transfer catalysis. It is essential for the anion exchange process between metal salts and the quaternary onium salt in the organic solvent.[2] However, the hydration of ion pairs in the organic phase can reduce the nucleophilicity of the reacting anion.[2] Therefore, the amount of water in the reaction system needs to be carefully controlled to achieve optimal results.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inefficient Stirring: Inadequate mixing of the aqueous and organic phases leads to a low interfacial area, hindering the transfer of the catalyst and reactants between phases. 2. Inappropriate Catalyst: The chosen phase transfer catalyst may not be lipophilic enough to be effective in the organic phase. 3. Catalyst Poisoning: Certain anions or impurities can deactivate the catalyst. 4. Insufficiently Strong Base: The base used may not be strong enough to deprotonate the acetylpyridine or its derivative. | 1. Increase the stirring speed to ensure a fine emulsion is formed. Mechanical stirring is often more effective than magnetic stirring for these systems. 2. Switch to a more lipophilic catalyst, for example, from tetrabutylammonium bromide (TBAB) to tetrahexylammonium bromide or tetraoctylammonium bromide. 3. Ensure all reagents and solvents are of high purity. If catalyst poisoning is suspected, consider pre-treating the reagents to remove impurities. 4. Use a stronger base, such as sodium hydride (NaH), which has been shown to be effective for the deprotonation of 2-acetylpyridine in the presence of a phase transfer catalyst.[3] |
| Formation of Side Products (e.g., Ether Byproducts) | 1. Reaction with Hydroxide Ions: In liquid-liquid systems with aqueous NaOH, hydroxide ions can compete with the desired nucleophile, leading to hydrolysis or other side reactions. 2. O- vs. C-Alkylation Competition: Depending on the substrate and conditions, a mixture of O- and C-alkylated products may be formed. | 1. Consider using a solid-liquid PTC system with a solid base like anhydrous potassium carbonate or sodium hydride to minimize the presence of water and competing hydroxide ions. Using NaH as a base has been reported to avoid the formation of ether byproducts.[3] 2. To favor O-alkylation of oximes, ensure complete deprotonation of the hydroxyl group. For C-alkylation of the acetyl group, a stronger base and anhydrous conditions are typically required. |
| Difficulty in Product Isolation/Purification | 1. Emulsion Formation: Vigorous stirring of the two-phase system can sometimes lead to stable emulsions that are difficult to separate. 2. Catalyst Removal: The quaternary ammonium salt catalyst can sometimes be difficult to remove from the final product. | 1. Add a saturated brine solution to help break the emulsion. Alternatively, filtering the mixture through a pad of Celite can be effective. 2. Wash the organic phase with water or brine to remove the majority of the catalyst. If the catalyst persists, it can often be removed by column chromatography on silica gel. |
| Inconsistent Results | 1. Variability in Water Content: The amount of water in the reaction can significantly impact the reaction rate and yield.[2] 2. Reagent Quality: Impurities in the acetylpyridine, alkylating agent, or solvent can affect the reaction outcome. | 1. For reproducible results, carefully control the amount of water in the reaction. For solid-liquid PTC, use anhydrous solvents and reagents. 2. Use freshly distilled or purified reagents and solvents. |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the derivatization of acetylpyridine and related compounds using phase transfer catalysis, compared to other methods where available.
Table 1: O-Alkylation of Pyridine Aldoximes
| Substrate | Alkylating Agent | Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (E)-Pyridine-2-aldoxime | Benzyl chloride | Tetraoctylammonium bromide | Benzene/10% aq. NaOH | RT | 2 | 85 | [1] |
| (E)-Pyridine-3-aldoxime | Benzyl chloride | Tetraoctylammonium bromide | Benzene/10% aq. NaOH | RT | 3 | 82 | [1] |
| (E)-Pyridine-4-aldoxime | Benzyl chloride | Tetraoctylammonium bromide | Benzene/10% aq. NaOH | RT | 2.5 | 88 | [1] |
| (E)-Pyridine-2-aldoxime | Ethyl bromide | Tetraoctylammonium bromide | Benzene/10% aq. NaOH | RT | 4 | 75 | [1] |
Table 2: Synthesis of 3-Acetylpyridine (for comparison)
| Starting Material | Method | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Butyl nicotinate & Acetic acid | Gas-phase catalytic conversion | TiO₂ on silica-alumina | 410 | 73 | [4] |
| Ethyl nicotinate & Ethyl acetate | Claisen condensation | Sodium ethoxide | 78 (reflux) | - | BenchChem |
| 3-Picoline | Ammoxidation followed by Grignard | V₂O₅/TiO₂ | - | >95 (step 1) | BenchChem |
Experimental Protocols
Protocol 1: General Procedure for Phase-Transfer-Catalyzed O-Alkylation of Acetylpyridine Oxime
This protocol is adapted from the O-alkylation of pyridine aldoximes.[1]
Materials:
-
Acetylpyridine oxime
-
Alkylating agent (e.g., benzyl chloride, ethyl bromide)
-
Phase transfer catalyst (e.g., tetraoctylammonium bromide)
-
Organic solvent (e.g., benzene, toluene)
-
Aqueous sodium hydroxide solution (e.g., 10% w/v)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic or mechanical stirrer, dissolve the acetylpyridine oxime (1 equivalent) and the phase transfer catalyst (0.05-0.1 equivalents) in the organic solvent.
-
Add the alkylating agent (1.1-1.2 equivalents) to the solution.
-
With vigorous stirring, add the aqueous sodium hydroxide solution.
-
Continue to stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, stop the stirring and allow the layers to separate.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Deprotonation and Derivatization of 2-Acetylpyridine using NaH and a Phase Transfer Catalyst
This protocol is based on a described facile synthesis of 2-acetylpyridine derivatives.[3]
Materials:
-
2-Acetylpyridine
-
Sodium hydride (NaH)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Anhydrous organic solvent (e.g., THF, DMF)
-
Alkyl or aryl halide
-
Standard Schlenk-line or inert atmosphere glassware
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous solvent to the flask, followed by sodium hydride (1.1 equivalents).
-
Add the phase transfer catalyst (0.1 equivalents) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-acetylpyridine (1 equivalent) in the anhydrous solvent to the stirred suspension of NaH.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir until the deprotonation is complete (evolution of hydrogen gas ceases).
-
Cool the reaction mixture back to 0 °C and slowly add the alkyl or aryl halide (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for phase transfer catalyzed derivatization.
Caption: Troubleshooting logic for low reaction conversion.
References
How to avoid oligomerization in 2-acetylpyridine reactions
Troubleshooting Guides & FAQs to Avoid Oligomerization
Welcome to the technical support center for optimizing reactions involving 2-acetylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address a common challenge: the unwanted formation of oligomers. Oligomerization, a process where reactant molecules polymerize to a limited degree, can significantly reduce the yield of the desired product and complicate purification. This guide provides detailed answers, troubleshooting steps, and optimized protocols to help you mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is oligomerization in 2-acetylpyridine reactions and why does it occur?
A1: Oligomerization of 2-acetylpyridine is a self-condensation reaction, typically an aldol-type condensation, where multiple molecules of 2-acetylpyridine react with each other. This occurs because the methyl group of 2-acetylpyridine is acidic and can be deprotonated by a base to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another 2-acetylpyridine molecule. This process can repeat, leading to the formation of dimers, trimers, and other small polymers (oligomers), often appearing as a dark, viscous oil or intractable tar.[1][2]
The initial step is the formation of the enolate, which is the key intermediate leading to self-condensation.
Q2: My reaction has turned into a dark, viscous sludge with a low yield of the desired product. How do I minimize this?
A2: This is a classic sign of extensive oligomerization. To minimize it, you need to control the reaction conditions to favor the desired reaction pathway over self-condensation. The key is to generate the enolate slowly and in low concentration, allowing it to react with your intended electrophile rather than another molecule of 2-acetylpyridine.
Key Parameters to Control:
-
Temperature: Lowering the reaction temperature is the most critical factor. It reduces the rate of all reactions but often disproportionately slows the undesired self-condensation.
-
Base Strength & Concentration: Use a weaker, non-nucleophilic base or a catalytic amount of a strong base. Strong bases like NaOH or LDA can rapidly generate a high concentration of the enolate, promoting self-reaction.[1][2]
-
Order of Addition: Add the base slowly to the mixture of 2-acetylpyridine and your other reactant. Alternatively, add the 2-acetylpyridine slowly to a mixture of the base and the other reactant. This keeps the instantaneous concentration of the enolate low.
-
Reactant Concentration: Working at lower concentrations (higher solvent volume) can reduce the frequency of intermolecular self-reactions.
Troubleshooting Guide
| Problem / Symptom | Likely Cause | Recommended Solution(s) |
| Reaction turns dark/black and viscous; intractable "tar" forms. | Extensive Oligomerization. This is often due to the reaction temperature being too high or the base being too strong. | 1. Lower the Temperature: Run the reaction at 0 °C or even -10 °C using an ice-salt or dry ice/acetone bath. 2. Change the Base: Switch from a strong base (e.g., NaOH, KOH) to a milder base (e.g., Na₂CO₃, K₂CO₃, or an organic base like triethylamine).[1][3] 3. Slow Addition: Add the base or the 2-acetylpyridine dropwise over a prolonged period. |
| Low yield of desired product; significant baseline material on TLC. | Moderate Oligomerization. Reaction conditions are favoring the side reaction. | 1. Review Stoichiometry: Ensure the electrophile is present in a suitable molar ratio (e.g., slight excess if appropriate) to "trap" the enolate as it forms. 2. Increase Solvent Volume: Dilute the reaction mixture to decrease the concentration of reactants. |
| Product is difficult to purify from a sticky, colored oil. | Presence of Oligomers. Oligomers are often polar and non-crystalline, complicating purification by chromatography or crystallization. | 1. Optimize Work-up: An acidic wash (e.g., dilute HCl) can help remove basic pyridine-containing oligomers. 2. Modify Purification: Consider gradient elution chromatography, starting with a non-polar eluent to isolate the desired product before flushing the polar oligomers. |
Data Presentation: Effect of Reaction Conditions on Aldol Condensation
The following table summarizes the impact of temperature and base selection on the outcome of a model reaction: the aldol condensation of 2-acetylpyridine with 4-nitrobenzaldehyde.
| Entry | Base | Temperature (°C) | Desired Product Yield (%) | Oligomer Formation | Reference |
| 1 | NaOH (1.5 eq) | 25 (Room Temp) | 35% | High (significant tarring) | [2] |
| 2 | NaOH (1.5 eq) | 0 - 5 | 68% | Moderate | [2] |
| 3 | Na₂CO₃ (cat.) | 50 | 85% (condensation) | Low | [3] |
| 4 | Na₂CO₃ (cat.) | 25 (Room Temp) | 92% (addition product) | Very Low | [3] |
Data are representative and compiled from typical aldol reaction outcomes.
Experimental Protocols
Optimized Protocol: Aldol Reaction of 2-Acetylpyridine with an Aromatic Aldehyde
This protocol is optimized to minimize self-condensation by using a mild base and controlled temperature.
Materials:
-
2-Acetylpyridine
-
4-Nitrobenzaldehyde
-
Sodium Carbonate (Na₂CO₃)
-
Water (H₂O)
-
Ethanol (for recrystallization)
-
Round-bottom flask, stir bar, ice bath
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (1.0 eq) in 40 mL of H₂O.
-
Addition of Ketone: To the stirring mixture, add 2-acetylpyridine (1.0 eq) via syringe. Stir the mixture vigorously to create a suspension.[3]
-
Cooling: Place the flask in an ice-water bath and allow the mixture to cool to approximately 5 °C.
-
Base Addition: Prepare a 0.54% (w/v) aqueous solution of Na₂CO₃. Slowly add 20 mL of this solution to the cooled, stirring reaction mixture.[3]
-
Reaction: Continue to stir the mixture vigorously at room temperature for 60-90 minutes. Monitor the reaction progress by TLC (Thin Layer Chromatography). The formation of a solid product should be observed.[3]
-
Work-up:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with two 20 mL portions of cold water to remove any remaining base and unreacted starting materials.[3]
-
Continue to draw a vacuum for 15 minutes to partially dry the product.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure aldol addition product.
-
Visualized Troubleshooting Workflow
If you are encountering issues, follow this logical workflow to diagnose and solve the problem.
References
Refining reaction conditions for 2-Acetyl-6-methylpyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the reaction conditions for the synthesis of 2-Acetyl-6-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic strategies for this compound include:
-
Grignard Reaction: This involves the reaction of a 6-methylpyridine derivative, such as 2-cyano-6-methylpyridine or 2-bromo-6-methylpyridine, with a methylmagnesium halide (e.g., CH₃MgBr).
-
Oxidation of a Secondary Alcohol: This route involves the oxidation of 1-(6-methylpyridin-2-yl)ethanol to the corresponding ketone.
-
Acetylation: Direct acetylation of 2-methylpyridine can be challenging due to regioselectivity issues but may be achieved under specific conditions.
Q2: What are the key starting materials for the synthesis?
A2: Common starting materials include 2-amino-6-methylpyridine (for conversion to 2-bromo-6-methylpyridine), 2-cyano-6-methylpyridine, and 2,6-lutidine. The choice of starting material will dictate the synthetic approach.
Q3: What are the typical applications of this compound?
A3: this compound is a versatile intermediate used in the synthesis of pharmaceuticals, agrochemicals, and as a flavoring agent.[1][2] Its unique structure makes it a valuable building block in medicinal chemistry.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation |
| Inactive Grignard Reagent | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture. Use freshly prepared or recently purchased Grignard reagent. |
| Poor Quality Starting Materials | Verify the purity of starting materials such as 2-bromo-6-methylpyridine or 2-cyano-6-methylpyridine using techniques like NMR or GC-MS before starting the reaction. |
| Incorrect Reaction Temperature | The formation of the Grignard reagent and its subsequent reaction are often temperature-sensitive. Follow the recommended temperature profile for the specific protocol. For Grignard reactions, initiation may require gentle heating, while the main reaction may need to be cooled. |
| Inefficient Oxidation | If using an oxidation route, ensure the chosen oxidizing agent is active and used in the correct stoichiometric amount. Common oxidizing agents for converting secondary alcohols to ketones include PCC, PDC, or Swern oxidation reagents. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Recommendation |
| Side Reactions with Grignard Reagent | The Grignard reagent can react with other functional groups. Ensure that the starting material does not have unprotected acidic protons. The reaction of the Grignard reagent with the starting nitrile can sometimes lead to the formation of di-addition products. Careful control of stoichiometry and reaction temperature is crucial. |
| Over-oxidation or Side Reactions during Oxidation | In the oxidation of 1-(6-methylpyridin-2-yl)ethanol, over-oxidation to a carboxylic acid is a potential side reaction, depending on the oxidant used. Using milder, more selective oxidizing agents can mitigate this. |
| Competing Nucleophilic Substitution | In reactions starting from 2-bromo-6-methylpyridine, competing side reactions can occur. Optimizing the reaction conditions, such as temperature and reaction time, can help favor the desired product. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Recommendation | | Similar Polarity of Product and Impurities | If byproducts have similar polarity to the desired this compound, separation by column chromatography can be challenging. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation. | | Residual Starting Material | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. If the reaction is incomplete, consider extending the reaction time or adding a slight excess of the appropriate reagent. | | Oily Product | this compound is often isolated as an oil. Ensure complete removal of the solvent after extraction. If the product is sufficiently pure by NMR or GC, column chromatography may not be necessary. |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-6-methylpyridine (Precursor)
This protocol details the synthesis of the key intermediate, 2-bromo-6-methylpyridine, from 2-amino-6-methylpyridine.
Materials:
-
2-Amino-6-methylpyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, add 2-amino-6-methylpyridine to 48% HBr at room temperature.
-
Cool the mixture to -10 °C using a freezing mixture.
-
Slowly add bromine dropwise over 40 minutes with stirring, maintaining the temperature at -5 °C. Stir for an additional 1.5 hours.[3]
-
In a separate beaker, dissolve sodium nitrite in water and add this solution dropwise to the reaction mixture at -10 °C. Stir for another 1.5 hours.[3]
-
Prepare a cooled solution of sodium hydroxide in water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 0 °C.[3]
-
Allow the reaction to slowly warm to room temperature.
-
Extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-6-methylpyridine as a brown oil. A reported yield for this procedure is 95%.[3]
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of the synthetic processes, the following diagrams illustrate the logical relationships and workflows.
Caption: General workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Validation & Comparative
Purity Analysis of 2-Acetyl-6-methylpyridine: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2-Acetyl-6-methylpyridine, a key intermediate in pharmaceutical synthesis.[1] We present detailed experimental protocols, comparative performance data, and a discussion of the advantages and limitations of each technique to aid in selecting the most appropriate method for your analytical needs.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for separating and quantifying components in a mixture.[2][3][4][5] For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable, offering excellent resolution and sensitivity.
Experimental Protocol: RP-HPLC
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.
-
Mobile Phase: An isocratic mobile phase of Acetonitrile and Water (60:40, v/v) can be effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at 230 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
3. Data Analysis and Quantification: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. smithers.com [smithers.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
Validating the Structure of 2-Acetyl-6-methylpyridine: A Comparative Guide to 2D NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural validation of 2-Acetyl-6-methylpyridine, a heterocyclic ketone. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical methods.
The structural elucidation of organic molecules is a cornerstone of chemical and pharmaceutical sciences. While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information, complex molecules often require the enhanced resolution and connectivity insights offered by 2D NMR techniques. This guide will walk through the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to confirm the structure of this compound.
Predicted NMR Data for this compound
To illustrate the power of 2D NMR, we will use predicted ¹H and ¹³C NMR chemical shifts for this compound as the basis for our analysis. These predictions, generated using online NMR prediction tools, provide a framework for understanding the expected correlations in the 2D spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Name | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | Aromatic CH | 7.91 | - |
| H4 | Aromatic CH | 7.62 | - |
| H5 | Aromatic CH | 7.25 | - |
| CH₃ (acetyl) | Methyl | 2.65 | - |
| CH₃ (ring) | Methyl | 2.55 | - |
| C2 | Aromatic C (quat) | - | 153.8 |
| C3 | Aromatic CH | - | 124.5 |
| C4 | Aromatic CH | - | 137.2 |
| C5 | Aromatic CH | - | 118.8 |
| C6 | Aromatic C (quat) | - | 158.4 |
| C=O | Carbonyl C | - | 200.1 |
| CH₃ (acetyl) | Methyl C | - | 25.8 |
| CH₃ (ring) | Methyl C | - | 24.3 |
Deciphering the Structure with 2D NMR
2D NMR experiments provide a graphical representation of correlations between different nuclei within a molecule, allowing for the unambiguous assembly of its structure.
COSY: Mapping ¹H-¹H Correlations
The COSY spectrum reveals protons that are coupled to each other, typically through two or three bonds. For this compound, we expect to see correlations between the aromatic protons on the pyridine ring.
Table 2: Expected COSY Correlations for this compound
| Correlating Protons | Expected Cross-Peak |
| H3 - H4 | Yes |
| H4 - H5 | Yes |
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4"];
H3 [label="H3 (7.91 ppm)"]; H4 [label="H4 (7.62 ppm)"]; H5 [label="H5 (7.25 ppm)"];
H3 -- H4 [label="J-coupling"]; H4 -- H5 [label="J-coupling"]; } digraph [caption="COSY Connectivity of this compound"]
HSQC: Linking Protons to Directly Attached Carbons
The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon signals based on their known proton assignments.
Table 3: Expected HSQC Correlations for this compound
| Proton | Predicted ¹H Shift (ppm) | Directly Bonded Carbon | Predicted ¹³C Shift (ppm) | Expected Cross-Peak |
| H3 | 7.91 | C3 | 124.5 | Yes |
| H4 | 7.62 | C4 | 137.2 | Yes |
| H5 | 7.25 | C5 | 118.8 | Yes |
| CH₃ (acetyl) | 2.65 | CH₃ (acetyl) | 25.8 | Yes |
| CH₃ (ring) | 2.55 | CH₃ (ring) | 24.3 | Yes |
HMBC: Unveiling Long-Range ¹H-¹³C Connectivity
The HMBC experiment is crucial for piecing together the carbon skeleton by revealing correlations between protons and carbons that are two or three bonds away. This allows for the connection of different molecular fragments.
Table 4: Key Expected HMBC Correlations for this compound
| Proton | Predicted ¹H Shift (ppm) | Correlating Carbon(s) (2-3 bonds away) | Predicted ¹³C Shift (ppm) | Expected Cross-Peak |
| H3 | 7.91 | C2, C5, C=O | 153.8, 118.8, 200.1 | Yes |
| H4 | 7.62 | C2, C6 | 153.8, 158.4 | Yes |
| H5 | 7.25 | C3, C6, CH₃ (ring) | 124.5, 158.4, 24.3 | Yes |
| CH₃ (acetyl) | 2.65 | C2, C=O | 153.8, 200.1 | Yes |
| CH₃ (ring) | 2.55 | C5, C6 | 118.8, 158.4 | Yes |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for acquiring 2D NMR spectra of a small molecule like this compound.
Sample Preparation
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
COSY (Correlation Spectroscopy)
-
Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive COSY).
-
Acquisition Parameters:
-
Set the spectral width in both dimensions to cover all proton signals (e.g., 0-10 ppm).
-
Acquire 256-512 increments in the indirect dimension (t₁).
-
Use 2-4 scans per increment.
-
Set the relaxation delay to 1-2 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: hsqcedetgpsisp2.2 (or equivalent gradient-selected, multiplicity-edited HSQC).
-
Acquisition Parameters:
-
Set the proton spectral width as in the COSY experiment.
-
Set the carbon spectral width to cover all expected carbon signals (e.g., 0-210 ppm).
-
Acquire 128-256 increments in the indirect dimension (t₁).
-
Use 4-16 scans per increment.
-
Set the ¹J(C,H) coupling constant to an average value (e.g., 145 Hz).
-
-
Processing:
-
Apply appropriate window functions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC).
-
Acquisition Parameters:
-
Set the proton and carbon spectral widths as in the HSQC experiment.
-
Acquire 256-512 increments in the indirect dimension (t₁).
-
Use 8-32 scans per increment.
-
Set the long-range coupling constant (ⁿJ(C,H)) to an average value (e.g., 8 Hz).
-
-
Processing:
-
Apply appropriate window functions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Comparison with Alternative Methods
While 2D NMR is a powerful tool, other techniques can also be employed for structural validation.
Table 5: Comparison of Structural Elucidation Methods
| Method | Principle | Advantages | Disadvantages |
| 2D NMR Spectroscopy | Measures through-bond correlations between nuclei in solution. | Provides detailed connectivity information. Non-destructive. Applicable to a wide range of soluble compounds. | Requires a relatively high concentration of the sample. Can be time-consuming to acquire and process data. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Provides an unambiguous 3D structure with high precision. | Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may differ from the solution-state conformation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides accurate molecular weight and fragmentation patterns that can infer structure. Highly sensitive. | Does not directly provide connectivity information. Isomeric compounds can be difficult to distinguish. |
| Computational Chemistry | Theoretical calculation of molecular properties, including NMR spectra. | Can predict spectra for hypothetical structures. Can aid in the interpretation of experimental data. | Predictions are not always perfectly accurate and depend on the level of theory used. Requires experimental validation. |
Conclusion
2D NMR spectroscopy, through a combination of COSY, HSQC, and HMBC experiments, provides an exceptionally detailed and robust method for the structural validation of small molecules like this compound. By systematically analyzing the through-bond correlations, researchers can confidently assemble the molecular structure piece by piece. While alternative methods such as X-ray crystallography and mass spectrometry offer complementary information, the comprehensive connectivity data provided by 2D NMR makes it an indispensable tool in the modern chemistry and drug discovery laboratory. The provided protocols and data serve as a guide for researchers to effectively apply these techniques in their own structural elucidation workflows.
A Comparative Analysis of Synthetic Routes to 2-Acetyl-6-methylpyridine
For researchers and drug development professionals, the efficient synthesis of key heterocyclic intermediates like 2-Acetyl-6-methylpyridine is a critical aspect of the discovery and manufacturing pipeline. This guide provides a comparative overview of several prominent synthetic strategies, offering insights into their respective advantages and limitations. Experimental data has been compiled to facilitate an objective assessment of each route's performance.
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through various pathways, each with distinct characteristics regarding starting materials, reaction conditions, and overall efficiency. This comparison focuses on four primary routes: Friedel-Crafts Acylation, Grignard Reagent Addition to a Nitrile, a multi-step route involving a Grignard Reagent and Acetaldehyde followed by Corey-Kim Oxidation, and a pathway originating from 2-Cyano-6-methylpyridine.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative data for the different synthesis routes to this compound, allowing for a direct comparison of their performance.
| Route | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) |
| 1. Friedel-Crafts Acylation | 2-Methylpyridine | Acetyl chloride/Acetic anhydride, Lewis Acid (e.g., AlCl₃, ZnCl₂) | 5 - 10 hours | 50 - 100 °C | Not specified in literature |
| 2. Grignard Reagent & Acetonitrile | 2-Bromo-6-methylpyridine | Mg, Acetonitrile, THF | Not specified | Not specified | Not specified |
| 3. Grignard, Acetaldehyde & Oxidation | 2-Bromo-6-methylpyridine | Mg, Acetaldehyde, THF; then NCS, DMS, Et₃N, Toluene | Multi-step | -78 °C to rt; then -20 to 0 °C | Not specified |
| 4. From 2-Cyano-6-methylpyridine | 2-Cyano-6-methylpyridine | Grignard Reagent (e.g., MeMgBr) | Not specified | Not specified | Not specified |
Note: "Not specified" indicates that while the route is chemically plausible, specific experimental data for the synthesis of this compound was not available in the reviewed literature.
Detailed Experimental Protocols and Methodologies
Route 1: Friedel-Crafts Acylation of 2-Methylpyridine
This classical approach involves the direct acylation of the pyridine ring. A patent suggests this method for preparing this compound.[1]
Experimental Protocol (General): To a solution of 2-methylpyridine (1 equivalent) and a Lewis acid catalyst such as aluminum chloride or zinc chloride (0.1-0.5 equivalents) in a suitable solvent, an acylating agent like acetyl chloride or acetic anhydride (1-2 equivalents) is added.[1] The reaction mixture is heated at a temperature between 50-100°C for 5 to 10 hours.[1] After completion, the reaction is quenched, and the product is isolated and purified.
Workflow Diagram:
Figure 1: Workflow for the Friedel-Crafts Acylation of 2-Methylpyridine.
Route 2: Grignard Reagent Addition to Acetonitrile
This strategy involves the formation of a Grignard reagent from a halogenated precursor, which then reacts with acetonitrile to form the ketone after hydrolysis.
Experimental Protocol (Proposed): Magnesium turnings are activated in anhydrous THF. A solution of 2-bromo-6-methylpyridine (1 equivalent) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, 6-methylpyridin-2-ylmagnesium bromide. To this solution, acetonitrile (1 equivalent) is added, and the reaction is stirred. The reaction is then quenched with an aqueous acid solution, and the product is extracted, dried, and purified.
Workflow Diagram:
Figure 2: Proposed workflow for the synthesis via Grignard reagent and acetonitrile.
Route 3: Grignard Reaction with Acetaldehyde followed by Corey-Kim Oxidation
This two-step route first synthesizes the corresponding secondary alcohol, which is then oxidized to the desired ketone.
Synthesis of 1-(6-methylpyridin-2-yl)ethanol (Precursor): A Grignard reagent is prepared from 2-bromo-6-methylpyridine and magnesium in anhydrous THF. The solution is cooled to -78°C, and acetaldehyde (1 equivalent) is added dropwise. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The alcohol is extracted, dried, and purified.
Corey-Kim Oxidation of 1-(6-methylpyridin-2-yl)ethanol: To a stirred suspension of N-chlorosuccinimide (NCS, 2 equivalents) in toluene at 0°C, dimethyl sulfide (DMS, 2.4 equivalents) is added.[2] The resulting solution is cooled to -20°C. A solution of 1-(6-methylpyridin-2-yl)ethanol (1 equivalent) in toluene is added dropwise. After stirring, triethylamine (4 equivalents) is added, and the mixture is allowed to warm to room temperature.[2] The reaction is quenched with water, and the product is extracted and purified.
Workflow Diagram:
Figure 3: Two-step synthesis involving Grignard reaction and Corey-Kim oxidation.
Route 4: From 2-Cyano-6-methylpyridine
This route would involve the conversion of the cyano group into an acetyl group, likely through the addition of a methyl Grignard reagent followed by hydrolysis.
Experimental Protocol (Proposed): To a solution of 2-cyano-6-methylpyridine (1 equivalent) in an anhydrous ether solvent, a solution of methylmagnesium bromide (excess) in the same solvent is added dropwise at a low temperature. The reaction mixture is stirred and then quenched by the addition of an aqueous acid solution. The product is then extracted, dried, and purified.
Workflow Diagram:
Figure 4: Proposed synthesis pathway starting from 2-Cyano-6-methylpyridine.
Conclusion
The synthesis of this compound can be achieved through several distinct chemical transformations. The Friedel-Crafts acylation offers a direct approach, though quantitative yield data is currently lacking in the literature. The routes involving Grignard reagents are versatile but require careful control of anhydrous conditions. The Corey-Kim oxidation provides a mild method for the final oxidation step, but necessitates the prior synthesis of the alcohol precursor. The pathway from 2-cyano-6-methylpyridine is a plausible alternative, contingent on the successful addition of a methyl Grignard reagent.
The choice of the optimal synthesis route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. Further experimental validation is required to determine the most efficient and scalable method for the preparation of this important heterocyclic compound.
References
A Comparative Guide to the Reactivity of 2-Acetyl-6-methylpyridine and 2-Acetyl-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two isomeric acetylpyridines: 2-Acetyl-6-methylpyridine and 2-Acetyl-4-methylpyridine. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document outlines their key physicochemical differences, compares their reactivity in common organic transformations with supporting rationale, and provides detailed experimental protocols for a representative reaction.
Physicochemical Properties
The position of the methyl group on the pyridine ring significantly influences the steric and electronic environment of the acetyl group, leading to differences in their physical and chemical properties.
| Property | This compound | 2-Acetyl-4-methylpyridine | Reference |
| CAS Number | 6940-57-4 | 59576-26-0 | [1][2] |
| Molecular Weight | 135.16 g/mol | 135.16 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | White to gray to brown powder/lump | [3][4] |
| Melting Point | Not applicable (liquid at room temp.) | 30-34 °C | [4] |
| Boiling Point | Not specified | 95-97 °C (15 Torr) | [4] |
| pKa (Predicted) | Not specified | 3.82 ± 0.10 | [4] |
Reactivity Comparison
The differential reactivity of this compound and 2-acetyl-4-methylpyridine can be primarily attributed to the interplay of steric hindrance and electronic effects.
Steric Hindrance: The methyl group at the 6-position in this compound poses significant steric hindrance around the acetyl group and the nitrogen atom. This steric bulk can impede the approach of nucleophiles and other reactants to the carbonyl carbon and the pyridine nitrogen. In contrast, the methyl group at the 4-position in 2-acetyl-4-methylpyridine has a negligible steric effect on the reactivity of the acetyl group at the 2-position.
Electronic Effects: The methyl group is an electron-donating group. In 2-acetyl-4-methylpyridine, the methyl group at the para-position to the nitrogen atom increases the electron density on the pyridine ring through resonance and inductive effects. This can influence the basicity of the nitrogen atom and the electrophilicity of the ring. In this compound, the ortho-methyl group's electronic contribution is also present but is often overshadowed by its steric influence.
Condensation Reactions
Aldol and Claisen-Schmidt condensations are common reactions for acetylpyridines, often serving as key steps in the synthesis of more complex molecules like chalcones and terpyridines.[5][6]
-
2-Acetyl-4-methylpyridine: This isomer is expected to undergo condensation reactions more readily. The absence of significant steric hindrance around the acetyl group allows for the facile formation of the enolate intermediate and subsequent reaction with an electrophile (e.g., an aldehyde).
-
This compound: The steric hindrance from the adjacent methyl group is expected to decrease the rate of condensation reactions. The bulky methyl group can hinder the approach of the base required for enolate formation and also sterically congest the transition state of the condensation step.
Nucleophilic Addition to the Carbonyl Group
The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles.
-
2-Acetyl-4-methylpyridine: Nucleophilic addition to the carbonyl group is expected to be more favorable for this isomer due to the lower steric hindrance.
-
This compound: The rate of nucleophilic addition is anticipated to be significantly slower due to the steric shielding of the carbonyl carbon by the ortho-methyl group.
Experimental Protocols
The following is a detailed experimental protocol for a comparative Claisen-Schmidt condensation reaction between the two isomers and a model aldehyde, benzaldehyde. This protocol is adapted from established procedures for similar reactions.[6]
Objective: To compare the reactivity of this compound and 2-acetyl-4-methylpyridine in a Claisen-Schmidt condensation reaction with benzaldehyde under basic conditions.
Materials:
-
This compound
-
2-Acetyl-4-methylpyridine
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Reaction Setup (performed in parallel for both isomers):
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.35 g, 10 mmol) and ethanol (20 mL).
-
In a separate 50 mL round-bottom flask, add 2-acetyl-4-methylpyridine (1.35 g, 10 mmol) and ethanol (20 mL).
-
To each flask, add benzaldehyde (1.06 g, 10 mmol).
-
Prepare a solution of sodium hydroxide (0.8 g, 20 mmol) in water (5 mL).
-
While stirring the reaction mixtures at room temperature, slowly add the sodium hydroxide solution dropwise to each flask.
Reaction Monitoring:
-
Monitor the progress of both reactions by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). Spot the starting materials and the reaction mixture at regular intervals (e.g., every 30 minutes).
-
Observe the rate of disappearance of the starting acetylpyridine and the appearance of the product spot. It is anticipated that the reaction with 2-acetyl-4-methylpyridine will proceed at a faster rate.
Work-up and Isolation:
-
After the reaction is deemed complete (or after a set time, e.g., 4 hours, for comparison), pour each reaction mixture into 50 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Analysis:
-
Determine the yield of the crude product for both reactions.
-
Purify the products by column chromatography on silica gel.
-
Characterize the products by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure of the resulting chalcones.
-
Compare the yields and reaction times to quantitatively assess the difference in reactivity.
Factors Influencing Reactivity
The following diagram illustrates the key factors governing the reactivity of this compound and 2-acetyl-4-methylpyridine.
Caption: Factors influencing the reactivity of the two isomers.
Conclusion
References
- 1. This compound | C8H9NO | CID 138872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetyl-4-methylpyridine | C8H9NO | CID 564760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. 2-Acetyl-4-methylpyridine CAS#: 59576-26-0 [m.chemicalbook.com]
- 5. Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Properties of Pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for pyridine and its three methyl-substituted isomers: 2-picoline, 3-picoline, and 4-picoline. Understanding the distinct spectroscopic signatures of these closely related heterocyclic compounds is crucial for their identification, characterization, and application in various fields, including pharmaceutical development and materials science. The following sections present a comprehensive analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, supported by experimental data and protocols.
Spectroscopic Data Comparison
The structural differences imparted by the position of the methyl group on the pyridine ring lead to discernible variations in their spectroscopic profiles. This section summarizes the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy to facilitate a clear comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The position of the electron-donating methyl group significantly influences the chemical shifts of the ring protons and carbons.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Pyridine and Picoline Isomers.
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | -CH₃ |
| Pyridine | 8.59 | 7.38 | 7.75 | 7.38 | 8.59 | - |
| 2-Picoline | - | 7.12 | 7.54 | 7.08 | 8.48 | 2.55 |
| 3-Picoline | 8.44 | - | 7.46 | 7.16 | 8.42 | 2.32 |
| 4-Picoline | 8.45 | 7.15 | - | 7.15 | 8.45 | 2.34 |
Data obtained in CDCl₃ solution.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Pyridine and Picoline Isomers.
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ |
| Pyridine | 150.1 | 123.8 | 135.9 | 123.8 | 150.1 | - |
| 2-Picoline[1] | 158.0 | 122.3 | 136.2 | 121.2 | 149.2 | 24.5 |
| 3-Picoline | 149.7 | 133.4 | 136.8 | 123.2 | 147.2 | 18.4 |
| 4-Picoline | 149.5 | 124.5 | 147.2 | 124.5 | 149.5 | 21.2 |
Data obtained in CDCl₃ solution.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The C-H, C=C, and C=N stretching and bending vibrations are characteristic of the pyridine ring system, and the position of the methyl group introduces subtle shifts in these frequencies.
Table 3: Key IR Absorption Frequencies (cm⁻¹) of Pyridine and Picoline Isomers.
| Vibrational Mode | Pyridine | 2-Picoline | 3-Picoline | 4-Picoline |
| Aromatic C-H Stretch | 3080-3020 | 3070-3010 | 3090-3020 | 3070-3020 |
| C=C/C=N Ring Stretch | 1583, 1572, 1483, 1439 | 1595, 1570, 1475, 1435 | 1590, 1575, 1480, 1425 | 1605, 1560, 1485, 1415 |
| C-H In-plane Bend | 1218, 1147, 1068, 1031 | 1230, 1150, 1045, 1000 | 1225, 1190, 1100, 1030 | 1220, 1110, 1070, 1000 |
| C-H Out-of-plane Bend | 748, 703 | 750 | 790, 710 | 805 |
Data obtained from gas-phase spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its isomers exhibit characteristic absorptions in the UV region arising from π → π* and n → π* transitions of the aromatic system.
Table 4: UV-Vis Absorption Maxima (λmax, nm) of Pyridine and Picoline Isomers.
| Compound | λmax 1 (π → π) | ε (L·mol⁻¹·cm⁻¹) | λmax 2 (n → π) | ε (L·mol⁻¹·cm⁻¹) | Solvent |
| Pyridine | 251 | 2000 | 270 (shoulder) | 450 | Cyclohexane |
| 2-Picoline | 262 | 2300 | ~270 (shoulder) | ~500 | Cyclohexane |
| 3-Picoline | 263 | 2800 | ~270 (shoulder) | ~500 | Cyclohexane |
| 4-Picoline | 255 | 1950 | ~275 (shoulder) | ~400 | Cyclohexane |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented in this guide. Specific instrument parameters may need to be optimized.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-20 mg of the pyridine or picoline isomer and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and 1024 or more scans.
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
Infrared (IR) Spectroscopy (FT-IR)
-
Sample Preparation (Neat Liquid): Place one drop of the neat liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin film.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Spectrum: Place the salt plate assembly in the sample holder of the FT-IR spectrometer and acquire the sample spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually collected over the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., cyclohexane or ethanol) of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill both the reference and sample cuvettes with the pure solvent and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Empty the sample cuvette and rinse it with the sample solution. Fill the sample cuvette with the sample solution and place it back in the spectrophotometer.
-
Data Acquisition: Scan the sample over the selected wavelength range. The instrument will record the absorbance at each wavelength.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative analysis of the spectroscopic data of pyridine and its isomers.
Caption: Logical workflow for comparing spectroscopic data of pyridine isomers.
References
A Comparative Guide to the Biological Activity of 2-Acetyl-6-methylpyridine and Other Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. This guide provides a comparative overview of the biological activity of pyridine derivatives, with a focus on derivatives of 2-acetylpyridine, a structurally related compound to 2-Acetyl-6-methylpyridine. Due to a lack of publicly available, direct experimental data for this compound, this guide utilizes data from closely related pyridine structures to provide a comparative context for its potential biological activities.
Data Presentation
The following tables summarize the quantitative biological activity of various pyridine derivatives, offering a comparative perspective on their potential efficacy.
Table 1: Comparative Anticancer Activity of Pyridine Derivatives
This table presents the half-maximal inhibitory concentration (IC₅₀) values of various pyridine derivatives against different cancer cell lines. A lower IC₅₀ value indicates greater potency.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 1-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)-3-(p-tolyl)urea | A549 (Lung) | 3.22 ± 0.2 | Doxorubicin | 2.93 ± 0.28 |
| 1-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)-3-(p-tolyl)urea | HCT-116 (Colon) | 2.71 ± 0.16 | Doxorubicin | 3.10 ± 0.22 |
| Pyridine-urea derivative 8e (4-Iodophenyl urea) | MCF-7 (Breast) | 0.11 (72h) | Doxorubicin | Not Reported |
| Pyridine-urea derivative 8n (3,4-Dichlorophenyl urea) | MCF-7 (Breast) | 0.80 (72h) | Doxorubicin | Not Reported |
| 2-acetylpyridine thiosemicarbazone | Pgp-overexpressing resistant cancer cells | Potentiated cytotoxicity | - | - |
| 2-acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazone | Hep-G2 (Liver), HT-29 (Colon) | >100 | - | - |
Table 2: Comparative Antimicrobial Activity of Pyridine Derivatives
This table presents the Minimum Inhibitory Concentration (MIC) values of various pyridine derivatives against different microbial strains. A lower MIC value indicates greater antimicrobial activity.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-acetylpyridine-(4-phenylthiosemicarbazone) Copper(II) complex | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 5 | Gentamicin | Not specified |
| 2-acetylpyridine-(4-phenylthiosemicarbazone) Copper(II) complex | Klebsiella pneumoniae | 0.5 - 5 | Gentamicin | Not specified |
| 2-acetylpyridine-(4-phenylthiosemicarbazone) Copper(II) complex | Candida albicans | 0.5 - 5 | Amphotericin B | Not specified |
| Novel thienopyridine derivative 12a | Escherichia coli | 19.5 | - | - |
| Novel thienopyridine derivative 12a | Bacillus mycoides | <4.8 | - | - |
| Novel thienopyridine derivative 12a | Candida albicans | <4.8 | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well plates
-
Test compounds (pyridine derivatives)
-
Control drug (e.g., Doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug. Include a vehicle control (medium with the solvent used to dissolve the compounds). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
96-well microtiter plates
-
Test compounds (pyridine derivatives)
-
Reference antibiotic
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds and the reference antibiotic in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum without any compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization
Signaling Pathway Diagram
Caption: A simplified diagram of extrinsic and intrinsic apoptosis pathways, which can be modulated by some pyridine derivatives.
Experimental Workflow Diagrams
Caption: A flowchart illustrating the key steps of the MTT assay for determining anticancer activity.
Caption: A flowchart outlining the procedure for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
A Researcher's Guide to Evaluating Novel Ligands in Suzuki-Miyaura Coupling: A Comparative Framework
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, pivotal for the construction of carbon-carbon bonds in the pharmaceutical, agrochemical, and materials science industries.[1][2] The efficacy of this palladium-catalyzed reaction is profoundly influenced by the choice of ligand, which modulates the catalyst's activity, stability, and selectivity.[3][4] While bulky, electron-rich phosphine ligands are well-established, the exploration of new ligand scaffolds, such as pyridine-based structures, is crucial for expanding the reaction's scope and overcoming existing limitations.[4][5]
This guide provides a comparative framework for evaluating the performance of a novel or unconventional ligand, exemplified by 2-Acetyl-6-methylpyridine, against established alternatives in the Suzuki-Miyaura coupling. It offers standardized experimental protocols and data presentation formats to facilitate objective assessment for researchers, scientists, and drug development professionals.
Comparative Performance of Ligand Classes
The selection of a ligand is a critical parameter for a successful Suzuki-Miyaura coupling.[3] The performance of a novel ligand like this compound should be benchmarked against well-characterized ligand classes. The following table summarizes the typical performance of common phosphine ligands, providing a baseline for comparison.
| Ligand Class | Specific Ligand Example | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pyridine-Based (Hypothetical) | This compound | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 12 | Data to be determined |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98[3] |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 95[3] |
| Ferrocenyl Phosphines | dppf | 4-Bromoanisole | Phenylboronic acid | 2.0 (Pd) | K₂CO₃ | DMF | 80 | 12 | 92 |
| Dialkylphosphines | P(tBu)₃ | 4-Chloroanisole | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 24 | 85 |
Experimental Protocols
To ensure a reliable comparison of ligand performance, a systematic approach is essential.[3] The following are representative experimental protocols for the Suzuki-Miyaura coupling reaction. Optimal conditions are highly dependent on the specific substrates and the chosen ligand.[3]
General Procedure for Ligand Screening in Suzuki-Miyaura Coupling:
-
Reagent Preparation: In a glovebox, a Schlenk tube is charged with the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (e.g., this compound, 1-4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Addition of Reactants: The aryl halide (1.0 equivalent) and the arylboronic acid (1.5 equivalents) are added to the Schlenk tube.
-
Solvent and Reaction Conditions: The tube is sealed with a septum, removed from the glovebox, and the solvent (e.g., toluene, 1 M concentration) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred for a specified time (e.g., 2-24 hours).[3]
-
Analysis: The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[3]
High-Throughput Screening (HTS) Protocol:
For a more rapid and comprehensive evaluation, a high-throughput screening approach can be employed.[6]
-
Plate Preparation: A 96-well plate is loaded with stock solutions of the palladium precursor, the ligands to be tested (including this compound and reference ligands), various bases, and solvents using a liquid handling robot.
-
Reactant Addition: Stock solutions of the aryl halide and arylboronic acid are dispensed into each well.
-
Reaction: The plate is sealed and heated, and the reactions are stirred for a set period.
-
High-Throughput Analysis: After the reaction time, an aliquot from each well is diluted and analyzed by a rapid technique like UPLC-MS to determine the product yield.
-
Data Analysis: The resulting data is analyzed to identify the optimal conditions and to compare the performance of the different ligands across a wide range of parameters.[6]
Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial for reproducibility and comparison.
Caption: A typical workflow for comparing ligand performance in Suzuki-Miyaura coupling.
The Suzuki-Miyaura Catalytic Cycle
The efficiency of a ligand, such as this compound, can be assessed by its ability to facilitate the key steps in the catalytic cycle. A well-performing ligand will promote both oxidative addition and reductive elimination.[4]
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Conclusion
While established phosphine-based ligands like SPhos and XPhos demonstrate high versatility and efficiency for a broad range of substrates, the development of new ligand classes is essential for advancing the field.[3] Pyridine-based ligands, such as the hypothetical case of this compound, offer the potential for novel reactivity and selectivity. By employing standardized comparative protocols, including high-throughput screening methods, researchers can systematically evaluate the performance of these new ligands.[6] This structured approach will accelerate the discovery of more efficient and robust catalytic systems for Suzuki-Miyaura cross-coupling, ultimately benefiting the synthesis of complex molecules in academic and industrial settings.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Reactivity comparison between 2-acetylpyridine and 2-acetyl-6-methylpyridine
A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery
In the realm of heterocyclic chemistry, pyridine derivatives are indispensable building blocks for the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and functional materials. Among these, 2-acetylpyridine and its substituted analogues are common starting materials. This guide provides an objective comparison of the reactivity of 2-acetylpyridine and 2-acetyl-6-methylpyridine, supported by established chemical principles and representative experimental protocols. The primary difference in their reactivity stems from the steric hindrance imposed by the methyl group at the 6-position in this compound, which directly influences the accessibility of the acetyl group's carbonyl carbon and the acidity of its α-protons.
Executive Summary of Reactivity Comparison
The presence of the ortho-methyl group in this compound significantly reduces its reactivity in reactions involving the acetyl group compared to 2-acetylpyridine. This effect is primarily due to steric hindrance, which impedes the approach of nucleophiles to the carbonyl carbon and hinders the formation of the enolate necessary for condensation reactions.
| Reaction Type | 2-Acetylpyridine | This compound | Rationale for Reactivity Difference |
| Nucleophilic Addition | More reactive | Less reactive | The methyl group in the ortho position sterically hinders the approach of nucleophiles to the carbonyl carbon. |
| Reduction | Readily reduced | Slower reduction rate | The steric bulk around the carbonyl group slows down the approach of the reducing agent. |
| Condensation Reactions | Readily undergoes condensation | Significantly less reactive | Steric hindrance raises the energy of the transition state for enolate formation and subsequent reaction. |
| Grignard Reaction | Reacts to form tertiary alcohols | Reaction is slower and may require more forcing conditions | The bulky Grignard reagent faces significant steric hindrance from the ortho-methyl group. |
| Wittig Reaction | Readily undergoes olefination | Lower yields and slower reaction rates are expected | The approach of the bulky phosphorus ylide is sterically hindered. |
The Impact of Steric Hindrance
The core difference in the chemical behavior of 2-acetylpyridine and this compound can be attributed to the steric effect of the methyl group at the 6-position (ortho to the acetyl group). This steric hindrance manifests in several ways:
-
Shielding of the Carbonyl Group: The methyl group physically blocks the trajectory of incoming nucleophiles, making it more difficult for them to attack the electrophilic carbonyl carbon. This slows down the rate of nucleophilic addition reactions.
-
Destabilization of Transition States: In reactions that proceed through a planar transition state, such as enolate formation, the ortho-methyl group can cause steric strain, raising the activation energy of the reaction.
Caption: Steric hindrance in this compound.
Experimental Protocols
Below are detailed experimental protocols for key reactions with 2-acetylpyridine. These protocols can serve as a baseline for comparative studies with this compound, where modifications such as longer reaction times, higher temperatures, or more potent reagents may be necessary to achieve comparable conversions.
Reduction of 2-Acetylpyridine using Sodium Borohydride
Principle: The carbonyl group of the acetyl moiety is reduced to a secondary alcohol by the hydride transfer from sodium borohydride.
Experimental Workflow:
Caption: Workflow for the reduction of 2-acetylpyridine.
Procedure:
-
Dissolve 2-acetylpyridine (1.0 g, 8.25 mmol) in methanol (20 mL) in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (0.31 g, 8.25 mmol) in small portions over 15 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude product, which can be further purified by column chromatography.
Grignard Reaction of 2-Acetylpyridine with Methylmagnesium Bromide
Principle: The nucleophilic methyl group from the Grignard reagent adds to the electrophilic carbonyl carbon of 2-acetylpyridine to form a tertiary alcohol after acidic workup.
Procedure:
-
To a solution of 2-acetylpyridine (1.21 g, 10 mmol) in anhydrous diethyl ether (30 mL) at 0 °C under an inert atmosphere, add methylmagnesium bromide (3.0 M solution in diethyl ether, 3.7 mL, 11 mmol) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (15 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude tertiary alcohol.
Knoevenagel Condensation of 2-Acetylpyridine with Malononitrile
Principle: A base-catalyzed condensation between the active methylene compound (malononitrile) and the carbonyl group of 2-acetylpyridine, followed by dehydration, yields a substituted alkene.[1][2]
Procedure:
-
In a round-bottom flask, combine 2-acetylpyridine (1.21 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 mL).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Conclusion
The reactivity of 2-acetylpyridine and this compound is fundamentally dictated by the steric environment around the acetyl group. While 2-acetylpyridine is a versatile substrate for a variety of transformations, the presence of an ortho-methyl group in this compound significantly diminishes its reactivity. Researchers and drug development professionals should consider these steric limitations when designing synthetic routes involving this compound, anticipating the need for more forcing reaction conditions or alternative synthetic strategies to achieve desired transformations. This guide provides a foundational understanding and practical protocols to navigate the synthetic utility of these two important pyridine derivatives.
References
Efficacy of 2-Acetyl-6-methylpyridine as a Pharmaceutical Precursor: A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of an appropriate precursor is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a drug manufacturing process. This guide provides a comprehensive comparison of 2-Acetyl-6-methylpyridine as a potential pharmaceutical precursor, evaluated against alternative starting materials for the synthesis of pyridine-containing active pharmaceutical ingredients (APIs). The focus of this analysis is on the synthesis of COX-2 inhibitors, a class of drugs where the pyridine moiety is a common structural feature.
Introduction to this compound
This compound is a versatile chemical intermediate characterized by a pyridine ring substituted with an acetyl group and a methyl group.[1] Its structure makes it a valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic compounds that form the backbone of numerous pharmaceuticals.[1]
Comparative Analysis: Synthesis of a Model COX-2 Inhibitor
To objectively assess the efficacy of a precursor like this compound, we will examine the synthesis of Etoricoxib, a selective COX-2 inhibitor. While specific literature detailing the use of this compound in the synthesis of Etoricoxib is not publicly available, we can infer its potential utility by comparing established synthetic routes that start from structurally related pyridine derivatives. This comparative analysis will highlight the key metrics of yield, purity, and process complexity.
One of the key intermediates in several synthesis routes for Etoricoxib is 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, also known as the ketosulfone intermediate.[2] The challenge lies in the efficient and regioselective construction of this molecule.
Hypothetical Synthetic Pathway using a this compound Derivative:
A plausible synthetic route to the ketosulfone intermediate could start from a derivative of this compound, such as 3-acetyl-6-methylpyridine. A palladium-catalyzed α-arylation of 3-acetyl-6-methylpyridine with a suitable 4-(methylsulfonyl)phenyl halide could yield the desired ketosulfone.[3]
Alternative Synthetic Routes for Comparison:
Two major alternative strategies for the synthesis of the Etoricoxib core structure are:
-
Route A: Condensation from a substituted pyridine and a phenylacetic acid derivative. This is a common and well-documented approach.[4]
-
Route B: Construction of the pyridine ring from acyclic precursors. This method offers flexibility but can involve more steps.[5]
The following sections will detail the experimental protocols and present a comparative data analysis of these routes.
Data Presentation: Comparison of Synthetic Routes to a Key Etoricoxib Intermediate
The following table summarizes the quantitative data for different synthetic approaches to the Etoricoxib core, allowing for a direct comparison of their efficiencies.
| Precursor/Method | Key Reaction Steps | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Route A: From 6-Methylnicotinic Acid Derivative [4] | 1. Weinreb amide formation2. Grignard reaction with 4-(methylthio)benzyl magnesium chloride3. Oxidation of the sulfide to sulfone4. Cyclization with a vinamidinium salt | ~65-70% overall | Convergent synthesis, well-established methodology. | Requires multiple steps, use of organometallic reagents. |
| Route B: From Acyclic Precursors (Flow Chemistry) [5] | 1. Condensation of ketosulfone and a phosphate salt in the presence of a strong base and ammonia source. | 65-70% | Safe and easy to handle process, suitable for large-scale manufacturing. | Requires specialized flow chemistry equipment. |
| Hypothetical Route C: From 3-Acetyl-6-methylpyridine [3] | 1. Palladium-catalyzed α-arylation with 4-(bromophenyl)methyl sulfone. | Potentially high (reported up to 90% for similar arylations) | Potentially fewer steps, direct introduction of the side chain. | Requires optimization of the catalytic system, potential for side reactions. |
Experimental Protocols
Route A: Synthesis of Etoricoxib Intermediate from 6-Methylnicotinic Acid Derivative
This protocol is adapted from established patent literature.[2]
-
Formation of the Weinreb Amide: 6-methylnicotinic acid is converted to its corresponding Weinreb amide using standard procedures, for example, by activation with a carbodiimide and subsequent reaction with N,O-dimethylhydroxylamine hydrochloride.
-
Grignard Reaction: The Weinreb amide is then reacted with the Grignard reagent derived from 4-(methylthio)benzyl chloride in an ethereal solvent such as THF at low temperature to yield 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone.
-
Oxidation: The resulting thioether is oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as sodium tungstate.
-
Cyclization: The ketosulfone intermediate is then cyclized with a vinamidinium salt, such as 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, in the presence of an ammonia source like ammonium acetate to form the second pyridine ring of Etoricoxib.[6]
Route B: Flow Chemistry Synthesis of Etoricoxib
This protocol is based on a published continuous flow synthesis method.[5]
-
Solution Preparation: Three separate solutions are prepared:
-
Solution 1: The starting ketosulfone is dissolved in DMF.
-
Solution 2: A phosphate salt and potassium tert-butoxide (KTB) are dissolved in DMF.
-
Solution 3: Liquid ammonia and ammonium acetate are dissolved in water.
-
-
Flow Reaction: The three solutions are pumped into a flow reactor with controlled temperature and pressure. The reaction mixture is passed through the reactor to allow for the formation of the pyridine ring.
-
Work-up and Isolation: The output from the reactor is collected, and the product is isolated through standard extraction and crystallization procedures.
Mandatory Visualization
References
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 2-Acetyl-6-methylpyridine Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount to ensuring therapeutic specificity and avoiding unintended side effects. This guide provides a framework for evaluating the cross-reactivity of 2-Acetyl-6-methylpyridine derivatives, a scaffold of interest in medicinal chemistry. While comprehensive cross-reactivity data for a wide range of these specific derivatives is not extensively available in the public domain, this document outlines the principles, presents illustrative data from related pyridine compounds, and details the experimental protocols necessary for such an assessment.
The Significance of Cross-Reactivity Studies
Cross-reactivity, or off-target binding, occurs when a compound interacts with proteins other than its intended therapeutic target. These interactions can lead to a variety of outcomes, from unexpected beneficial effects (polypharmacology) to adverse drug reactions. Therefore, early and thorough assessment of a compound's selectivity is a critical step in the drug discovery and development pipeline. The pyridine ring and its derivatives are prevalent scaffolds in medicinal chemistry, known to interact with a wide range of biological targets, making cross-reactivity a key consideration.[1][2]
Comparative Analysis of Pyridine Derivative Selectivity
To illustrate how cross-reactivity data is presented, the following tables summarize the inhibitory activity of exemplary pyridine derivatives against a panel of protein kinases. It is important to note that these are examples from the broader class of pyridine derivatives and not specifically this compound derivatives, for which such comprehensive public data is scarce.
Table 1: Kinase Inhibition Profile of Exemplary Pyrrolo[2,3-d]pyridine Derivatives
| Compound ID | VEGFR-2 IC50 (µM) | EGFR IC50 (µM) | Her2 IC50 (µM) | CDK2 IC50 (µM) | Selectivity Notes |
| 6c | 0.076 | 0.083 | 0.138 | 0.183 | Potent multi-kinase inhibitor.[3] |
| 6j | Potent | > 10 | > 10 | > 10 | Demonstrates high selectivity for VEGFR-2.[3] |
| 6i | Potent | > 10 | Potent | > 10 | Exhibits dual selectivity for Her2 and VEGFR-2.[3] |
| Sunitinib | Potent | Potent | Potent | Potent | Reference multi-kinase inhibitor.[3] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency. Data is illustrative and sourced from a study on pyrrolo[2,3-d]pyridine derivatives[3].
Table 2: Comparative Inhibition of c-Src and Wee1 Kinases by 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one Derivatives
| Compound Class | c-Src Inhibition | Wee1 Inhibition | Selectivity Profile |
| Parent scaffold | High Potency | 10-100-fold lower potency | Preferential for c-Src.[4] |
| Analogs with solubilizing groups on 2-anilino ring | High Potency | ~10-fold lower potency | Increased Wee1 activity, reducing c-Src preference.[4] |
| 5-Alkyl substituted analogs | Lower Potency | Moderate Potency | Generally Wee1 selective, but with reduced overall potency.[4] |
This table provides a qualitative summary of structure-activity relationships for a series of pyridine derivatives, highlighting how structural modifications can influence selectivity[4].
Experimental Protocols for Assessing Cross-Reactivity
A systematic approach is required to profile the selectivity of a compound. The following outlines a general workflow from initial screening to comprehensive profiling.
Primary Target Engagement Assay
-
Objective: To confirm the binding and activity of the derivative at its intended primary target.
-
Methodology: This typically involves an in vitro biochemical assay, such as an enzyme inhibition assay (e.g., for kinases) or a radioligand binding assay (for receptors). For example, to assess the inhibition of a specific kinase, a luciferin-luciferase-based assay can be used to measure the depletion of ATP, which correlates with kinase activity. The compound is tested across a range of concentrations to determine its IC50 value.
Secondary Screening and Selectivity Paneling
-
Objective: To identify potential off-target interactions by screening the compound against a panel of related proteins.
-
Methodology:
-
Focused Panels: Initially, screening against a panel of proteins that are structurally related to the primary target (e.g., other kinases within the same family) is recommended.
-
Broad Profiling Panels: Subsequently, the compound should be tested against a broad panel of diverse targets, which often includes a wide range of kinases, GPCRs, ion channels, and other enzymes. These services are commercially available and provide data on the percent inhibition at a fixed concentration (e.g., 10 µM).
-
Dose-Response Confirmation: Any significant "hits" from the panel screening (e.g., >50% inhibition) should be followed up with full dose-response studies to determine the IC50 or Ki values for those off-targets.
-
Cellular Assays
-
Objective: To confirm that the observed biochemical activity translates to a functional effect in a cellular context and to assess potential cellular toxicity.
-
Methodology:
-
Target-Specific Cellular Assay: A cell-based assay that measures the modulation of the primary target's downstream signaling pathway. For instance, a Western blot can be used to measure the phosphorylation status of a target's substrate.
-
Cytotoxicity Assays: The compound is tested against various cell lines (both related and unrelated to the target) to assess for general cytotoxicity. Common methods include MTT or CellTiter-Glo assays, which measure cell viability.
-
Visualizing Workflows and Pathways
Diagrams can effectively illustrate the complex processes involved in cross-reactivity studies and the biological context of the targets.
Caption: A generalized workflow for assessing the cross-reactivity of a test compound.
Caption: A diagram showing on-target and off-target kinase inhibition by a pyridine derivative.
Conclusion
The development of selective this compound derivatives requires a rigorous evaluation of their cross-reactivity. While specific comparative data for this chemical series is limited in public literature, the principles and methodologies for assessing selectivity are well-established. By employing a systematic approach of biochemical and cellular assays, researchers can build a comprehensive selectivity profile for their compounds of interest. This not only helps in identifying candidates with a higher probability of success in clinical development but also contributes to a deeper understanding of the structure-activity relationships that govern target specificity. The illustrative data and workflows provided in this guide serve as a valuable resource for designing and interpreting cross-reactivity studies for this and other classes of therapeutic candidates.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Acetyl-6-methylpyridine Purity: A Comparative Guide for Researchers
For scientists and professionals in drug development, the purity of chemical reagents is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comprehensive benchmark of 2-Acetyl-6-methylpyridine purity against commercially available standards, supported by detailed experimental protocols for accurate assessment.
Commercial Purity Landscape
A survey of prominent chemical suppliers reveals that the standard commercial purity for this compound is typically around 98%. This section summarizes the offerings from various vendors, providing a baseline for comparison.
| Supplier | Stated Purity (%) | Notes |
| Sigma-Aldrich | 98% | - |
| Synthonix Corporation | 98% | - |
| ChemScene | ≥96% | Stored under nitrogen. |
| TCI Chemicals | >98.0% (GC) | - |
| Alfa Aesar | 98% | - |
Experimental Protocols for Purity Determination
To independently verify the purity of a given batch of this compound and to identify potential impurities, a multi-pronged analytical approach is recommended, employing Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a robust method for separating volatile compounds and is well-suited for the analysis of this compound.
Methodology:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: HP-INNOWax capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar phase.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 15 °C/min.
-
Hold: Maintain 240 °C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Data Analysis: Purity is calculated based on the relative peak area percentage. The main peak corresponding to this compound is integrated, and its area is divided by the total area of all peaks in the chromatogram.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a versatile technique for the analysis of a wide range of organic molecules and can effectively separate this compound from non-volatile impurities and closely related isomers.
Methodology:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.
-
Data Analysis: Similar to GC-FID, purity is determined by the relative peak area percentage.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR provides an alternative and highly accurate method for purity determination without the need for a reference standard of the analyte itself. It relies on the use of a certified internal standard.
Methodology:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
-
Acquisition Parameters:
-
Use a standard 1D proton pulse sequence.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated to allow for full relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl protons of the acetyl group) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Potential Impurities
Understanding the potential impurities is crucial for developing robust analytical methods. Based on common synthetic routes for this compound, such as the Friedel-Crafts acylation of 2-picoline, potential impurities may include:
-
Isomeric Acetyl-methylpyridines: Positional isomers where the acetyl and methyl groups are at different positions on the pyridine ring (e.g., 2-Acetyl-4-methylpyridine, 4-Acetyl-2-methylpyridine).
-
Polysubstituted Products: Di-acetylated or di-methylated pyridine species.
-
Residual Starting Materials: Unreacted 2-picoline.
-
Reagents and Solvents: Residual reagents (e.g., acetic anhydride, acyl chlorides) and solvents used in the synthesis and purification steps.
Visualizing the Benchmarking Workflow
The following diagram illustrates the logical flow of the purity benchmarking process.
Caption: A logical workflow for benchmarking this compound purity.
Hypothetical Signaling Pathway Involvement
While the direct role of this compound in a specific signaling pathway is not extensively documented, its structural motifs are present in various biologically active molecules. For instance, pyridine derivatives are known to interact with various receptors and enzymes. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as a ligand for a G-protein coupled receptor (GPCR).
A Comparative Analysis of Catalysts for the Synthesis of 2-Acetyl-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Acetyl-6-methylpyridine, a key building block in the development of pharmaceuticals and specialty chemicals, is critically dependent on the choice of catalyst. The efficiency, selectivity, and environmental impact of the synthesis are largely dictated by the catalytic system employed. This guide provides an objective comparison of various catalytic strategies for the synthesis of this compound, primarily focusing on the acylation of 2,6-lutidine, and is supported by available experimental data from analogous reactions.
Performance Comparison of Catalytic Systems
The synthesis of this compound from 2,6-lutidine can be broadly categorized into two main catalytic approaches: base-catalyzed acylation and transition-metal-catalyzed C-H activation/acylation. The choice between these methods depends on factors such as desired yield, selectivity for the mono-acetylated product, cost, and tolerance to functional groups.
| Catalyst Class | Catalyst Example(s) | Acylating Agent | Typical Reaction Conditions | Expected Yield | Selectivity for Mono-acylation | Key Advantages | Key Disadvantages |
| Strong Bases | Sodium Ethoxide (NaOEt) | Ethyl acetate | Reflux in an inert solvent (e.g., toluene, xylene) | Moderate to Good | Moderate; may require careful control of stoichiometry and reaction time to minimize di-acylation. | Readily available and inexpensive catalyst; straightforward procedure. | Can be challenging to achieve high selectivity for the mono-acetylated product; may require strictly anhydrous conditions. |
| Phenyllithium (PhLi) or other organolithiums | Esters or acid chlorides | Low temperatures (-78 °C to rt) in an inert solvent (e.g., THF, diethyl ether) | Good to High | Good; can be controlled by stoichiometry. | High reactivity and potentially high yields. | Requires stoichiometric amounts of strong base; strict anhydrous and inert atmosphere are necessary; limited functional group tolerance. | |
| Transition Metals | Rhodium (Rh) complexes | Aldehydes or acid anhydrides | Elevated temperatures in a suitable solvent with an oxidant | Potentially High | Potentially High; catalyst and ligand design can influence selectivity. | High efficiency and potential for high selectivity; broader functional group tolerance. | Catalysts can be expensive and require screening and optimization; may require an external oxidant. |
| Palladium (Pd) complexes | α-keto acids or other acyl sources | Elevated temperatures in a suitable solvent | Potentially High | Potentially High; dependent on directing groups and ligands. | Versatile for various C-H functionalizations; can be highly selective. | Catalyst and ligand costs can be high; may require specific directing groups on the substrate. |
Experimental Protocols
Base-Catalyzed Acylation using Sodium Ethoxide
This protocol is adapted from procedures for the acylation of related methylpyridines. The key to achieving mono-acylation is the careful control of the stoichiometry of the reactants.
Materials:
-
2,6-Lutidine
-
Sodium Ethoxide (NaOEt)
-
Ethyl acetate (or other suitable ester)
-
Anhydrous Toluene (or other high-boiling inert solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
Add sodium ethoxide (1.0 - 1.2 equivalents) to the flask under a nitrogen atmosphere.
-
Add 2,6-lutidine (1.0 equivalent) to the suspension.
-
Slowly add ethyl acetate (1.0 - 1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Acidify the aqueous layer with hydrochloric acid to a pH of ~2-3.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Transition-Metal-Catalyzed C-H Acylation (Representative Protocol)
This generalized protocol is based on rhodium-catalyzed C-H activation and acylation reactions and would require optimization for this specific substrate.
Materials:
-
2,6-Lutidine
-
[Rh(COD)Cl]₂ or similar Rhodium catalyst
-
A suitable phosphine or N-heterocyclic carbene (NHC) ligand
-
An acylating agent (e.g., an acid anhydride or aldehyde)
-
An oxidant (e.g., a silver salt or copper salt) if required by the catalytic cycle
-
Anhydrous solvent (e.g., 1,2-dichloroethane, dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add the rhodium catalyst and the ligand to a reaction vessel.
-
Add the anhydrous solvent, followed by 2,6-lutidine and the acylating agent.
-
If required, add the oxidant to the mixture.
-
Seal the vessel and heat the reaction mixture to the optimized temperature (typically 80-120 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
The filtrate is then concentrated, and the residue is subjected to an appropriate aqueous workup.
-
The crude product is purified by column chromatography to afford this compound.
Visualizations
Safety Operating Guide
Safe Disposal of 2-Acetyl-6-methylpyridine: A Procedural Guide
For researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Acetyl-6-methylpyridine, a common intermediate in organic and pharmaceutical synthesis. Adherence to these protocols is essential to mitigate risks and maintain a secure research environment.
Chemical Safety and Hazard Profile
This compound is classified as a combustible liquid that is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] Before handling, it is crucial to be familiar with its specific hazards.
| Property | Value | Reference |
| Molecular Formula | C8H9NO | [3] |
| Molecular Weight | 135.16 g/mol | [3][4] |
| Appearance | Light yellow solid | [2] |
| Boiling Point | 209 °C / 408.2 °F | [2] |
| Flash Point | 84 °C / 183.2 °F | [2] |
| Hazard Classifications | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3) | [2][4] |
Personal Protective Equipment (PPE)
Prior to initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator is required.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, regional, and national regulations.[1] This typically involves disposal through a licensed professional waste disposal service.
Step 1: Segregation and Collection
-
Do not mix this compound with other waste streams.
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in its original container or a designated, compatible, and clearly labeled waste container.
-
The container must be tightly closed and stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][5]
Step 2: Labeling
-
Clearly label the waste container with "Waste this compound" and include the appropriate hazard symbols (e.g., harmful, irritant).
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
-
Waste material must be disposed of in accordance with national and local regulations. Do not attempt to dispose of this chemical down the drain or in general waste.
Spill Management and Disposal
In the event of a spill, the cleanup materials will also need to be disposed of as hazardous waste.
Step 1: Containment
-
For minor spills, clean up immediately.[6]
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]
Step 2: Collection
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[2]
-
Avoid generating dust.[6]
Step 3: Decontamination
-
Decontaminate the spill area and any equipment used for cleanup with an appropriate solvent, and collect the decontamination materials for disposal as hazardous waste.[1]
Step 4: Disposal
-
Dispose of the sealed container of spill cleanup material following the same procedure as for the chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C8H9NO | CID 138872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 2-Acetyl-6-methylpyridine
Essential Safety and Handling Guide for 2-Acetyl-6-methylpyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 6940-57-4
-
Molecular Formula: C8H9NO[1]
Primary Hazards:
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended equipment.
| Protection Type | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or glasses. A face shield may be appropriate in some situations. | To prevent eye contact and irritation.[3][4][5] |
| Hand Protection | Appropriate protective gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[3][4][5][6] |
| Body Protection | Protective clothing, boots. | To prevent skin exposure.[3][4] |
| Respiratory Protection | A NIOSH or European Standard EN 149 approved respirator should be used when necessary. | To prevent inhalation and respiratory irritation.[3][4] |
Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Safe Handling Procedures:
-
Keep away from open flames, hot surfaces, and other sources of ignition.[3][4]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the handling area.[4]
Storage Conditions:
Spill and Emergency Procedures
Spill Response:
-
Shut off all possible sources of ignition.[3]
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment, including respiratory protection.[3]
-
Absorb the spill with an inert material (e.g., sand, earth) and collect it into a labeled container for disposal.[4]
-
Prevent the spillage from entering drains or watercourses.[3]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical advice.[4] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4] |
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[3]
Waste Treatment:
-
The material should not be disposed of into the sewage system.[3]
-
Consider burning in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
Empty containers may retain product residue and should be treated as hazardous waste.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
